molecular formula C9H14O4 B562259 Caprolactone acrylate CAS No. 110489-05-9

Caprolactone acrylate

货号: B562259
CAS 编号: 110489-05-9
分子量: 186.207
InChI 键: RZFODFPMOHAYIR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Caprolactone acrylate is a useful research compound. Its molecular formula is C9H14O4 and its molecular weight is 186.207. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

oxepan-2-one;prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2.C3H4O2/c7-6-4-2-1-3-5-8-6;1-2-3(4)5/h1-5H2;2H,1H2,(H,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZFODFPMOHAYIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)O.C1CCC(=O)OCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

88651-86-9, 210543-78-5
Record name 2-Oxepanone, homopolymer, 2-propenoate
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URL https://commonchemistry.cas.org/detail?cas_rn=88651-86-9
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propenoic acid, polymer with 2-oxepanone, graft
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

186.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110489-05-9
Record name 2-Oxepanone, homopolymer, 2-[(1-oxo-2-propen-1-yl)oxy]ethyl ester
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Record name 2-Oxepanone, homopolymer, 2-[(1-oxo-2-propen-1-yl)oxy]ethyl ester
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Foundational & Exploratory

A Technical Guide to the Fundamental Chemical Properties of Caprolactone Acrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Caprolactone (B156226) acrylate (B77674) is a versatile monomer increasingly utilized in the development of advanced biomaterials, particularly in the fields of drug delivery and tissue engineering. Its unique combination of a biodegradable caprolactone moiety and a polymerizable acrylate group allows for the synthesis of biocompatible and biodegradable polymers with tunable properties. This technical guide provides an in-depth overview of the fundamental chemical and physical properties of caprolactone acrylate, detailed experimental protocols for its synthesis and characterization, and a discussion of its relevance in biomedical applications.

Chemical and Physical Properties

This compound is a colorless liquid at room temperature. Its properties are largely influenced by the length of the caprolactone chain, which can be controlled during synthesis. The following tables summarize the key quantitative data for a common variant of this compound.

Property Value Reference
Molecular Formula C9H14O4[1]
Molecular Weight 186.20 g/mol [1][2]
Boiling Point >266 °C[2][3][4]
Density (at 20°C) 1.100 g/cm³[3][4]
Density (at 25°C) 1.06 - 1.09 g/cm³[5][6][7]
Refractive Index (at 20°C) 1.4637[3]
Refractive Index (at 25°C) 1.463[5][6]
Viscosity (at 25°C) 26-80 cP[3][5][6]
Flash Point >120 - 276 °C[2][7]
Appearance Clear, colorless to pale yellow liquid[7]

Note: The properties of this compound can vary depending on the specific isomer and purity.

Synthesis and Polymerization

This compound is typically synthesized through the ring-opening polymerization of ε-caprolactone, initiated by a hydroxyl-containing acrylate, such as 2-hydroxyethyl acrylate (HEA), in the presence of a catalyst. The resulting polymer can be further functionalized. The monomer itself can be conceptualized as a single caprolactone unit attached to an acrylate group.

Synthesis of this compound

A common method for synthesizing this compound involves the reaction of ε-caprolactone with a hydroxyalkyl acrylate.

Synthesis of this compound reagents ε-Caprolactone + 2-Hydroxyethyl Acrylate reaction Ring-Opening Reaction reagents->reaction catalyst Catalyst (e.g., Stannous Octoate) catalyst->reaction product This compound Monomer reaction->product purification Purification (e.g., Distillation) product->purification final_product Pure this compound purification->final_product Role of this compound in Drug Delivery cluster_0 Polymer Formulation cluster_1 Drug Delivery and Cellular Interaction CA This compound (Monomer) Polymerization Polymerization CA->Polymerization Drug Therapeutic Agent Drug->Polymerization PCL_Drug Drug-Loaded Poly(this compound) Polymerization->PCL_Drug Delivery Administration to Biological System PCL_Drug->Delivery Degradation Polymer Degradation & Drug Release Delivery->Degradation CellularResponse Cellular Uptake & Therapeutic Effect Degradation->CellularResponse

References

The Core Mechanism of Caprolactone Acrylate Ring-Opening Polymerization: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the synthesis of caprolactone (B156226) acrylates, focusing on the core mechanism of the initial ring-opening polymerization (ROP) of ε-caprolactone (CL) to form hydroxyl-terminated polycaprolactone (B3415563) (PCL) prepolymers, which are subsequently functionalized with acrylate (B77674) groups. This guide is tailored for researchers, scientists, and drug development professionals who utilize these versatile monomers in applications such as hydrogel formation, 3D printing, and controlled drug delivery systems.

Introduction to Caprolactone Acrylates

Caprolactone acrylates are not typically single monomeric species but rather oligomeric or polymeric structures composed of a polycaprolactone backbone with acrylate functional groups at the chain ends. These molecules are prized for their dual functionality: the biodegradable and biocompatible PCL core and the reactive acrylate groups that can undergo rapid polymerization, often initiated by light (photopolymerization), to form crosslinked networks.[1]

The synthesis is a two-stage process:

  • Ring-Opening Polymerization (ROP) of ε-Caprolactone: A hydroxyl-containing initiator is used to polymerize ε-caprolactone, resulting in a hydroxyl-terminated PCL (PCL-diol, -triol, etc.). The molecular weight of the PCL backbone is controlled at this stage.[1]

  • Acrylation: The terminal hydroxyl groups of the PCL are esterified with a reagent like acryloyl chloride to introduce the acrylate functionalities.[1]

This guide will focus primarily on the mechanism and experimental protocols for the first and foundational step: the ring-opening polymerization of ε-caprolactone to create the necessary prepolymers.

Mechanism of Ring-Opening Polymerization

The most prevalent and industrially significant method for the synthesis of PCL prepolymers for acrylation is the coordination-insertion ring-opening polymerization catalyzed by stannous octoate (Sn(Oct)₂).[2][3] This mechanism is favored for its ability to produce polymers with controlled molecular weights and low polydispersity.[3]

The polymerization proceeds through the following key steps:

  • Initiator Formation: Stannous octoate itself is not the true initiator. It first reacts with a hydroxyl-containing compound (an alcohol or diol/triol initiator) to form a tin alkoxide species, which is the active initiator.[2][4]

  • Coordination: The carbonyl oxygen of the ε-caprolactone monomer coordinates to the tin center of the tin alkoxide. This coordination polarizes the carbonyl group, making it more susceptible to nucleophilic attack.[2][5]

  • Insertion (Nucleophilic Attack): The alkoxide group of the initiator attacks the activated carbonyl carbon of the monomer. This leads to the cleavage of the acyl-oxygen bond of the caprolactone ring, thus "opening" the ring.[2]

  • Propagation: The newly formed alkoxide end-group can then coordinate with and attack another ε-caprolactone monomer, propagating the polymer chain. This process repeats, extending the PCL chain.[5]

The molecular weight of the resulting PCL-diol or -triol is determined by the molar ratio of the ε-caprolactone monomer to the hydroxyl initiator.[6]

Quantitative Data for Synthesis

The following tables summarize key quantitative data for the synthesis of hydroxyl-terminated PCL prepolymers, the precursors to caprolactone acrylates.

Table 1: Synthesis of Hydroxyl-Terminated Polycaprolactone Prepolymers

Product NameInitiatorMonomer/Initiator Molar Ratio (CL/OH)CatalystTemperature (°C)Time (h)Reference
PCL530-diolDiethylene Glycol4:11% Stannous OctoateRoom Temperature24[1]
Glycerol-3 caprolactone triolGlycerol (B35011)3.3:1Not specified13024[1]
Glycerol-6 caprolactone triolGlycerol6.6:1Not specified13024[1]
PCL530-diolDiethylene Glycol4:10.1% w/w Stannous Octoate13024[7]
PCL800-diolDiethylene Glycol6.1:10.1% w/w Stannous Octoate13024[7]
PCL1000-diolDiethylene Glycol8.1:10.1% w/w Stannous Octoate13024[7]

Table 2: Properties of Acrylate-Functionalized Polycaprolactone

Product NameFunctionalityViscosity (cps at room temp.)Compressive Modulus (MPa)Compressive Strength (MPa)Reference
PCL530DADiacrylate176.865.7 ± 12.75.3 ± 0.29[1][8]
Glycerol-3CL-TATriacrylate97.780.9 ± 6.18.3 ± 0.18[1][8]
Glycerol-6CL-TATriacrylate619.332.1 ± 4.13.0 ± 0.53[1][8]

Experimental Protocols

Synthesis of PCL530-diol

Materials:

  • Diethylene glycol (DEG)

  • ε-Caprolactone (CL)

  • Stannous octoate (Sn(Oct)₂)

  • Nitrogen gas supply

Procedure: [1][7]

  • Dry the diethylene glycol at 130°C for 1 hour under a nitrogen atmosphere.

  • In a reaction vessel under a nitrogen atmosphere, add the dried diethylene glycol.

  • Add ε-caprolactone to the reaction vessel at a molar ratio of 4:1 (CL:DEG).

  • Add stannous octoate as a catalyst at a concentration of 0.1% w/w of the total reactants.

  • The reaction can be carried out either at room temperature for 24 hours[1] or at 130°C for 24 hours[7] for a higher reaction rate.

  • The resulting PCL530-diol is a viscous liquid at room temperature.

Synthesis of Glycerol-caprolactone triols

Materials:

  • Glycerol

  • ε-Caprolactone (CL)

  • Stannous octoate (Sn(Oct)₂) (optional, can proceed thermally)

  • Nitrogen gas supply

Procedure: [1]

  • Dry the glycerol under vacuum.

  • Thoroughly mix the dried glycerol with ε-caprolactone in a reaction vessel. The molar ratio of CL to glycerol should be adjusted to achieve the desired chain length (e.g., 3.3:1 for Glycerol-3 caprolactone triol, 6.6:1 for Glycerol-6 caprolactone triol).

  • Heat the mixture to 130°C under a nitrogen atmosphere.

  • Allow the polymerization to proceed for 24 hours.

  • The resulting glycerol-caprolactone triol is a viscous liquid.

Acrylation of PCL-diols and -triols

Materials:

Procedure: [1][9]

  • Dry the PCL-diol or -triol at 120°C under a nitrogen atmosphere for 1 hour and then cool to below 50°C.

  • Dissolve the dried PCL prepolymer in anhydrous THF in a reaction vessel under a nitrogen atmosphere.

  • Add triethylamine to the solution.

  • Cool the solution in an ice bath.

  • Slowly add acryloyl chloride dropwise to the cooled solution while stirring.

  • Allow the reaction to proceed for several hours at room temperature.

  • The resulting mixture contains the acrylate-functionalized PCL, which can be purified by filtration to remove the triethylamine hydrochloride salt and subsequent precipitation.

Visualizations

Synthesis_Workflow cluster_ROP Step 1: Ring-Opening Polymerization cluster_Acrylation Step 2: Acrylation Initiator Initiator (e.g., Diethylene Glycol, Glycerol) ROP_Reaction ROP Reaction Initiator->ROP_Reaction Monomer ε-Caprolactone Monomer->ROP_Reaction Catalyst Catalyst (e.g., Sn(Oct)₂) Catalyst->ROP_Reaction PCL_Prepolymer Hydroxyl-Terminated PCL (PCL-diol or PCL-triol) ROP_Reaction->PCL_Prepolymer Acrylation_Reaction Acrylation Reaction PCL_Prepolymer->Acrylation_Reaction Acryloyl_Chloride Acryloyl Chloride Acryloyl_Chloride->Acrylation_Reaction Proton_Scavenger Proton Scavenger (e.g., Triethylamine) Proton_Scavenger->Acrylation_Reaction PCL_Acrylate Caprolactone Acrylate (PCL-diacrylate or PCL-triacrylate) Acrylation_Reaction->PCL_Acrylate Coordination_Insertion_Mechanism cluster_Initiation Initiation cluster_Propagation Propagation SnOct2 Sn(Oct)₂ Active_Initiator Active Initiator (Tin Alkoxide) SnOct2->Active_Initiator ROH R-OH (Initiator) ROH->Active_Initiator Coordination 1. Coordination of ε-Caprolactone to Tin Center Active_Initiator->Coordination Nucleophilic_Attack 2. Nucleophilic Attack by Alkoxide Coordination->Nucleophilic_Attack Ring_Opening 3. Ring-Opening and Insertion Nucleophilic_Attack->Ring_Opening Chain_Growth Growing PCL Chain Ring_Opening->Chain_Growth Chain_Growth->Coordination Next Monomer

References

An In-depth Technical Guide to the Biodegradability of Polycaprolactone Acrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biodegradability of polycaprolactone (B3415563) acrylate (B77674) (PCLA), a versatile biomaterial increasingly utilized in drug delivery, tissue engineering, and medical device fabrication. This document details the mechanisms of degradation, presents quantitative data from relevant studies, outlines experimental protocols for assessing biodegradability, and discusses the biocompatibility of its degradation byproducts.

Introduction to Polycaprolactone Acrylate

Polycaprolactone (PCL) is a well-established biodegradable and biocompatible polyester (B1180765) approved by the Food and Drug Administration (FDA) for various biomedical applications.[1] Its slow degradation rate, typically over 2-3 years, makes it suitable for long-term implants and controlled drug release systems.[2][3] To tailor its properties for specific applications, PCL is often functionalized with acrylate groups to form polythis compound (PCLA), such as polycaprolactone diacrylate (PCLDA) or dimethacrylate (PCLDMA). This modification allows for photocuring, enabling the fabrication of crosslinked hydrogels and scaffolds with tunable mechanical properties and degradation kinetics.[2][4] Understanding the biodegradation of these crosslinked PCLA networks is critical for their rational design in advanced drug delivery and regenerative medicine.

Mechanisms of Polythis compound Degradation

The degradation of PCLA is primarily governed by the hydrolysis of the ester linkages within the polycaprolactone backbone, a process that can be either abiotic or enzyme-mediated. The crosslinked acrylate network influences the accessibility of these ester bonds to water and enzymes, thereby modulating the degradation rate.

Hydrolytic Degradation

Hydrolytic degradation of PCLA involves the cleavage of ester bonds in the PCL backbone upon reaction with water.[4] This process can be influenced by pH and temperature.[5] The degradation can proceed through two main mechanisms:

  • Bulk Erosion: Where water penetrates the entire polymer matrix, leading to a relatively uniform degradation throughout the material. This is often accompanied by a significant decrease in molecular weight before substantial mass loss is observed.[5]

  • Surface Erosion: Where degradation is confined to the surface of the polymer. This is more common in highly hydrophobic polymers or when the rate of hydrolysis at the surface is much faster than the rate of water diffusion into the bulk.[6]

The crosslinked nature of PCLA can influence which mechanism dominates. A higher crosslink density can restrict water penetration, potentially favoring surface erosion.[7]

The general mechanism for the hydrolytic degradation of the PCL backbone is the cleavage of the ester bonds, which ultimately can lead to the formation of 6-hydroxycaproic acid and other low molecular weight oligomers.[5]

Enzymatic Degradation

In biological environments, the degradation of PCLA can be significantly accelerated by enzymes, particularly lipases and esterases.[8] These enzymes catalyze the hydrolysis of the ester bonds in the PCL backbone. The enzymatic degradation of PCL is typically a surface-mediated process, as the large size of the enzymes prevents them from penetrating deep into the polymer matrix.[8]

The susceptibility of PCLA to enzymatic degradation is influenced by several factors:

  • Enzyme Concentration: Higher enzyme concentrations generally lead to faster degradation rates.

  • Surface Area and Morphology: Materials with a higher surface area-to-volume ratio, such as nanofibers or porous scaffolds, exhibit faster enzymatic degradation.[9]

  • Crystallinity: The amorphous regions of PCL are more susceptible to enzymatic attack than the crystalline regions.[10]

  • Crosslink Density: A higher degree of crosslinking can hinder enzyme access to the ester bonds, thereby slowing down the degradation rate.[2]

Quantitative Analysis of PCLA Degradation

The degradation of PCLA can be quantified by measuring changes in mass, molecular weight, and mechanical properties over time.

Mass Loss

The following tables summarize quantitative data on the mass loss of PCLA under different degradation conditions.

Table 1: Accelerated Hydrolytic Degradation of PCLDMA/HDDA Copolymers in 5 M NaOH

Time (days)Mass Loss (%) of 10% PCLDMA / 90% HDDAMass Loss (%) of 20% PCLDMA / 80% HDDA
5~0~0
10~0~0
20~0~0
>20Minimal mass loss in the bulk over 160 daysMinimal mass loss in the bulk over 160 days
Data adapted from an accelerated degradation study. While bulk mass loss was minimal, significant surface erosion of micropillars was observed.[6]

Table 2: Enzymatic Degradation of PCL-based Hydrogels

Time (days)Mass Loss (%) of PEG-CAP-DM (m=5.5) in 0.1 mg/mL Lipase (B570770)Mass Loss (%) of PEG-CAP-DM (m=5.5) in 1.0 mg/mL Lipase
5~20~60
10~40~85
15~60>90
20~75>95
25>80~100
Data represents degradation of hydrogels with PCL subunits, indicating the influence of enzyme concentration.[5]
Molecular Weight Changes

Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC) is used to monitor the changes in number-average molecular weight (Mn) and weight-average molecular weight (Mw) of the polymer during degradation. A decrease in molecular weight is a direct indicator of chain scission.

Table 3: Molecular Weight Reduction of PCL during Hydrolytic Degradation in PBS at 37°C

Time (weeks)Mn Decrease (%) of Nongrafted PCLMn Decrease (%) of pNaSS grafted PCL
48 (1 year)~10~76.5
120 (2.5 years)11.4 ± 2.6Stabilized after 1 year
Comparative data for unmodified PCL, highlighting that surface modifications can significantly accelerate degradation.[5]

Experimental Protocols for Biodegradability Assessment

Accelerated Hydrolytic Degradation

This protocol is designed to accelerate the hydrolytic degradation of PCLA to observe changes in a shorter timeframe.

Materials:

  • PCLA samples of defined dimensions.

  • 5 M Sodium Hydroxide (NaOH) solution.

  • Deionized water.

  • Vacuum oven.

  • Analytical balance.

Procedure:

  • Prepare PCLA samples of known mass and dimensions.

  • Submerge the samples in a sealed vial containing 5 M NaOH solution.

  • Incubate at a constant temperature (e.g., 37°C).

  • At predetermined time points, remove the samples from the NaOH solution.

  • Rinse the samples thoroughly with deionized water to remove any residual NaOH.

  • Dry the samples under vacuum until a constant weight is achieved.

  • Measure the final mass and calculate the percentage of mass loss.

  • Characterize the surface morphology using Scanning Electron Microscopy (SEM).

Enzymatic Degradation in a Lipase Solution

This protocol simulates the enzymatic degradation of PCLA in a biological environment.

Materials:

  • PCLA hydrogel or scaffold samples.

  • Phosphate Buffered Saline (PBS), pH 7.4.

  • Lipase from a suitable source (e.g., Pseudomonas cepacia or porcine pancreas).

  • Bovine Serum Albumin (BSA, optional, to prevent enzyme denaturation).

  • Incubator with agitation.

  • Freeze-dryer.

Procedure:

  • Prepare PCLA samples of known dry weight.

  • Prepare a lipase solution of desired concentration (e.g., 0.1 - 1.0 mg/mL) in PBS. A control solution of PBS without the enzyme should also be prepared.

  • Immerse the PCLA samples in the enzyme solution and the control solution in separate containers.

  • Incubate the samples at 37°C with gentle agitation.

  • The enzyme solution should be replaced periodically (e.g., every 24-48 hours) to maintain enzyme activity.

  • At specified time intervals, remove the samples, rinse with deionized water, and freeze-dry to a constant weight.

  • Calculate the percentage of mass loss.

  • Analyze the molecular weight of the remaining polymer using GPC/SEC.

  • The degradation products in the supernatant can be analyzed using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS).[11]

Biocompatibility of PCLA and its Degradation Products

The biocompatibility of a biodegradable polymer is intrinsically linked to the cytotoxicity of its degradation products. PCL is known for its excellent biocompatibility, and its degradation product, 6-hydroxycaproic acid, is non-toxic and can be metabolized by the body.[5]

Studies on PCLA-based materials have generally shown good cytocompatibility. For instance, copolymers of PCLDMA and 1,6-hexanediol (B165255) diacrylate (HDDA) did not show significant cytotoxic effects on A549 cells in vitro.[6] Similarly, in vivo studies of PCL-based scaffolds have demonstrated good biocompatibility with no adverse tissue reactions.[3][7] The degradation products of PCLA are expected to be a mixture of PCL oligomers, 6-hydroxycaproic acid, and fragments containing the acrylate crosslinker. While the PCL components are biocompatible, the fate and potential toxicity of the acrylate-containing fragments should be carefully evaluated for any new PCLA formulation intended for biomedical use.

Conclusion

Polythis compound is a promising biomaterial with tunable degradability and mechanical properties, making it highly suitable for advanced applications in drug delivery and tissue engineering. Its biodegradation is primarily driven by the hydrolysis of ester bonds in the PCL backbone, a process that can be significantly accelerated by enzymes. The crosslinking density and the overall architecture of the PCLA network are key parameters for controlling the degradation rate. The degradation products of PCL are generally considered biocompatible, but a thorough evaluation of the specific byproducts of any novel PCLA formulation is essential. This guide provides a foundational understanding for researchers and developers working with this versatile class of biodegradable polymers.

References

A Beginner's Guide to the Synthesis and Characterization of Caprolactone Acrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of caprolactone (B156226) acrylate (B77674), a versatile monomer increasingly utilized in the development of biodegradable and biocompatible materials for medical and pharmaceutical applications. This document outlines common synthetic routes, detailed experimental protocols, and essential characterization techniques to equip researchers with the fundamental knowledge for producing and evaluating this valuable compound.

Introduction to Caprolactone Acrylate

Poly(ε-caprolactone) (PCL) is a well-known biodegradable polyester (B1180765) with applications in tissue engineering, drug delivery, and 3D printing.[1][2][3] The introduction of acrylate functional groups to the PCL backbone imparts photoreactive properties, enabling the formation of crosslinked networks upon exposure to UV or visible light.[1] This crosslinking capability allows for the fabrication of materials with tunable mechanical properties and degradation profiles, making this compound a highly attractive building block for advanced biomaterials.

Synthesis of this compound

The synthesis of this compound is typically a two-step process: first, the ring-opening polymerization (ROP) of ε-caprolactone to form a hydroxyl-terminated PCL oligomer or polymer, followed by the esterification of the hydroxyl end-groups with an acrylic acid derivative.

Step 1: Ring-Opening Polymerization of ε-Caprolactone

The ring-opening polymerization of ε-caprolactone is a versatile method to produce PCL with controlled molecular weights.[3][4][5] This reaction is typically initiated by a compound containing hydroxyl groups (an initiator) and catalyzed by a metal-based catalyst, most commonly stannous octoate (Sn(Oct)₂).[1][6] The molecular weight of the resulting PCL is determined by the molar ratio of the monomer (ε-caprolactone) to the initiator.

Experimental Protocol: Synthesis of Hydroxyl-Terminated Polycaprolactone (B3415563)

  • Materials:

    • ε-caprolactone (monomer)

    • Diethylene glycol (initiator)[1]

    • Stannous octoate (Sn(Oct)₂) (catalyst)[1]

    • Toluene (solvent, optional for higher molecular weights)

    • Nitrogen gas supply

  • Procedure:

    • Dry all glassware in an oven at 120°C overnight and cool under a stream of dry nitrogen to exclude moisture, which can interfere with the polymerization.

    • In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add the desired amount of diethylene glycol. For example, to target a specific molecular weight, the molar ratio of ε-caprolactone to diethylene glycol is adjusted.

    • Add the calculated amount of ε-caprolactone to the flask.

    • Under a gentle flow of nitrogen, add the stannous octoate catalyst (typically 0.01-0.1 mol% of the monomer).

    • Heat the reaction mixture to 130°C and stir for 24 hours under a nitrogen atmosphere.[1]

    • After 24 hours, cool the reaction mixture to room temperature. The resulting product is a viscous liquid or a waxy solid depending on the molecular weight.

    • For purification, the polymer can be dissolved in a suitable solvent like dichloromethane (B109758) and precipitated in a non-solvent such as cold methanol (B129727) to remove unreacted monomer and catalyst residues.[7] The purified polymer is then dried under vacuum.

Synthesis Workflow: Ring-Opening Polymerization

ROP_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Dry_Glassware Dry Glassware (120°C, overnight) Cool_N2 Cool under Nitrogen Dry_Glassware->Cool_N2 Add_Initiator Add Initiator (e.g., Diethylene Glycol) Cool_N2->Add_Initiator Add_Monomer Add Monomer (ε-caprolactone) Add_Initiator->Add_Monomer Add_Catalyst Add Catalyst (Stannous Octoate) Add_Monomer->Add_Catalyst Heat_Stir Heat to 130°C and Stir (24 hours under N2) Add_Catalyst->Heat_Stir Cool_Down Cool to Room Temperature Heat_Stir->Cool_Down Dissolve Dissolve in Dichloromethane Cool_Down->Dissolve Precipitate Precipitate in Cold Methanol Dissolve->Precipitate Dry_Vacuum Dry under Vacuum Precipitate->Dry_Vacuum

Caption: Workflow for the synthesis of hydroxyl-terminated polycaprolactone via ring-opening polymerization.

Step 2: Acrylation of Hydroxyl-Terminated Polycaprolactone

The second step involves the conversion of the terminal hydroxyl groups of the PCL into acrylate groups. This is typically achieved by reacting the PCL-diol with acryloyl chloride in the presence of a base to neutralize the HCl byproduct.[1]

Experimental Protocol: Synthesis of Polycaprolactone Diacrylate (PCLDA)

  • Materials:

  • Procedure:

    • Ensure all glassware is thoroughly dried.

    • Dissolve the PCL-diol in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.

    • Add triethylamine to the solution (a slight molar excess relative to acryloyl chloride).

    • Cool the reaction mixture in an ice bath (0°C).

    • Slowly add acryloyl chloride (typically a 1.1 to 1.5 molar excess per hydroxyl group) dropwise to the stirred solution.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 24 hours in the dark to prevent premature polymerization of the acrylate groups.[1]

    • After 24 hours, the triethylamine hydrochloride salt will have precipitated. Filter the mixture to remove the salt.

    • The filtrate is then concentrated under reduced pressure.

    • The resulting product can be further purified by dissolving in dichloromethane and washing with a saturated sodium bicarbonate solution and then with brine to remove any remaining impurities. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under vacuum.

Synthesis Workflow: Acrylation

Acrylation_Workflow cluster_reaction Reaction cluster_purification Purification Dissolve_PCL Dissolve PCL-diol in anhydrous THF Add_Base Add Triethylamine Dissolve_PCL->Add_Base Cool_Ice Cool to 0°C Add_Base->Cool_Ice Add_Acryloyl Add Acryloyl Chloride (dropwise) Cool_Ice->Add_Acryloyl Stir_24h Stir at Room Temp (24 hours, dark) Add_Acryloyl->Stir_24h Filter_Salt Filter Triethylamine Hydrochloride Salt Stir_24h->Filter_Salt Concentrate Concentrate under Reduced Pressure Filter_Salt->Concentrate Wash Wash with NaHCO3 and Brine Concentrate->Wash Dry_Solvent Dry and Remove Solvent Wash->Dry_Solvent

Caption: Workflow for the acrylation of hydroxyl-terminated polycaprolactone.

Characterization of this compound

Thorough characterization is crucial to confirm the successful synthesis and to understand the properties of the resulting this compound. The primary techniques employed are Fourier-Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR) Spectroscopy, Gel Permeation Chromatography (GPC), and Differential Scanning Calorimetry (DSC).

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR is used to identify the functional groups present in the synthesized polymer and to confirm the success of the acrylation step.

Experimental Protocol: FTIR Analysis

  • Sample Preparation: A small amount of the purified this compound is placed directly on the ATR crystal of the FTIR spectrometer.

  • Data Acquisition: Spectra are typically recorded in the range of 4000-650 cm⁻¹.

Expected Results:

Wavenumber (cm⁻¹)AssignmentSignificance
~3500-OH stretchDisappearance after acrylation indicates successful reaction.[1]
~2945 and ~2865C-H stretchCharacteristic of the PCL backbone.
~1720-1730C=O stretch (ester)Strong peak characteristic of the caprolactone ester linkage.[1]
~1635-1640C=C stretch (acrylate)Appearance of this peak confirms the presence of the acrylate group.[1]
~1410 and ~810C-H bending (acrylate)Further confirmation of the acrylate group.
~1190 and ~1060C-O stretchCharacteristic of the PCL backbone.
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for confirming the chemical structure of the synthesized this compound and for determining the degree of acrylation.

Experimental Protocol: ¹H NMR Analysis

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃).

  • Data Acquisition: Record the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

Expected Results:

Chemical Shift (δ, ppm)AssignmentSignificance
5.8 - 6.5Vinyl protons (-CH=CH₂)Appearance of these three distinct peaks confirms the presence of the acrylate group.[1]
4.06-CH₂-O-C=OMethylene protons of the caprolactone unit adjacent to the ester oxygen.
2.31-C=O-CH₂-Methylene protons of the caprolactone unit adjacent to the carbonyl group.
1.65 and 1.38-CH₂-CH₂-CH₂-Methylene protons of the caprolactone unit.
Gel Permeation Chromatography (GPC)

GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the synthesized polymer.[8][9]

Experimental Protocol: GPC Analysis

  • Sample Preparation: Dissolve the polymer in a suitable mobile phase, such as tetrahydrofuran (THF), at a concentration of approximately 1-2 mg/mL.

  • Instrumentation: Use a GPC system equipped with a refractive index (RI) detector and columns suitable for the expected molecular weight range. Polystyrene standards are commonly used for calibration.[10]

  • Data Analysis: The molecular weight distribution is determined by comparing the elution time of the sample to the calibration curve.

Expected Results: A unimodal molecular weight distribution is typically desired, indicating a well-controlled polymerization. The PDI value provides information about the breadth of the molecular weight distribution, with values closer to 1.0 indicating a more uniform polymer chain length.

Thermal Analysis

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to evaluate the thermal properties of the this compound.

Experimental Protocol: DSC Analysis

  • Sample Preparation: A small amount of the polymer (5-10 mg) is sealed in an aluminum pan.

  • Data Acquisition: The sample is typically heated, cooled, and then reheated at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere to determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).[11]

Experimental Protocol: TGA Analysis

  • Sample Preparation: A small amount of the polymer (5-10 mg) is placed in a TGA pan.

  • Data Acquisition: The sample is heated at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere to determine the thermal degradation profile.[12]

Expected Thermal Properties:

ParameterDescriptionTypical Values for Low MW PCL-based materials
Tg (°C)Glass Transition Temperature-60 °C[11]
Tm (°C)Melting Temperature60-65 °C for higher molecular weight PCL[11]
Td (°C)Decomposition TemperatureDegradation typically begins above 200°C.

Characterization Logic Flow

Characterization_Flow cluster_structural Structural Analysis cluster_molecular_weight Molecular Weight Analysis cluster_thermal Thermal Analysis Start Synthesized This compound FTIR FTIR Start->FTIR Functional Groups NMR NMR Start->NMR Chemical Structure Degree of Acrylation GPC GPC Start->GPC Mn, Mw, PDI DSC DSC Start->DSC Tg, Tm, Tc TGA TGA Start->TGA Thermal Stability Result1 Result1 FTIR->Result1 Confirm Acrylation (-OH disappearance, C=C appearance) Result2 Result2 NMR->Result2 Confirm Structure (Vinyl proton signals) Result3 Result3 GPC->Result3 Determine MW and Distribution Result4 Result4 DSC->Result4 Identify Thermal Transitions Result5 Result5 TGA->Result5 Determine Degradation Temperature

Caption: Logical flow for the characterization of this compound.

Conclusion

This guide has provided a foundational understanding of the synthesis and characterization of this compound for researchers new to this area. By following the outlined protocols and understanding the expected outcomes from the characterization techniques, scientists can confidently produce and validate this versatile photocurable biomaterial for a wide range of applications in drug development and tissue engineering. The ability to tune the properties of the final material by controlling the molecular weight of the PCL backbone and the degree of acrylation makes this compound a powerful tool in the design of next-generation medical devices and therapeutic systems.

References

Key Differences Between Caprolactone Acrylate and Other Methacrylates: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the key differences between caprolactone (B156226) acrylate (B77674) and other commonly utilized methacrylates, namely methyl methacrylate (B99206) (MMA), 2-hydroxyethyl methacrylate (HEMA), and poly(ethylene glycol) methyl ether methacrylate (PEGMEMA). This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by offering a detailed comparison of their chemical structures, physical and mechanical properties, biocompatibility, and degradation characteristics. The information presented herein is supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding of these materials for advanced applications in the biomedical field.

Core Chemical and Physical Properties

The fundamental differences in the chemical structures of these monomers, particularly the presence of a flexible and biodegradable caprolactone chain in caprolactone acrylate, give rise to a unique set of properties that distinguish it from other methacrylates.

Table 1: Comparison of Core Chemical and Physical Properties

PropertyThis compoundMethyl Methacrylate (MMA)2-Hydroxyethyl Methacrylate (HEMA)Poly(ethylene glycol) methyl ether methacrylate (PEGMEMA)
Chemical Structure Contains a methacrylate group and a flexible, biodegradable caprolactone chain.A simple methyl ester of methacrylic acid.Contains a hydrophilic hydroxyl group.Possesses a hydrophilic polyethylene (B3416737) glycol (PEG) chain.
Key Functional Groups Methacrylate, EsterMethacrylate, EsterMethacrylate, HydroxylMethacrylate, Ether, Ester
Biodegradability Yes, due to the presence of hydrolyzable ester linkages in the caprolactone chain.No, the polymer backbone is resistant to hydrolytic degradation.No, the polymer backbone is non-degradable.The PEG chain can be susceptible to oxidative degradation, but the methacrylate backbone is non-degradable.
Hydrophilicity/ Hydrophobicity Generally hydrophobic, but can be tailored by varying the caprolactone chain length.Hydrophobic[1].Hydrophilic, capable of forming hydrogels that absorb significant amounts of water[2][3].Hydrophilic, with hydrophilicity increasing with the length of the PEG chain[4].
Biocompatibility Generally considered biocompatible; degradation products are non-toxic.Biocompatible in its polymerized form (PMMA), but the monomer can exhibit cytotoxicity[5][6][7][8].Good biocompatibility, widely used in biomedical applications such as contact lenses[2][3].Generally exhibits good biocompatibility and low protein adsorption, often used to create "stealth" surfaces[4].

Mechanical Properties: A Comparative Analysis

The mechanical properties of polymers derived from these methacrylates are critical for their application in areas such as tissue engineering scaffolds and medical devices. The incorporation of the caprolactone chain significantly impacts the flexibility and toughness of the resulting polymer.

Table 2: Comparison of Mechanical Properties

PropertyPoly(this compound)Poly(methyl methacrylate) (PMMA)Poly(hydroxyethyl methacrylate) (PHEMA)Poly(ethylene glycol) methyl ether methacrylate) (P(PEGMEMA))
Young's Modulus (MPa) 0.5 - 80.9 (Varies significantly with formulation)[9][10]1800 - 3400[2][4][11][12]0.01 - 1 (as a hydrogel); can be up to 400 kPa in some formulations[13][14][15]Varies with PEG chain length and water content.
Tensile Strength (MPa) 3.0 - 8.3[9]30 - 75[1][4][16]0.1 - 0.2 (as a hydrogel)[3]28 - 46.2 (in blend films)[17][18][19]
Elongation at Break (%) >100 (highly flexible)2 - 10[4][20][21][22][23][24]up to 705% (as a hydrogel)[3]67.5 - 150 (in blend films)[17][18]

Biocompatibility and Degradation

For applications within the body, the biocompatibility and degradation profile of a material are of paramount importance. This compound's biodegradability is a key differentiator.

Table 3: Comparison of Biocompatibility and Degradation

PropertyThis compoundMethyl Methacrylate (MMA)2-Hydroxyethyl Methacrylate (HEMA)Poly(ethylene glycol) methyl ether methacrylate (PEGMEMA)
In Vitro Cytotoxicity Generally low cytotoxicity.Monomer is cytotoxic, with IC50 values ranging from 1 mM to 34 mM depending on the cell line[5][8]. Polymer is generally non-toxic.Monomer can exhibit cytotoxicity at higher concentrations[7][25][26]. Polymer is generally non-toxic[27][28].Generally low cytotoxicity.
In Vitro Degradation Rate Degradable via hydrolysis of ester bonds. Rate is tunable by altering molecular weight and crystallinity.Non-degradable.Non-degradable.Non-degradable backbone.
Degradation Products Caproic acid and other non-toxic byproducts.Not applicable.Not applicable.Not applicable.

Experimental Protocols

In Vitro Cytotoxicity Assessment: MTT Assay

This protocol outlines a standard procedure for assessing the cytotoxicity of methacrylate-based polymers using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Plate cells (e.g., L929 fibroblasts) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Material Extraction: Prepare extracts of the test materials by incubating the sterilized polymer samples in a cell culture medium (e.g., DMEM with 10% FBS) at a surface area to volume ratio of 3 cm²/mL for 24 hours at 37°C.

  • Cell Treatment: Remove the culture medium from the cells and replace it with the material extracts. Include a positive control (e.g., 10% DMSO) and a negative control (fresh culture medium). Incubate for 24, 48, and 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals[7].

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader[7].

  • Data Analysis: Calculate cell viability as a percentage relative to the negative control.

In Vitro Degradation Study

This protocol describes a method for evaluating the hydrolytic degradation of biodegradable polymers.

  • Sample Preparation: Prepare polymer films of known dimensions and weight (e.g., 10 mm x 10 mm x 1 mm). Dry the samples in a vacuum oven until a constant weight is achieved.

  • Degradation Medium: Immerse the samples in phosphate-buffered saline (PBS) at pH 7.4 in sterile containers. The ratio of sample surface area to the volume of PBS should be kept constant.

  • Incubation: Place the containers in an incubator at 37°C with gentle agitation.

  • Time Points: At predetermined time points (e.g., 1, 2, 4, 8, 12 weeks), remove triplicate samples from the PBS.

  • Analysis:

    • Mass Loss: Gently rinse the samples with deionized water, dry them to a constant weight, and calculate the percentage of mass loss.

    • Molecular Weight Change: Analyze the molecular weight of the dried samples using Gel Permeation Chromatography (GPC).

    • Morphological Changes: Examine the surface morphology of the samples using Scanning Electron Microscopy (SEM).

    • pH of Degradation Medium: Measure the pH of the PBS to monitor the release of acidic degradation products.

Visualizing Key Processes and Pathways

Experimental Workflow: Stereolithography for Tissue Engineering Scaffolds

The following diagram illustrates a typical workflow for fabricating tissue engineering scaffolds using stereolithography (SLA), a 3D printing technique that utilizes photopolymerizable resins.

Stereolithography_Workflow cluster_prep Resin Preparation cluster_printing 3D Printing (SLA) cluster_post Post-Processing Monomer Methacrylate Monomer (e.g., this compound) Mix Mixing Monomer->Mix PI Photoinitiator PI->Mix Bioactive Bioactive Molecules (e.g., Growth Factors) Bioactive->Mix SLA SLA Printer Mix->SLA Photocurable Resin CAD CAD Model Slicer Slicing Software CAD->Slicer Slicer->SLA Wash Washing (e.g., Isopropanol) SLA->Wash Printed Scaffold Cure UV Curing Wash->Cure Sterilize Sterilization Cure->Sterilize Final_Scaffold Final_Scaffold Sterilize->Final_Scaffold Final Scaffold for Tissue Engineering

Caption: Stereolithography workflow for scaffold fabrication.

Signaling Pathway: VEGF-Mediated Angiogenesis in Tissue Engineering

Vascular Endothelial Growth Factor (VEGF) is a critical signaling protein involved in angiogenesis, the formation of new blood vessels. This process is vital for the success of engineered tissues. The following diagram illustrates the simplified VEGF signaling pathway.

VEGF_Signaling cluster_ecm Extracellular Matrix cluster_cell Endothelial Cell VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Phosphorylation PI3K PI3K VEGFR2->PI3K Activation Migration Cell Migration VEGFR2->Migration Ras Ras PLCg->Ras Akt Akt PI3K->Akt Survival Cell Survival (Anti-apoptosis) Akt->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Caption: Simplified VEGF signaling pathway in angiogenesis.

Conclusion

This compound emerges as a distinct and versatile monomer within the methacrylate family, primarily due to its inherent biodegradability and the tunable flexibility it imparts to its polymers. While traditional methacrylates like MMA and HEMA form rigid or hydrophilic non-degradable polymers, and PEGMEMA offers a route to hydrophilic and bio-inert surfaces, this compound provides a unique combination of properties that are highly desirable for applications in drug delivery and tissue engineering. The ability to control the degradation rate and mechanical properties by adjusting the caprolactone chain length allows for the design of materials tailored to specific biological environments and therapeutic needs. This guide has provided a comparative overview to aid researchers in the selection and application of these important biomaterials.

References

An In-Depth Technical Guide to the Biocompatibility of Caprolactone Acrylate for Medical Use

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Polycaprolactone (B3415563) (PCL), a biodegradable aliphatic polyester (B1180765), has garnered significant attention for biomedical applications due to its excellent biocompatibility, controlled degradation kinetics, and approval by the U.S. Food and Drug Administration (FDA) for various medical devices.[1][2] The functionalization of PCL into caprolactone (B156226) acrylate (B77674) (PCLA) allows for photopolymerization, enabling the fabrication of complex structures like tissue engineering scaffolds and drug delivery systems through techniques such as stereolithography.[3][4] This technical guide provides a comprehensive analysis of the biocompatibility of cross-linked PCLA, synthesizing data from in vitro and in vivo studies. It details experimental protocols for key biocompatibility assessments, presents quantitative data in structured tables, and visualizes critical biological pathways and experimental workflows. The findings confirm that while residual monomers can present cytotoxic risks, properly polymerized and purified PCLA demonstrates a high degree of biocompatibility, characterized by minimal cytotoxicity, a manageable inflammatory response that resolves over time, and degradation into non-toxic, metabolizable by-products.[5][6] This document is intended for researchers, scientists, and drug development professionals working to leverage PCLA in next-generation medical applications.

Introduction

Biodegradable polymers are foundational to advances in tissue engineering, regenerative medicine, and controlled drug delivery.[7] Among these, poly(ε-caprolactone) (PCL) is a semi-crystalline polyester distinguished by its slow degradation rate (2-4 years), making it ideal for long-term implantable devices.[1][7] PCL is known for its high permeability to drugs and excellent biocompatibility.[2][6]

To enhance its processability, particularly for additive manufacturing techniques like 3D printing, PCL is often chemically modified.[3] Acrylation of PCL polyols results in polycaprolactone acrylate (PCLA), a resin that can be rapidly cured into a cross-linked network using light (photopolymerization).[8][9] This capability allows for the precise fabrication of scaffolds with controlled architecture.[3] The biocompatibility of the final, cross-linked PCLA device is paramount to its clinical success. This guide explores the critical aspects of PCLA's interaction with biological systems, from the cellular level to the systemic host response.

Material Synthesis and Characterization

PCLA resins are typically synthesized by reacting PCL polyols (e.g., PCL diol or triol) with acryloyl chloride or acrylic acid.[4][8] The molecular weight and functionality (di-, tri-acrylate) of the prepolymer are key parameters that determine the mechanical properties, degradation rate, and cross-linking density of the final cured network.[3]

Experimental Protocol: Synthesis of Polycaprolactone Diacrylate (PCLDA)

A common method for synthesizing PCLDA involves the acrylation of PCL diol.[4]

  • Drying: Polycaprolactone diol is dried under a vacuum at an elevated temperature (e.g., 130°C) for several hours to remove any residual water.

  • Reaction Setup: The dried PCL diol is dissolved in a suitable anhydrous solvent, such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF), in a reaction vessel under an inert nitrogen atmosphere.

  • Acrylation: An excess of acryloyl chloride is added dropwise to the solution, often in the presence of a proton scavenger like triethylamine (B128534) (TEA) or potassium carbonate (K2CO3), at a reduced temperature (e.g., 0°C) to control the reaction rate.[4][10]

  • Reaction: The mixture is allowed to warm to room temperature and stirred for approximately 24 hours to ensure the complete reaction of the hydroxyl end groups.[8]

  • Purification: The resulting mixture is filtered to remove the salt by-product (e.g., triethylammonium (B8662869) chloride). The polymer solution is then washed sequentially with acidic, basic, and neutral aqueous solutions to remove unreacted reagents.

  • Isolation: The final PCLDA product is isolated by precipitating the polymer solution into a non-solvent like cold methanol (B129727) or by evaporating the solvent under reduced pressure.

  • Verification: Successful synthesis is confirmed using analytical techniques such as Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy, which will show the appearance of characteristic peaks corresponding to the acrylate groups.[8][9]

Workflow for PCLA Scaffold Fabrication

G cluster_synthesis Synthesis cluster_formulation Formulation cluster_fabrication Fabrication cluster_post Post-Processing PCL_polyol PCL Polyol (Diol/Triol) PCL_Acrylate PCL Acrylate (PCLA Prepolymer) PCL_polyol->PCL_Acrylate Acrylation Acryloyl_Chloride Acryloyl Chloride Acryloyl_Chloride->PCL_Acrylate PCLA_Resin Liquid PCLA Resin PCL_Acrylate->PCLA_Resin Photoinitiator Photoinitiator (e.g., Camphorquinone) Photoinitiator->PCLA_Resin DLP 3D Printing (e.g., DLP Stereolithography) PCLA_Resin->DLP Cured_Scaffold Cross-linked PCLA Scaffold DLP->Cured_Scaffold UV Light Exposure Purification Purification (e.g., Solvent Wash) Cured_Scaffold->Purification Final_Product Final Medical Device Purification->Final_Product

Figure 1: General workflow for the synthesis and fabrication of cross-linked PCLA scaffolds.

Data Presentation: Mechanical Properties

The mechanical properties of photopolymerized PCLA are critical for load-bearing applications and can be tailored by adjusting the prepolymer structure.

PCLA TypeCompressive Modulus (MPa)Compressive Strength (MPa)Reference
Polycaprolactone-530 Diacrylate (PCL530DA)65.7 ± 12.75.3 ± 0.29[8][9]
Glycerol-3 Caprolactone Triacrylate (Glycerol-3CL-TA)80.9 ± 6.18.3 ± 0.18[8][9]
Glycerol-6 Caprolactone Triacrylate (Glycerol-6CL-TA)32.1 ± 4.13.0 ± 0.53[8][9]

Table 1: Representative mechanical properties of different photopolymerized PCL acrylate formulations.

Biocompatibility Assessment: In Vitro Studies

In vitro tests provide the first crucial screening of a material's biocompatibility, primarily by assessing its potential to cause cell death (cytotoxicity) and its ability to support cellular functions like adhesion and growth.[11][12]

Cytotoxicity Assays

A critical distinction must be made between the unpolymerized this compound monomer and the final cross-linked polymer. Safety data for the monomer often indicates hazards such as skin toxicity and irritation.[13][14] These risks are primarily associated with residual, unreacted monomer that may leach from an improperly cured or purified device. Therefore, thorough post-fabrication purification is essential. Studies on fully polymerized PCLA scaffolds consistently demonstrate non-cytotoxicity.[3][5]

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method widely used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.[15]

  • Material Preparation: Cross-linked PCLA samples are sterilized (e.g., with ethylene (B1197577) oxide or 70% ethanol (B145695) followed by UV exposure). Extracts are prepared by incubating the material in a cell culture medium (e.g., DMEM) for 24-72 hours at 37°C, according to ISO 10993-5 standards.

  • Cell Culture: A relevant cell line, such as human gingival fibroblasts (HGFs) or mouse osteoblasts (MC3T3), is seeded into a 96-well plate and cultured until a sub-confluent monolayer is formed.[4][15]

  • Exposure: The original culture medium is replaced with the material extracts. A negative control (fresh medium) and a positive control (e.g., medium with dilute phenol) are included. The cells are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: The extract medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plate is incubated for 2-4 hours, during which viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) precipitate.

  • Quantification: The MTT solution is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of ~570 nm.

  • Analysis: Cell viability is expressed as a percentage relative to the negative control. A material is generally considered non-cytotoxic if cell viability remains above 70%.

Data Presentation: In Vitro Cytotoxicity
MaterialCell LineTime PointCell Viability (%)BiocompatibilityReference
Photopolymerized PCLAMurine Stem Cells-No detrimental effectsBiocompatible[3]
PCLA NetworksMC3T3 Osteoblasts-Supported cell attachmentBiocompatible[4][10]
PCLA NetworksSPL201 Schwann Cells-Supported cell attachmentBiocompatible[4][10]
3D Printed PCL Scaffold-60 days-Non-cytotoxic[5]

Table 2: Summary of in vitro cytotoxicity and cell response findings for various PCLA-based materials.

Biocompatibility Assessment: In Vivo Studies

In vivo testing provides information on the complex interactions between the material and a living organism, including tissue response, inflammation, and systemic effects.[11][16]

Implantation and Local Tissue Response

Subcutaneous implantation is a standard preliminary test to evaluate the local tissue response to a biomaterial.[16][17] A biocompatible material is expected to elicit an initial, acute inflammatory response related to the surgical trauma, which should resolve over time, leading to the formation of a thin, fibrous capsule surrounding the implant.[5] In contrast, a non-biocompatible material may cause a prolonged, chronic inflammatory response, extensive fibrous encapsulation, and tissue necrosis.[17] Studies on PCL and PCLA have shown that while most formulations are well-tolerated, some composites (e.g., with silver nanoparticles) can provoke a chronic inflammatory infiltrate and a foreign body reaction.[5][17][18]

Experimental Protocol: In Vivo Subcutaneous Implantation (Rat Model)

This protocol is based on the guidelines of ISO 10993-6: Tests for local effects after implantation.[16]

  • Animal Model: Adult male Wistar rats (e.g., 350-400g) are commonly used.[16][18] All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[17]

  • Material Preparation: Sterilized PCLA scaffolds of a defined size are prepared.

  • Surgical Procedure: The animals are anesthetized. The dorsal region is shaved and disinfected. Small incisions are made through the skin, and subcutaneous pockets are created by blunt dissection.

  • Implantation: One PCLA scaffold is placed into each subcutaneous pocket. The incisions are then closed with sutures.

  • Post-Operative Care: Animals are monitored for signs of distress, and analgesics are administered as required.

  • Explantation: At predetermined time points (e.g., 2, 4, 6, 12 weeks), the animals are euthanized.[18] The implants and surrounding tissue are carefully excised.

  • Histological Analysis: The tissue samples are fixed in formalin, embedded in paraffin, sectioned, and stained (e.g., with Hematoxylin and Eosin, H&E). The sections are then examined under a microscope to evaluate the thickness of the fibrous capsule, the presence and type of inflammatory cells (neutrophils, lymphocytes, macrophages, giant cells), and signs of tissue integration or degradation.

Inflammatory Response and Macrophage Polarization

The host's inflammatory response to an implanted material is largely mediated by macrophages. These cells can adopt different phenotypes: a pro-inflammatory (M1) profile that helps clear debris, and an anti-inflammatory/pro-healing (M2) profile that promotes tissue repair and regeneration.[19] An ideal biomaterial should promote a timely switch from an M1 to an M2 dominant response. The expression of specific genes can be quantified using techniques like quantitative polymerase chain reaction (qPCR) to track this process.[19]

G cluster_M1 Pro-inflammatory Phase (M1) cluster_M2 Anti-inflammatory Phase (M2) Implant PCLA Implant Monocyte Monocyte Recruitment Implant->Monocyte triggers M1 M1 Macrophage Cytokines_M1 Release of: IL-1β, IL-6, TNF-α M1->Cytokines_M1 secretes M2 M2 Macrophage M1->M2 polarizes to (Resolution) Cytokines_M2 Release of: IL-10, TGF-β M2->Cytokines_M2 secretes Monocyte->M1 differentiates to

Figure 2: Simplified signaling pathway of the macrophage response to an implanted biomaterial.

Data Presentation: Inflammatory Gene Expression

The table below summarizes representative data on the fold change in gene expression for key inflammatory markers in tissue surrounding PCL-based composite implants relative to a pure PCL control.

Gene MarkerPhenotypeTime Point: 14 DaysTime Point: 30 DaysInterpretationReference
IL-6 Pro-inflammatory (M1)Initial inflammation resolving over time[19]
CCR7 Pro-inflammatory (M1)Initial inflammation resolving over time[19]
IL-10 Anti-inflammatory (M2)↑ (6-fold)Peak anti-inflammatory response at 14 days[19]
Arg1 Anti-inflammatory (M2)Sustained pro-healing response[19]

Table 3: Relative gene expression changes for inflammatory markers in response to PCL-based composite scaffolds in vivo. (↑ Increased, ↓ Decreased, ↔ No significant change).

Biodegradation and Metabolite Clearance

The "bio" in biocompatibility also encompasses how the material degrades and how its by-products are handled by the body. The PCL backbone degrades via the hydrolytic cleavage of its ester bonds.[6][20] This is a slow process that results in a decrease in molecular weight over time.[21]

The ultimate degradation products of PCL are non-toxic α-hydroxy acids, primarily 6-hydroxycaproic acid.[6] These small molecules are water-soluble and are safely metabolized by cells through pathways like the Krebs cycle or are eliminated from the body via urine.[22] This favorable degradation profile is a key reason for PCL's widespread use in resorbable medical devices.

G PCLA_Scaffold Cross-linked PCLA Scaffold (High Molecular Weight) Hydrolysis Hydrolysis of Ester Bonds (in vivo environment) PCLA_Scaffold->Hydrolysis PCL_Chains PCL Polymer Chains (Lower Molecular Weight) Hydrolysis->PCL_Chains Oligomers Caproic Acid Oligomers PCL_Chains->Oligomers Metabolism Cellular Metabolism (Krebs Cycle) Oligomers->Metabolism Excretion Renal Excretion (Urine) Oligomers->Excretion CO2_H2O CO2 + H2O Metabolism->CO2_H2O

Figure 3: Logical flow of PCLA degradation from a solid implant to metabolic clearance.

Conclusion and Future Outlook

The evidence strongly supports that this compound, when properly formulated, photopolymerized, and purified to remove residual monomers, is a biocompatible material suitable for a wide range of medical applications. In vitro studies confirm its low cytotoxicity and ability to support cell growth, while in vivo models demonstrate a manageable and resolving inflammatory response, culminating in good tissue integration. Furthermore, its slow degradation into non-toxic, metabolizable by-products underscores its safety for long-term implantation.

Future research will likely focus on enhancing the bioactivity of PCLA scaffolds by creating composites with osteoinductive ceramics (like hydroxyapatite) or bioactive glasses.[1][19] Additionally, modulating the degradation rate by copolymerizing caprolactone with other monomers like lactide will allow for more precise control over the scaffold's lifespan to match the healing timeline of specific tissues.[21] The continued development of PCLA-based materials holds significant promise for advancing the fields of tissue engineering and regenerative medicine.

References

Navigating the Thermal Landscape: A Technical Guide to the Glass Transition Temperature of Caprolactone Acrylates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the critical thermal property of caprolactone (B156226) acrylate (B77674) formulations: the glass transition temperature (Tg). Understanding and controlling the Tg is paramount in the development of advanced materials for drug delivery, tissue engineering, and medical devices. This guide provides a comprehensive overview of Tg for various caprolactone acrylate systems, detailed experimental protocols for its determination, and an exploration of the key factors influencing this crucial parameter.

Introduction: The Significance of Glass Transition Temperature in Caprolactone Acrylates

Poly(ε-caprolactone) (PCL) is a biodegradable and biocompatible polyester (B1180765) renowned for its tunable mechanical properties and degradation kinetics.[1] Functionalization of PCL with acrylate groups allows for the formation of crosslinked networks through photopolymerization, creating robust materials with tailored characteristics. The glass transition temperature (Tg) of these formulations marks the transition from a rigid, glassy state to a more flexible, rubbery state. This transition profoundly impacts the material's mechanical strength, flexibility, degradation rate, and drug release profile, making Tg a critical design parameter. For instance, a formulation with a Tg below physiological temperature will be soft and pliable in the body, whereas a Tg above this temperature will result in a rigid implant.

Quantitative Analysis of Glass Transition Temperatures

The following tables summarize the glass transition temperatures of various caprolactone (meth)acrylate monomers and copolymer networks. This data provides a valuable reference for formulation development.

Table 1: Glass Transition Temperatures of Hydroxyl-Terminated Caprolactone (Meth)Acrylate Monomers (Placcel® FA and FM Series)

Product NameMolecular Weight ( g/mol )Moles of Caprolactone (per (meth)acrylate)Glass Transition Temperature (Tg), °C
Acrylates (FA Series)
FA 12301-24
FA 23442-12
FA 34583Not Specified
FA 56865Not Specified
Methacrylates (FM Series)
FM 12441-60
FM 23582-20
FM 34733Not Specified
FM 45864Not Specified
FM 57015Not Specified

Data sourced from Daicel ChemTech, Inc. product literature.[2]

Table 2: Glass Transition Temperatures of Poly(ε-caprolactone)/Poly(hydroxyethyl acrylate) Copolymer Networks

PCL Content (%)Glass Transition Temperature (Tg) of PCL Phase, °C
10022 ± 1
707 ± 1.5
507 ± 1.5
307 ± 1.5

Data sourced from a study on biodegradable poly(ε-caprolactone)/poly(hydroxyethyl acrylate) networks.[3]

Factors Influencing the Glass Transition Temperature

The Tg of this compound formulations is not a fixed value but is influenced by a multitude of factors at the molecular level. A thorough understanding of these factors is crucial for designing materials with specific thermal and mechanical properties.

Molecular Weight of the Caprolactone Chain

As the molecular weight of the polycaprolactone (B3415563) chain increases, the Tg generally increases.[1] Longer chains have reduced mobility and require more thermal energy to transition from a glassy to a rubbery state. However, for very high molecular weight PCL, the Tg may plateau.

Functionality (Diacrylate, Triacrylate, etc.)

The functionality of the this compound monomer plays a significant role in the crosslink density of the final polymer network. Higher functionality monomers, such as triacrylates, lead to a more densely crosslinked network. This increased crosslinking restricts the mobility of the polymer chains, resulting in a higher Tg.

Copolymer Composition

Incorporating other monomers to form copolymers with this compound can significantly alter the Tg. The effect of the comonomer on the Tg depends on its own glass transition temperature and its miscibility with the polycaprolactone segments. For instance, copolymerization with a monomer that has a higher Tg can lead to an overall increase in the Tg of the resulting copolymer.[4]

Crosslinking Density

The degree of crosslinking in the cured polymer network is a primary determinant of Tg. A higher crosslink density, achieved through factors like higher monomer functionality or increased UV exposure during photopolymerization, restricts segmental motion and elevates the Tg.

Experimental Protocols for Tg Determination

The accurate determination of Tg is essential for material characterization and quality control. Differential Scanning Calorimetry (DSC) and Dynamic Mechanical Analysis (DMA) are the two most common techniques employed for this purpose.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature. The glass transition is observed as a step-like change in the heat capacity.

Experimental Workflow for DSC Analysis

DSC_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_measurement Measurement cluster_analysis Data Analysis prep1 Accurately weigh 5-10 mg of the this compound formulation. prep2 Seal the sample in an aluminum DSC pan. prep1->prep2 inst1 Place the sample pan and an empty reference pan in the DSC cell. prep2->inst1 inst2 Purge the cell with an inert gas (e.g., Nitrogen) at a constant flow rate. inst1->inst2 meas1 Equilibrate the sample at a low temperature (e.g., -80°C). inst2->meas1 meas2 Heat the sample at a constant rate (e.g., 10°C/min) to a temperature above the expected Tg. meas1->meas2 meas3 Cool the sample back to the starting temperature. meas2->meas3 meas4 Perform a second heating scan under the same conditions. meas3->meas4 anal1 Analyze the heat flow curve from the second heating scan. meas4->anal1 anal2 Determine the Tg as the midpoint of the step transition in the heat flow. anal1->anal2

Caption: Workflow for Tg determination using DSC.

Detailed DSC Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of the this compound formulation into an aluminum DSC pan. For liquid resins, ensure the pan is hermetically sealed to prevent volatilization. For cured films, a small, flat section of the film should be used.

  • Instrument Parameters:

    • Heating/Cooling Rate: A typical rate is 10 °C/min.[5] Slower rates can improve resolution, while faster rates can enhance the signal but may cause a slight shift in the measured Tg.

    • Temperature Range: The temperature range should encompass the expected Tg, typically from -80 °C to 100 °C for many caprolactone-based systems.[5]

    • Purge Gas: An inert gas, such as nitrogen, is used to prevent oxidation of the sample.

  • Data Analysis: The Tg is typically determined from the second heating scan to erase any previous thermal history of the sample. The midpoint of the inflection in the heat flow curve is reported as the glass transition temperature.

Dynamic Mechanical Analysis (DMA)

DMA is a highly sensitive technique for determining Tg. It measures the mechanical properties of a material as a function of temperature, frequency, or time. The glass transition is characterized by a significant drop in the storage modulus (E') and a peak in the loss modulus (E'') and tan delta (the ratio of loss modulus to storage modulus).

Experimental Workflow for DMA Analysis

DMA_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_measurement Measurement cluster_analysis Data Analysis prep1 Prepare a rectangular film of the cured this compound (e.g., 20mm x 5mm x 1mm). prep2 Ensure the sample has uniform dimensions and no defects. prep1->prep2 inst1 Mount the sample in the DMA clamp (e.g., tensile or cantilever mode). prep2->inst1 inst2 Apply a small static force to keep the sample taut. inst1->inst2 meas1 Equilibrate the sample at a low temperature (e.g., -100°C). inst2->meas1 meas2 Apply a sinusoidal strain at a fixed frequency (e.g., 1 Hz). meas1->meas2 meas3 Ramp the temperature at a constant rate (e.g., 3°C/min) through the transition region. meas2->meas3 anal1 Plot storage modulus (E'), loss modulus (E''), and tan delta vs. temperature. meas3->anal1 anal2 Identify Tg from the peak of the tan delta or loss modulus curve. anal1->anal2

Caption: Workflow for Tg determination using DMA.

Detailed DMA Protocol:

  • Sample Preparation: For DMA analysis, a solid, uniform sample is required. Liquid resins must be cured into a film of appropriate dimensions (e.g., rectangular bar for tensile or cantilever testing).[6] Ensure the cured film is free of bubbles and has a uniform thickness.

  • Instrument Parameters:

    • Heating Rate: A typical heating rate for DMA is 2-5 °C/min.[7]

    • Frequency: A common frequency used is 1 Hz.[7] The measured Tg can be frequency-dependent.

    • Strain Amplitude: A small strain amplitude within the linear viscoelastic region of the material should be applied.

  • Data Analysis: The Tg can be identified from the peak of the loss modulus (E'') curve or the peak of the tan delta curve. The peak of the tan delta is often reported as the glass transition temperature.

Logical Relationship of Factors Influencing Tg

The interplay of molecular structure and processing conditions dictates the final glass transition temperature of a this compound formulation. This relationship can be visualized as a logical flow.

Factors_Tg_Relationship cluster_formulation Formulation Parameters cluster_processing Processing Conditions cluster_network Network Properties mw PCL Molecular Weight mobility Chain Mobility mw->mobility func AcrylateFunctionality crosslink Crosslink Density func->crosslink copoly Copolymer Composition copoly->mobility cure Curing Conditions (e.g., UV Dose) cure->crosslink crosslink->mobility tg Glass Transition Temperature (Tg) mobility->tg

Caption: Factors influencing the final Tg.

Conclusion

The glass transition temperature is a fundamental property of this compound formulations that governs their performance in a wide range of biomedical applications. By carefully selecting the molecular weight of the PCL precursor, the functionality of the acrylate monomer, and the copolymer composition, and by controlling the curing process, researchers and developers can precisely tune the Tg to meet the specific requirements of their intended application. The experimental protocols outlined in this guide provide a robust framework for the accurate and reproducible measurement of this critical parameter, facilitating the rational design of next-generation biomaterials.

References

The Influence of Molecular Weight on the Viscosity of Caprolactone Acrylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the critical relationship between molecular weight and the viscosity of caprolactone (B156226) acrylate (B77674) resins. Understanding this relationship is paramount for applications in drug delivery, medical device fabrication, and 3D printing, where precise control over material properties is essential for performance and efficacy. This document summarizes key quantitative data, details relevant experimental protocols, and illustrates fundamental concepts through logical diagrams.

Core Principle: Molecular Weight and Viscosity Interdependence

The viscosity of polymeric materials, including caprolactone acrylates, is intrinsically linked to their molecular weight. Generally, as the average molecular weight of the polymer chains increases, so does the viscosity. This phenomenon is primarily attributed to increased intermolecular forces and chain entanglement. Longer polymer chains have a greater surface area for van der Waals interactions and are more likely to become physically entangled with one another, leading to a higher resistance to flow.

This relationship can be mathematically described by the Mark-Houwink-Sakurada equation[1][2][3]:

[η] = K * M^a

Where:

  • [η] is the intrinsic viscosity

  • M is the molecular weight

  • K and a are the Mark-Houwink parameters, which are specific to the polymer, solvent, and temperature.

The exponent 'a' provides insight into the polymer's conformation in solution, with values typically ranging from 0.5 for a tightly coiled sphere in a poor solvent to 2.0 for a rigid rod-like structure[4]. For many flexible polymers, 'a' falls between 0.5 and 0.8[1].

Quantitative Data Summary

Material DesignationDescriptionFunctionalityMolecular Weight (Da)Viscosity (cP at 25°C)
PCL530DA[5]Polycaprolactone-530 diacrylate2~530162.8
Glycerol-3CL-TA[5]Glycerol-3 caprolactone triacrylate3Not Specified86.6
Glycerol-6CL-TA[5]Glycerol-6 caprolactone triacrylate3Not Specified218.2

Note: The molecular weights for the triacrylates were not explicitly stated in the source but are expected to be different based on the caprolactone-to-glycerol ratio.

This data illustrates that both molecular weight and the degree of branching (functionality) influence the final viscosity of the resin[5]. For instance, higher molecular weight PCL is a solid at room temperature, while low molecular weight PCL is a liquid, making it suitable for applications like 3D printing that require flowable resins[5].

Experimental Protocols

Synthesis of Caprolactone Acrylate

The synthesis of this compound typically involves a two-step process: ring-opening polymerization of ε-caprolactone followed by acrylation of the resulting hydroxyl-terminated PCL. The molecular weight of the PCL can be controlled by adjusting the molar ratio of the monomer (ε-caprolactone) to the initiator (e.g., a diol or triol)[6].

Example Protocol for PCL Diacrylate Synthesis:

  • Ring-Opening Polymerization:

    • Dry a suitable diol initiator (e.g., diethylene glycol) at 130°C for 1 hour in a reaction flask under a nitrogen atmosphere[5].

    • Add a predetermined molar ratio of ε-caprolactone to the initiator to achieve the target molecular weight[6].

    • Introduce a catalyst, such as stannous octoate (e.g., 0.1% w/w)[6].

    • Allow the polymerization to proceed at a set temperature (e.g., 130°C) for a specified duration (e.g., 24 hours) under continuous stirring and nitrogen purging[5][6].

    • The resulting product is a hydroxyl-terminated PCL diol.

  • Acrylation:

    • Dissolve the PCL diol in a suitable anhydrous solvent (e.g., dichloromethane) in a reaction vessel protected from light.

    • Cool the solution in an ice bath.

    • Slowly add acryloyl chloride (in a molar excess, e.g., 2.2:1 ratio of acryloyl chloride to hydroxyl groups) to the solution while stirring[5].

    • Allow the reaction to proceed for a set time (e.g., 24 hours) at room temperature under a nitrogen atmosphere and in the dark[5].

    • Remove the solvent using a rotary evaporator to obtain the final caprolactone diacrylate product[5].

dot

Caption: General workflow for the synthesis of this compound.

Molecular Weight Determination by Gel Permeation Chromatography (GPC)

GPC is a standard technique for determining the molecular weight and molecular weight distribution (polydispersity index, PDI) of polymers[7][8].

Typical GPC Protocol for PCL Acrylate:

  • Sample Preparation: Dissolve the PCL acrylate sample in a suitable solvent, such as tetrahydrofuran (B95107) (THF) or chloroform, to a known concentration (e.g., 1 mg/mL)[8][9]. Filter the solution through a 0.2 µm membrane to remove any particulate matter[8].

  • Instrumentation:

    • Columns: Utilize a set of columns packed with porous beads suitable for the expected molecular weight range of the polymer (e.g., Agilent ResiPore columns)[7].

    • Eluent: Use a compatible mobile phase, such as THF, at a constant flow rate (e.g., 1 mL/min)[7].

    • Detector: Employ a refractive index (RI) detector to measure the concentration of the eluted polymer[8].

    • Temperature: Maintain a constant column and detector temperature (e.g., 40°C) to ensure reproducible results[7].

  • Calibration: Calibrate the GPC system using polymer standards with known molecular weights and narrow polydispersity (e.g., polystyrene standards) to generate a calibration curve of log(molecular weight) versus elution time[7].

  • Analysis: Inject the prepared sample into the GPC system. The molecular weight of the PCL acrylate is determined by comparing its elution time to the calibration curve. Mark-Houwink parameters for PCL in the specific eluent can be used for a more accurate universal calibration[9].

dot

GPC_Workflow SamplePrep Sample Preparation (Dissolution & Filtration) Injection Injection into GPC System SamplePrep->Injection Separation Separation by Size (Columns) Injection->Separation Detection Detection (RI Detector) Separation->Detection DataAnalysis Data Analysis (Calibration Curve) Detection->DataAnalysis Results Molecular Weight & PDI DataAnalysis->Results Viscometry_Workflow Setup Instrument Setup (Spindle, Calibration) Loading Sample Loading Setup->Loading Equilibration Temperature Equilibration Loading->Equilibration Measurement Shear Rate Sweep & Data Acquisition Equilibration->Measurement Result Viscosity Value (cP) Measurement->Result

References

An In-depth Technical Guide to the Solubility of Caprolactone Acrylate in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of caprolactone (B156226) acrylate (B77674) in a range of common organic solvents. Due to the limited availability of precise quantitative solubility data in public literature, this guide emphasizes qualitative solubility characteristics, factors influencing solubility, and detailed experimental protocols for determining solubility parameters. This information is crucial for the effective formulation, polymerization, and application of caprolactone acrylate in various fields, including coatings, adhesives, and drug delivery systems.

Introduction to this compound

This compound is a versatile monomer valued for its ability to enhance flexibility, durability, and adhesion in polymers. It is a hybrid molecule combining the properties of both caprolactone, a cyclic ester, and an acrylate functional group. This unique structure allows it to be incorporated into polymer chains via free-radical polymerization, imparting the desirable characteristics of polycaprolactone, such as toughness and biodegradability, to the final material. The solubility of this compound is a critical parameter for its use in solvent-based systems, influencing reaction kinetics, processability, and final product performance.

Factors Influencing the Solubility of Acrylate Monomers

The solubility of acrylic monomers like this compound is governed by several factors, primarily the chemical structure of the monomer and the properties of the solvent.[1] The principle of "like dissolves like" is fundamental; monomers with polar functional groups tend to be more soluble in polar solvents, while non-polar monomers are more soluble in non-polar solvents.[1]

  • Polarity: The presence of the ester group in this compound contributes to its polarity. This suggests a higher affinity for polar organic solvents.

  • Molecular Weight and Structure: While this compound itself is a monomer, variations in the length of the caprolactone chain in modified versions can affect solubility. Longer chains can lead to decreased solubility in certain solvents.[2] Multifunctional acrylates also tend to have lower solubility than monofunctional ones due to higher molecular weight and increased potential for cross-linking.[1]

  • Solvent Properties: The polarity, boiling point, viscosity, and volatility of the solvent all play a role in the dissolution of acrylic monomers.[1] For instance, in UV-curable coatings, high-solubility solvents can reduce viscosity, improving application and finish.[1]

Qualitative Solubility of this compound

While specific quantitative data (e.g., g/100 mL) for this compound is not widely reported in publicly available literature, qualitative solubility information can be inferred from technical data sheets, safety data sheets, and studies on related compounds. The following table summarizes the expected solubility of this compound in various classes of organic solvents.

Solvent ClassCommon ExamplesExpected Solubility of this compoundReferences
Water WaterInsoluble / Negligible[3]
Alcohols Methanol, EthanolLikely Insoluble to Sparingly Soluble[4]
Ketones Acetone, Methyl Ethyl KetoneLikely Soluble[3][5]
Esters Ethyl Acetate, Butyl AcetateLikely Soluble[6][7]
Aromatic Hydrocarbons Toluene, XyleneLikely Soluble[4][6][8]
Chlorinated Solvents Dichloromethane, ChloroformLikely Soluble[4]
Ethers Tetrahydrofuran (THF), Diethyl EtherSoluble in THF, likely insoluble in Diethyl Ether[4][9]
Aliphatic Hydrocarbons Hexane, HeptaneLikely Insoluble[4][8]

Note: This table is based on qualitative statements and data from related compounds. Experimental verification is recommended for specific applications.

A product sheet for a similar compound, hydroxypropyl acrylate ended poly(caprolactone), specifies its solubility, providing a useful reference. It is soluble in toluene, THF, chloroform, and dichloromethane, while being insoluble in methanol, hexane, and ether.[4] The precursor molecule, ε-caprolactone, is reported to be miscible with most organic solvents and water.[10]

Experimental Protocols for Determining Solubility

For applications requiring precise solubility data, experimental determination is necessary. Below are detailed methodologies for key experiments to quantify the solubility of this compound.

4.1. Gravimetric Method for Solubility Determination

This is a straightforward method to determine the solubility of a solid or liquid monomer in a solvent at a specific temperature.

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container (e.g., a screw-cap vial).

    • Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached and the solution is saturated. A magnetic stirrer or a shaker bath can be used for this purpose.

  • Separation of Undissolved Solute:

    • Allow the mixture to settle, and then carefully separate the saturated solution from the undissolved this compound. This can be achieved by decantation or filtration.

  • Solvent Evaporation and Mass Determination:

    • Accurately measure a known volume of the clear, saturated solution into a pre-weighed container.

    • Evaporate the solvent under controlled conditions (e.g., in a fume hood at room temperature or in a vacuum oven at a temperature below the boiling point of the monomer) until a constant weight is achieved.

    • Weigh the container with the dried residue.

  • Calculation of Solubility:

    • The solubility (in g/100 mL or other units) can be calculated using the following formula: Solubility = (Mass of residue / Volume of saturated solution taken) * 100

4.2. Gas Chromatography (GC) Method for Residual Monomer Analysis

Gas chromatography is a powerful technique for quantifying the amount of a volatile substance, such as a monomer, in a solution. This method can be adapted to determine solubility by analyzing the concentration of the monomer in a saturated solution.

Methodology:

  • Instrument and Column:

    • A gas chromatograph equipped with a Flame Ionization Detector (FID) is typically used.

    • A suitable capillary column, such as a nonpolar polydimethylsiloxane (B3030410) column, should be selected.

  • Preparation of Standard Solutions:

    • Prepare a series of standard solutions of this compound in the solvent of interest at known concentrations.

  • Preparation of Saturated Sample:

    • Prepare a saturated solution of this compound in the desired solvent as described in the gravimetric method.

    • Dilute an accurately measured volume of the saturated solution with the pure solvent to bring the concentration within the calibration range of the GC.

  • GC Analysis:

    • Inject a known volume of the standard solutions and the diluted sample solution into the GC.

    • The operating conditions (e.g., injector temperature, oven temperature program, detector temperature, carrier gas flow rate) should be optimized for the specific monomer and solvent.

  • Quantification:

    • Create a calibration curve by plotting the peak area from the GC chromatograms of the standard solutions against their known concentrations.

    • Determine the concentration of this compound in the diluted sample from the calibration curve and then calculate the concentration in the original saturated solution.

Visualizations

Experimental Workflow for Gravimetric Solubility Determination

G A 1. Prepare Supersaturated Solution (Excess this compound in Solvent) B 2. Equilibrate at Constant Temperature (e.g., 24-48h with agitation) A->B C 3. Separate Saturated Solution (Decantation or Filtration) B->C D 4. Measure Known Volume of Saturated Solution C->D E 5. Evaporate Solvent D->E F 6. Weigh Dried Residue E->F G 7. Calculate Solubility (g/100mL) F->G

Gravimetric Solubility Determination Workflow

Logical Relationship of Factors Affecting Solubility

G Solubility Solubility of This compound Monomer Monomer Properties Solubility->Monomer Solvent Solvent Properties Solubility->Solvent Conditions External Conditions Solubility->Conditions Polarity_M Polarity Monomer->Polarity_M MW Molecular Weight Monomer->MW Structure Structure Monomer->Structure Polarity_S Polarity Solvent->Polarity_S BP Boiling Point Solvent->BP Viscosity Viscosity Solvent->Viscosity Temp Temperature Conditions->Temp Pressure Pressure Conditions->Pressure

Factors Influencing Solubility

Summary

This technical guide has provided a detailed overview of the solubility of this compound in common organic solvents. While quantitative data remains scarce in public literature, a qualitative understanding based on chemical principles and data from related compounds suggests that this compound is likely soluble in polar aprotic solvents such as ketones, esters, aromatic hydrocarbons, and chlorinated solvents, and has limited solubility in water, alcohols, and aliphatic hydrocarbons. For precise formulation and process optimization, it is highly recommended that researchers and professionals in drug development and other fields perform experimental solubility determinations using the protocols outlined in this guide. The provided workflows and diagrams offer a clear path for such investigations.

References

Foundational Principles of Photopolymerizing Caprolactone Acrylate Resins: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core principles underpinning the photopolymerization of caprolactone (B156226) acrylate (B77674) resins. These biodegradable and biocompatible polymers are of significant interest for a range of biomedical applications, including tissue engineering, drug delivery, and medical device fabrication. This document outlines the synthesis of caprolactone-based acrylate resins, the mechanisms of their photopolymerization, key experimental considerations, and the characterization of the resulting polymer networks.

Synthesis of Caprolactone Acrylate Monomers

The foundational step in creating photopolymerized caprolactone networks is the synthesis of this compound monomers or oligomers. This is typically achieved through the ring-opening polymerization of ε-caprolactone, followed by functionalization with acrylate groups.

The synthesis generally involves a two-step process:

  • Ring-Opening Polymerization (ROP) of ε-Caprolactone: Poly(ε-caprolactone) (PCL) is a biodegradable polyester (B1180765) synthesized by the ring-opening polymerization of ε-caprolactone.[1][2] This reaction can be initiated by various catalysts, with stannous octoate (Sn(Oct)₂) being a commonly used catalyst for producing PCL with desired molecular weights and low polydispersity.[3] The polymerization can be carried out in bulk at elevated temperatures.[3] The molecular weight of the resulting PCL can be controlled by the monomer-to-initiator ratio.[1]

  • Acrylation of PCL: The hydroxyl end-groups of the synthesized PCL are then functionalized with acrylate moieties. This is often achieved by reacting the PCL diol or triol with acryloyl chloride or methacrylic anhydride (B1165640) in the presence of a base like triethylamine (B128534) (TEA).[4][5] This process renders the PCL photocurable, allowing it to form a crosslinked network upon exposure to light.[4]

A variety of polyfunctional acrylate derivatives of caprolactone-polyols can be prepared by reacting a caprolactone polyol with acrylic or methacrylic acid in the presence of a strong acid catalyst.[6]

The Photopolymerization Process

Photopolymerization is a light-induced chain reaction that converts a liquid monomer or oligomer resin into a solid polymer network.[7] This process offers rapid curing at ambient temperatures with precise spatial and temporal control.[7] The key components of a photopolymerizable this compound resin system are the this compound monomer/oligomer, a photoinitiator, and sometimes a co-initiator or sensitizer.

Mechanism of Free-Radical Photopolymerization

The photopolymerization of caprolactone acrylates typically proceeds via a free-radical mechanism, which can be divided into three main stages: initiation, propagation, and termination.

  • Initiation: This stage begins with the photoinitiator absorbing light energy (typically UV or visible light), which causes it to cleave into highly reactive free radicals.[8] Common photoinitiators include Irgacure and Darocur series compounds.[3] For visible light curing, systems like camphorquinone (B77051) (CQ) combined with an amine co-initiator are often used.[1][9]

  • Propagation: The generated free radicals then react with the acrylate double bonds of the this compound monomers, initiating a chain reaction. This process rapidly consumes the monomer units, leading to the formation of a crosslinked polymer network.[10]

  • Termination: The polymerization process ceases when two growing polymer chains react with each other (combination or disproportionation) or when they are quenched by inhibitors like oxygen.

The kinetics of photopolymerization can be studied using techniques like photo-differential scanning calorimetry (photo-DSC) and real-time infrared (RT-IR) spectroscopy, which monitor the heat flow and the disappearance of the acrylate double bonds, respectively.[11][12][13]

Experimental Protocols

Synthesis of Poly(ε-caprolactone) Diol

A representative protocol for the synthesis of PCL diol via ring-opening polymerization is as follows:

  • Materials: ε-caprolactone (monomer), a diol initiator (e.g., ethylene (B1197577) glycol), and stannous octoate (catalyst).

  • Procedure:

    • Dry all glassware in an oven to remove moisture.

    • Add the desired amounts of ε-caprolactone and the diol initiator to a reaction flask under a nitrogen atmosphere.

    • Heat the mixture to a specific temperature (e.g., 110-140 °C).[3]

    • Add the stannous octoate catalyst to the mixture.

    • Allow the polymerization to proceed for a set time (e.g., 24 hours) with continuous stirring.

    • Cool the reaction mixture to room temperature.

    • Dissolve the resulting polymer in a suitable solvent (e.g., dichloromethane) and precipitate it in a non-solvent (e.g., cold methanol) to purify the PCL diol.[3]

    • Dry the purified PCL diol under vacuum.

Acrylation of PCL Diol

A general procedure for the acrylation of PCL diol is:

  • Materials: PCL diol, acryloyl chloride (or methacrylic anhydride), triethylamine (TEA), and a solvent (e.g., dichloromethane).

  • Procedure:

    • Dissolve the PCL diol in the solvent in a reaction flask under a nitrogen atmosphere.

    • Cool the solution in an ice bath.

    • Add triethylamine to the solution.

    • Slowly add acryloyl chloride dropwise to the stirred solution.

    • Allow the reaction to proceed at room temperature for a specified time (e.g., 24 hours).

    • Filter the reaction mixture to remove the triethylamine hydrochloride salt.

    • Wash the filtrate with a mild acid and then with water.

    • Dry the organic phase over an anhydrous salt (e.g., magnesium sulfate).

    • Remove the solvent under reduced pressure to obtain the caprolactone diacrylate resin.

Photopolymerization of this compound Resin

The photopolymerization process is typically straightforward:

  • Resin Formulation: Mix the synthesized this compound resin with a specific concentration of a suitable photoinitiator (e.g., 1-5 wt%). The mixture should be thoroughly homogenized.

  • Curing:

    • Pour the resin into a mold of the desired shape.

    • Expose the resin to a light source (UV or visible light) with a specific intensity and for a predetermined duration. The curing time will depend on the resin formulation, light intensity, and sample thickness. The degree of conversion can reach over 80% after just one minute of curing.[1]

Characterization of Photopolymerized this compound Networks

A comprehensive characterization of the photopolymerized this compound networks is crucial for understanding their properties and suitability for specific applications.

Chemical Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the chemical structure of the synthesized this compound monomers and to determine the degree of acrylation.[4]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is employed to monitor the disappearance of the acrylate C=C double bonds during photopolymerization, which allows for the calculation of the degree of conversion.[1][10]

Mechanical Properties

The mechanical properties of the photocured PCL are highly dependent on the cross-link density, which is influenced by the molecular weight and functionality of the prepolymers.[14][15]

  • Tensile Testing: Measures properties like Young's modulus, ultimate tensile strength, and elongation at break. High-molecular-weight, low-functionality PCL diacrylates typically exhibit a lower modulus and higher strain at break, while low-molecular-weight, high-functionality PCL triacrylates show a higher modulus and lower strain at break.[15][16]

  • Compressive Testing: Determines the compressive modulus and strength, which are important for load-bearing applications.[1]

Thermal Properties
  • Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymer network.[17]

  • Thermogravimetric Analysis (TGA): TGA provides information on the thermal stability and degradation profile of the material.

Degradation Studies

The degradation of PCL-based materials occurs through the hydrolysis of their ester bonds.[1] The degradation rate is influenced by the cross-link density, with lower cross-link densities leading to faster degradation.[14][16]

  • In Vitro Degradation: Samples are immersed in a buffer solution (e.g., phosphate-buffered saline, PBS) at 37 °C, and the weight loss, changes in molecular weight, and mechanical properties are monitored over time.[18] Enzymatic degradation studies can also be performed to simulate in vivo conditions more closely.[17]

Quantitative Data Summary

The following tables summarize key quantitative data reported in the literature for photopolymerized this compound resins.

PrepolymerMolecular Weight ( g/mol )FunctionalityCompressive Modulus (MPa)Compressive Strength (MPa)Reference
PCL530DA530265.7 ± 12.75.3 ± 0.29[1]
Glycerol-3CL-TA~900380.9 ± 6.18.3 ± 0.18[1]
Glycerol-6CL-TA~1500332.1 ± 4.13.0 ± 0.53[1]

Table 1: Mechanical Properties of Photopolymerized Caprolactone Acrylates.

Prepolymer TypeCross-link DensityDegradation TimeKey FindingReference
High MW, Low FunctionalityLowShorter (up to 2.5x faster)Lower cross-link density accelerates degradation.[14][16]
Low MW, High FunctionalityHighLongerHigher cross-link density slows down degradation.[14][16]

Table 2: Influence of Cross-link Density on Degradation.

Visualizing the Process: Workflows and Mechanisms

To further elucidate the foundational principles, the following diagrams, generated using the DOT language, illustrate the key processes involved in the photopolymerization of this compound resins.

Synthesis_of_Caprolactone_Acrylate cluster_synthesis Synthesis Pathway Monomer ε-Caprolactone ROP Ring-Opening Polymerization Monomer->ROP Initiator Diol/Triol Initiator Initiator->ROP Catalyst Sn(Oct)₂ Catalyst->ROP PCL_polyol PCL Polyol (Diol/Triol) Acrylation Acrylation Reaction PCL_polyol->Acrylation Acrylating_Agent Acryloyl Chloride / Methacrylic Anhydride Acrylating_Agent->Acrylation Base Triethylamine (TEA) Base->Acrylation PCL_Acrylate This compound Resin ROP->PCL_polyol Acrylation->PCL_Acrylate

Caption: Synthesis pathway of this compound resin.

Photopolymerization_Mechanism cluster_mechanism Free-Radical Photopolymerization Photoinitiator Photoinitiator (PI) Radicals Free Radicals (R●) Photoinitiator->Radicals Initiation (Cleavage) Light UV/Visible Light Light->Photoinitiator Absorption Monomer This compound Monomer Radicals->Monomer Propagation (Addition) Growing_Chain Propagating Polymer Chain Monomer->Growing_Chain Growing_Chain->Monomer Chain Growth Growing_Chain->Growing_Chain Termination (Combination/Disproportionation) Crosslinked_Network Crosslinked Polymer Network Growing_Chain->Crosslinked_Network Experimental_Workflow cluster_workflow General Experimental Workflow Synthesis 1. Synthesis of This compound Formulation 2. Resin Formulation (with Photoinitiator) Synthesis->Formulation Curing 3. Photopolymerization (UV/Visible Light Curing) Formulation->Curing Characterization 4. Characterization Curing->Characterization Chem_Char Chemical (NMR, FTIR) Characterization->Chem_Char Mech_Char Mechanical (Tensile, Compressive) Characterization->Mech_Char Therm_Char Thermal (DSC, TGA) Characterization->Therm_Char Deg_Char Degradation (In Vitro) Characterization->Deg_Char

References

Methodological & Application

Application Notes & Protocols: Synthesis of Caprolactone Acrylate Hydrogels

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Poly(ε-caprolactone) (PCL) is a biodegradable and biocompatible polyester (B1180765) that has garnered significant attention for applications in drug delivery and tissue engineering.[1][2] Hydrogels derived from PCL and acrylate-based monomers combine the desirable biodegradability of PCL with the versatile properties of hydrogels, such as high water content and tunable mechanical characteristics.[3][4] These hydrogels can be designed to be sensitive to environmental stimuli like pH, making them excellent candidates for controlled drug release systems.[5][6]

This document provides detailed protocols for two primary methods of synthesizing caprolactone (B156226) acrylate (B77674) hydrogels:

  • Thermal-Initiated Free Radical Polymerization: A method involving the copolymerization of polycaprolactone (B3415563) and acrylic acid using a thermal initiator.

  • Photopolymerization of PCL Acrylate Macromers: A two-step method where PCL is first functionalized with acrylate groups and then crosslinked using light and a photoinitiator, offering excellent spatial and temporal control.[7][8]

These protocols are intended for researchers, scientists, and professionals in the field of drug development and material science.

Method 1: Thermal-Initiated Free Radical Polymerization of PCL/Acrylic Acid Hydrogels

This method describes the synthesis of a pH-sensitive, biodegradable hydrogel by the free radical polymerization of polycaprolactone (PCL) and acrylic acid (AA), using ethylene (B1197577) glycol dimethacrylate (EGDMA) as a crosslinker and benzoyl peroxide as a thermal initiator.[3][5]

Experimental Protocol

Materials:

  • Poly(ε-caprolactone) (PCL)

  • Acrylic Acid (AA) (Merck, Germany)[5]

  • Ethylene Glycol Dimethacrylate (EGDMA) (crosslinker)[5]

  • Benzoyl Peroxide (initiator)[5]

  • Dichloromethane (B109758) (DCM)[5]

  • Ethanol[5]

  • Nitrogen gas[5]

Equipment:

  • Magnetic stirrer and hotplate

  • Water bath with temperature control

  • Glass tubes (Pyrex)[5]

  • Vacuum oven

  • Desiccator

Procedure:

  • Solution A Preparation: Weigh the desired amount of PCL and dissolve it in dichloromethane (DCM) in a beaker. Stir the mixture using a magnetic stirrer until a clear solution is obtained.[5]

  • Addition of Ethanol (B145695): While stirring continuously, add ethanol to the PCL solution.[5]

  • Solution B Preparation: In a separate beaker, dissolve benzoyl peroxide in acrylic acid (AA).[5]

  • Mixing: Combine Solution A and Solution B. Add the desired amount of the crosslinker, EGDMA, to this mixture.[5]

  • Solvent Evaporation: Continue stirring the final mixture for 2 hours to evaporate the DCM.[5]

  • Final Volume Adjustment: Adjust the final weight of the solution to 100 g using ethanol and mix for an additional 30 minutes.[5]

  • Degassing: Pour the final solution into glass tubes. Bubble nitrogen gas through the solution for 15-20 minutes to remove any dissolved oxygen, which can act as a free radical scavenger.[5]

  • Thermal Polymerization: Seal the tubes and place them in a water bath. The polymerization is carried out using a stepped heating process:

    • Heat at 45°C for 1 hour.[5]

    • Increase to 50°C for 2 hours.[5]

    • Increase to 55°C for 3 hours.[5]

    • Increase to 60°C for 4 hours.[5]

    • Finally, heat at 65°C for 12 hours to complete the polymerization.[5]

  • Washing and Purification: After polymerization, remove the hydrogel from the tubes. Cut the gel into discs of a specific size (e.g., 6 mm). Immerse these discs in a 50:50 (v/v) solution of ethanol and water. Wash the discs thoroughly until the pH of the washing solution is neutral and matches the pH of the fresh ethanol-water mixture.[5]

  • Drying: Dry the purified hydrogel discs in a vacuum oven at 45°C until a constant weight is achieved.[5]

  • Storage: Store the dried hydrogels in a desiccator for future use.[5]

Data Presentation: Formulation and Reaction Parameters

The composition of the hydrogel can be varied to tune its properties. The table below summarizes typical reaction parameters.

ParameterValue/ComponentPurposeReference
PolymerPoly(ε-caprolactone) (PCL)Provides biodegradability[5]
MonomerAcrylic Acid (AA)Provides hydrophilicity and pH-sensitivity[5]
CrosslinkerEthylene Glycol Dimethacrylate (EGDMA)Forms the 3D network structure[5]
InitiatorBenzoyl PeroxideInitiates free radical polymerization[5]
Polymerization Temp.45-65 °C (stepwise)To control the polymerization rate[5]
Polymerization Time22 hours (total)To ensure complete polymerization[5]

Method 2: Photopolymerization of PCL Acrylate (PCLA) Hydrogels

This approach involves two main stages: first, the synthesis of a photo-crosslinkable poly(ε-caprolactone) acrylate (PCLA) macromer, and second, the fabrication of the hydrogel network via photopolymerization.[7] This method is advantageous for creating complex structures, as seen in 3D printing for tissue engineering.[2][9]

Experimental Protocol

Part A: Synthesis of PCL Diacrylate (PCLDA) Macromer

This sub-protocol describes the functionalization of PCL diol with acrylate groups using acryloyl chloride.[7]

Materials:

  • PCL diol (e.g., PCL530 diol)[9]

  • Acryloyl chloride[7]

  • Potassium carbonate (K₂CO₃) (proton scavenger)[7]

  • Anhydrous solvents (e.g., Dichloromethane)

  • Nitrogen or Argon gas supply

Equipment:

  • Round-bottom flask with a stirrer

  • Dropping funnel

  • Inert atmosphere setup (e.g., Schlenk line)

  • Rotary evaporator

Procedure:

  • Setup: Assemble a dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (nitrogen or argon).

  • Dissolving PCL: Dissolve PCL diol and potassium carbonate in an anhydrous solvent inside the flask.

  • Reaction: Cool the flask in an ice bath. Slowly add acryloyl chloride dropwise from the dropping funnel to the PCL solution while stirring.

  • Completion: After the addition is complete, allow the reaction to proceed at room temperature for approximately 24 hours.[9]

  • Purification: After the reaction, the inorganic salt (potassium carbonate and its byproducts) can be removed by simple filtration. The resulting organic solution contains the PCLDA product.[7]

  • Solvent Removal: Remove the solvent using a rotary evaporator to obtain the purified PCLDA macromer.

  • Verification: Confirm the successful synthesis of PCL diacrylate via FTIR and ¹H NMR spectroscopy. The presence of vinyl peaks between 5.5-6.5 ppm in the NMR spectrum is indicative of successful acrylation.[7]

Part B: Hydrogel Fabrication by Photopolymerization

Materials:

  • Synthesized PCL Acrylate (PCLA) macromer

  • Photoinitiator (e.g., Camphorquinone (CQ), Irgacure 2959, or Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide)[9][10]

  • Co-initiator (e.g., Dimethylaminoethyl methacrylate (B99206) (DMAEMA))[9]

  • Phosphate-buffered saline (PBS) or other suitable solvent

Equipment:

  • UV or visible light source (e.g., 470 nm blue LED light)[9]

  • Molds for hydrogel casting

Procedure:

  • Preparation of Pre-polymer Solution: Dissolve the PCLA macromer and the photoinitiator (e.g., 1% camphorquinone) and co-initiator (e.g., 2% DMAEMA) in a suitable solvent to form a homogeneous solution.[9]

  • Casting: Pour the pre-polymer solution into a mold of the desired shape and size.

  • Photocuring: Expose the solution to a light source of the appropriate wavelength (e.g., 470 nm blue LED light for camphorquinone) for a specified duration (e.g., 1-5 minutes) to initiate polymerization and crosslinking.[9] The degree of conversion can reach over 80% after just 1 minute of curing.[2]

  • Post-Curing Treatment: After curing, the resulting hydrogel can be removed from the mold and washed with a suitable solvent (e.g., PBS) to remove any unreacted components.

Visualization: Synthesis and Curing Workflow

The following diagram illustrates the workflow for the photopolymerization method.

G cluster_synthesis Part A: PCLA Macromer Synthesis cluster_fabrication Part B: Hydrogel Fabrication PCL_diol PCL Diol + Potassium Carbonate Reaction Reaction in Anhydrous Solvent (24h, Room Temp) PCL_diol->Reaction Acryloyl_Chloride Acryloyl Chloride Acryloyl_Chloride->Reaction Purification Filtration & Solvent Evaporation Reaction->Purification PCLDA PCL Diacrylate (PCLDA) Macromer Purification->PCLDA Prepolymer Prepare Pre-polymer Solution: PCLDA + Photoinitiator PCLDA->Prepolymer Casting Cast into Mold Prepolymer->Casting Curing Photocuring (e.g., Blue LED Light) Casting->Curing Hydrogel Caprolactone Acrylate Hydrogel Curing->Hydrogel

Caption: Workflow for PCL-Acrylate hydrogel synthesis via photopolymerization.

Hydrogel Characterization Protocols

Swelling Behavior Analysis

The swelling property is critical for hydrogels, especially in drug delivery, as it affects nutrient transport and drug diffusion.[5][11]

Procedure:

  • Weigh the dried hydrogel discs (Wd).

  • Immerse the discs in a buffer solution of a specific pH (e.g., USP phosphate (B84403) buffer) at a constant temperature (e.g., 37°C).

  • At regular time intervals, remove the hydrogel, gently blot the surface with filter paper to remove excess water, and weigh the swollen disc (Ws).

  • Continue this process until the hydrogel reaches a constant weight (equilibrium swelling).

  • The swelling ratio (SR) and equilibrium water content (EWC) can be calculated using the following equations:

    • Swelling Ratio (SR) (%) = [(Ws - Wd) / Wd] x 100

    • Equilibrium Water Content (EWC) (%) = [(Weq - Wd) / Weq] x 100 , where Weq is the weight at equilibrium.

Mechanical Properties Testing

The mechanical integrity of the hydrogel is essential for handling and for its application in tissue engineering.[4][12]

Procedure (Compression Test):

  • Prepare cylindrical hydrogel samples swollen to equilibrium (e.g., 14 mm diameter, 8 mm thickness).[2]

  • Use a universal testing machine equipped with a suitable load cell.[2]

  • Place the sample between the compression plates and apply a compressive force at a constant crosshead speed (e.g., 2 mm/min) until the sample fractures.[2]

  • Record the stress-strain data to determine the compressive modulus and compressive strength.[2]

Data Presentation: Hydrogel Properties

The properties of this compound hydrogels are highly tunable by altering their composition.

Table 1: Influence of Composition on Hydrogel Properties

Parameter ChangeEffect on Swelling RatioEffect on Mechanical StrengthRationaleReference
Increase PCL Content DecreaseIncreasePCL increases the hydrophobicity and rigidity of the network.[3][5]
Increase AA Content IncreaseDecreaseAA increases hydrophilicity and charge density, leading to greater water uptake.[3][5]
Increase Crosslinker (EGDMA) Content DecreaseIncreaseHigher crosslink density restricts chain mobility and swelling, creating a stiffer network.[5][12]

Table 2: Example Mechanical Properties of Photocured PCL Acrylates

PCL Acrylate TypeCompressive Modulus (MPa)Compressive Strength (MPa)Reference
PCL530DA (diacrylate)65.7 ± 12.75.3 ± 0.29[2]
Glycerol-3CL-TA (triacrylate)80.9 ± 6.18.3 ± 0.18[2]
Glycerol-6CL-TA (triacrylate)32.1 ± 4.13.0 ± 0.53[2]
Drug Loading and In Vitro Release Study

Procedure (Drug Loading):

  • Immerse pre-weighed, dried hydrogel discs in a drug solution (e.g., 1% w/v drug in a 50% v/v ethanol-water mixture) until equilibrium swelling is reached.[5]

  • Remove the swollen, drug-loaded discs and dry them first at room temperature and then in an oven at 45°C to a constant weight.[5]

  • The amount of loaded drug can be determined by weight difference or by extracting the drug from the hydrogel and measuring its concentration using a suitable analytical method (e.g., UV-Vis spectrophotometry).[5]

Procedure (In Vitro Drug Release):

  • Place a weighed, drug-loaded hydrogel disc in a dissolution medium (e.g., 500 ml of USP phosphate buffer at a specific pH) at 37°C.[5]

  • Stir the medium at a constant speed (e.g., 100 rpm) to ensure uniform drug concentration.[5]

  • At predetermined time intervals, withdraw aliquots of the release medium and replace them with an equal volume of fresh medium.

  • Analyze the drug concentration in the withdrawn samples to determine the cumulative drug release profile over time.

Visualization: Composition-Property Relationship

This diagram illustrates the logical relationship between the hydrogel's components and its key functional properties.

G cluster_inputs Hydrogel Composition cluster_outputs Resulting Properties PCL PCL Content Swelling Swelling Ratio PCL->Swelling - Mech Mechanical Strength PCL->Mech + Degrad Degradation Rate PCL->Degrad controls AA Acrylic Acid Content AA->Swelling + AA->Mech - Xlinker Crosslinker Content Xlinker->Swelling - Xlinker->Mech + Release Drug Release Rate Swelling->Release influences Degrad->Release influences

Caption: Relationship between hydrogel composition and its functional properties.

References

Application Notes and Protocols for 3D Printing of Caprolactone Acrylate Scaffolds in Tissue Engineering

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Three-dimensional (3D) printing of biodegradable scaffolds is at the forefront of tissue engineering, offering the ability to create complex, patient-specific structures that mimic the native extracellular matrix (ECM). Caprolactone (B156226) acrylate-based resins are particularly promising materials for photopolymerization-based 3D printing techniques like Digital Light Processing (DLP) and stereolithography (SLA). These materials combine the excellent biocompatibility and biodegradability of polycaprolactone (B3415563) (PCL) with the rapid curing and high resolution of acrylate (B77674) chemistry.

These application notes provide a comprehensive overview and detailed protocols for the synthesis, 3D printing, and evaluation of caprolactone acrylate scaffolds for tissue engineering applications.

Data Presentation: Properties of Photocurable this compound Resins and Scaffolds

The properties of 3D printed this compound scaffolds can be tailored by adjusting the molecular weight of the PCL precursor, the resin formulation, and the 3D printing parameters. The following tables summarize key quantitative data from recent studies.

Table 1: Resin Formulation and Viscosity

Resin IDCompositionViscosity (Pa·s)Reference
PUA530-PEG-PPG (70:30:0)70% PCL-urethane acrylate (530 Da PCL), 30% PEGDANot specified, but noted as "printable"[1][2][3][4][5][6]
PUA800-PEG-PPG (70:30:0)70% PCL-urethane acrylate (800 Da PCL), 30% PEGDANot specified, but noted as "printable"[1][2][3][4][5][6]
PUA1000-PEG-PPG (70:30:0)70% PCL-urethane acrylate (1000 Da PCL), 30% PEGDANot specified, but noted as "printable"[1][2][3][4][5][6]
PCL530DAPolycaprolactone-530 diacrylateLiquid at room temperature[7]

Table 2: Mechanical Properties of 3D Printed Scaffolds

Scaffold MaterialMechanical PropertyValueReference
PCL-urethane acrylate resinsCompressive ModulusTunable with PEGDA/PPG addition[1][2][3][4][5][6]
PCL-urethane acrylate resinsHardness (Shore A)Tunable with PEGDA/PPG addition[1][2][3][4][5][6]
PCL/HANp/PEGDACompressive Modulus10.41 ± 0.934 MPa[8]
PCL Scaffolds (extrusion-based)Compressive Modulus32 - 83 MPa (porous)
PCL Scaffolds (extrusion-based)Compressive Strength46.38 ± 0.52 MPa to 86.18 ± 2.34 MPa[9]

Table 3: In Vitro Degradation of Caprolactone-Based Scaffolds

Scaffold MaterialDegradation MediumTimeWeight Loss (%)Reference
PCL-urethane acrylatesPBS (pH 7.4)4 weeks~2-4%[1][2][3][4][5][6]
PCL (enzymatic degradation)Lipase solution25 days~10%[10]
PCL/Bioglass (accelerated)NaOH solution5 days90%[11]

Table 4: Cell Viability on PCL-Based Scaffolds

Scaffold MaterialCell TypeAssayTime PointResultReference
DMA-PCLSZ95 sebocytesCCK-87 daysSignificantly higher proliferation vs. PCL[12]
PCL/HANp/PEGDAhDPSCsPrestoBlue™168 hoursSignificantly higher viability vs. PCL[8]
PCL (collagen coated)MG-63-10 days1591 ± 239 live cells/mm²[9]
PEGDA-PCLGS5 hepatocytesalamarBlue®21 daysSignificantly higher viability vs. PEGDA[11]

Experimental Protocols

Synthesis of Polycaprolactone Diacrylate (PCL-DA)

This protocol describes a method for synthesizing a photocurable PCL-DA resin suitable for 3D printing.

Materials:

Procedure:

  • Synthesis of PCL-diol:

    • Dry diethylene glycol at 130°C for 1 hour in a reaction vessel.

    • Add ε-caprolactone to the dried diethylene glycol at a desired molar ratio (e.g., 1:4 DEG to ε-CL for PCL530-diol) under a nitrogen atmosphere.[5]

    • Add stannous octoate (0.1% w/w) as a catalyst.[5]

    • Allow the ring-opening polymerization to proceed at 130°C for 24 hours with continuous stirring.[5]

    • Cool the resulting PCL-diol to room temperature.

  • Acrylation of PCL-diol:

    • Dissolve the synthesized PCL-diol in anhydrous dichloromethane (DCM) in a flask cooled in an ice bath.

    • Add triethylamine (TEA) to the solution as an acid scavenger.

    • Slowly add acryloyl chloride dropwise to the solution while stirring. The molar ratio of acryloyl chloride to the hydroxyl groups of the PCL-diol should be approximately 1.1:1.

    • Allow the reaction to proceed for 24 hours at room temperature under a nitrogen atmosphere.

    • Wash the reaction mixture sequentially with distilled water, 1M HCl, and saturated sodium bicarbonate solution.

    • Dry the organic phase with anhydrous magnesium sulfate (MgSO₄), filter, and add a small amount of hydroquinone as a polymerization inhibitor.

    • Remove the solvent using a rotary evaporator to obtain the final PCL-DA product.

Resin Formulation for DLP 3D Printing

Materials:

  • Synthesized PCL-DA

  • Poly(ethylene glycol) diacrylate (PEGDA) as a reactive diluent

  • Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide (BAPO) or other suitable photoinitiator

Procedure:

  • In a light-protected container, mix the synthesized PCL-DA with PEGDA at a desired weight ratio (e.g., 70:30 PCL-DA:PEGDA). The addition of PEGDA helps to reduce the viscosity of the resin, making it suitable for DLP printing.[1][2][3][4][5][6]

  • Add the photoinitiator (e.g., 1-3% w/w BAPO) to the mixture.

  • Ensure complete dissolution and homogenization of the components by stirring the mixture at a slightly elevated temperature (e.g., 60°C) in the dark overnight.[5]

3D Printing of Scaffolds

Equipment:

  • DLP 3D printer

Procedure:

  • Load the formulated this compound resin into the resin vat of the DLP 3D printer.

  • Design the desired scaffold architecture using CAD software. Important design parameters include pore size, porosity, and overall dimensions.

  • Set the printing parameters, such as layer thickness (e.g., 50-100 µm) and exposure time per layer. These parameters will need to be optimized based on the specific resin formulation and printer characteristics.

  • Initiate the printing process.

  • After printing, remove the scaffold from the build platform and wash it with isopropyl alcohol (IPA) to remove any uncured resin.

  • Post-cure the scaffold under a UV lamp to ensure complete polymerization and enhance its mechanical properties.

Sterilization of Scaffolds

Photocurable resin scaffolds are sensitive to high temperatures, which can alter their mechanical properties. Therefore, non-thermal sterilization methods are recommended.

Recommended Methods:

  • 70% Ethanol (B145695) Wash: Immerse the scaffolds in 70% (v/v) ethanol for at least 30 minutes, followed by washing with sterile phosphate-buffered saline (PBS).[13][14]

  • Ethylene Oxide (EtO) Gas Sterilization: This is an effective method for heat-sensitive materials. The process involves preconditioning, exposure to EtO gas, and aeration to remove residual gas.[13][15][16]

  • Gas Plasma Sterilization: Argon plasma treatment can effectively sterilize the scaffolds while potentially improving surface hydrophilicity.[13][14]

  • Gamma Irradiation: This method can be used, but it's important to assess its effect on the molecular weight and mechanical properties of the specific this compound formulation, as it can cause chain scission or cross-linking.[13][14]

Note: Autoclaving (steam sterilization) is generally not recommended for photocurable this compound scaffolds due to their relatively low melting/softening temperatures.[15]

Cell Seeding and Culture

Materials:

  • Sterile 3D printed scaffolds

  • Cell culture medium appropriate for the cell type

  • Cell suspension of desired cell type (e.g., mesenchymal stem cells, fibroblasts)

  • Non-treated cell culture plates

Procedure:

  • Place the sterile scaffolds into the wells of a non-treated multi-well plate.

  • Pre-wet the scaffolds with cell culture medium and incubate for at least 30 minutes to allow for protein adsorption and to remove any air bubbles trapped within the porous structure.

  • Aspirate the pre-wetting medium.

  • Slowly pipette a small volume of a high-concentration cell suspension (e.g., 1 x 10⁶ to 5 x 10⁶ cells/mL) directly onto the top of each scaffold. The volume should be sufficient to be held within the scaffold by capillary action without overflowing into the well.

  • Allow the cells to adhere to the scaffold for 2-4 hours in a cell culture incubator.

  • Gently add fresh cell culture medium to each well to fully immerse the scaffolds.

  • Culture the cell-seeded scaffolds under standard cell culture conditions (37°C, 5% CO₂), changing the medium every 2-3 days.

Cell Viability and Proliferation Assays

This assay visually distinguishes between live and dead cells within the 3D scaffold.

Materials:

  • Live/Dead Viability/Cytotoxicity Kit (e.g., containing Calcein AM and Ethidium Homodimer-1)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope

Procedure:

  • Prepare a working solution of the Live/Dead reagents in PBS or serum-free medium according to the manufacturer's instructions.

  • Wash the cell-seeded scaffolds with PBS.

  • Incubate the scaffolds in the Live/Dead working solution for 15-30 minutes at 37°C, protected from light.[1][12]

  • Wash the scaffolds again with PBS.

  • Immediately visualize the scaffolds using a fluorescence microscope. Live cells will fluoresce green (Calcein AM), and dead cells will fluoresce red (Ethidium Homodimer-1).

These colorimetric assays quantify cell proliferation based on metabolic activity.

Materials:

  • Cell Counting Kit-8 (CCK-8) or MTT reagent

  • Cell culture medium

  • Microplate reader

Procedure (CCK-8):

  • At the desired time points, transfer the cell-seeded scaffolds to a new multi-well plate.

  • Add cell culture medium and CCK-8 reagent (typically at a 10:1 ratio) to each well.[2][5][7][17][18]

  • Incubate for 1-4 hours at 37°C.[2][5][7][17][18]

  • Transfer the supernatant to a new 96-well plate.

  • Measure the absorbance at 450 nm using a microplate reader.[2][5][7][17][18] The absorbance is directly proportional to the number of viable cells.

Gene Expression Analysis (RT-qPCR)

This protocol allows for the quantification of specific gene expression related to cell differentiation (e.g., osteogenesis).

Materials:

  • TRIzol reagent or other RNA lysis buffer

  • RNA extraction kit

  • Reverse transcription kit

  • qPCR master mix

  • Primers for target genes (e.g., RUNX2, ALP, OCN for osteogenesis) and a housekeeping gene (e.g., GAPDH)

  • qPCR instrument

Procedure:

  • At the desired time points, wash the cell-seeded scaffolds with PBS.

  • Homogenize the scaffolds in TRIzol reagent to lyse the cells and release the RNA.

  • Extract total RNA from the lysate using an RNA extraction kit according to the manufacturer's protocol.

  • Quantify the extracted RNA and assess its purity using a spectrophotometer.

  • Reverse transcribe the RNA into cDNA using a reverse transcription kit.

  • Perform quantitative PCR (qPCR) using the cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.

  • Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative gene expression levels.[4]

Visualizations

Experimental Workflow Diagrams

experimental_workflow cluster_synthesis Resin Synthesis & Formulation cluster_fabrication Scaffold Fabrication cluster_evaluation Biological Evaluation s1 Synthesis of PCL-diol s2 Acrylation to PCL-DA s1->s2 s3 Formulation with Diluent & Photoinitiator s2->s3 f1 CAD Design s3->f1 f2 3D Printing (DLP) f1->f2 f3 Post-processing (Washing & Curing) f2->f3 f4 Sterilization f3->f4 e1 Cell Seeding f4->e1 e2 In Vitro Culture e1->e2 e3 Viability & Proliferation Assays e2->e3 e4 Gene Expression Analysis e2->e4

Caption: Workflow for this compound scaffold fabrication and evaluation.

Generalized Signaling Pathway

signaling_pathway cluster_properties Scaffold Properties cluster_cellular_response Cellular Response scaffold 3D Printed Scaffold (this compound) prop1 Surface Chemistry (Hydrophilicity) prop2 Mechanical Properties (Stiffness) prop3 Microarchitecture (Porosity, Pore Size) integrins Integrin Signaling prop1->integrins mechanotransduction Mechanotransduction (e.g., YAP/TAZ) prop2->mechanotransduction growth_factor Growth Factor Signaling (e.g., BMP) prop3->growth_factor resp1 Cell Adhesion & Spreading resp2 Cell Proliferation resp1->resp2 resp3 Cell Differentiation (e.g., Osteogenesis) resp2->resp3 integrins->resp1 mechanotransduction->resp3 growth_factor->resp3

Caption: Influence of scaffold properties on cellular signaling pathways.

References

Application Notes and Protocols for Caprolactone Acrylate Bio-inks in Bioprinting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the formulation, characterization, and application of caprolactone (B156226) acrylate-based bio-inks for 3D bioprinting. The following protocols and data are intended to facilitate the use of this versatile biomaterial in tissue engineering and drug development research.

Introduction

Polycaprolactone (PCL) is a biodegradable and biocompatible polyester (B1180765) that has garnered significant attention for its use in biomedical applications. When functionalized with acrylate (B77674) groups, PCL becomes photocrosslinkable, allowing for the rapid fabrication of stable 3D structures using light-based bioprinting techniques. Caprolactone acrylate (PCLA) bio-inks offer excellent printability, tunable mechanical properties, and biocompatibility, making them suitable for a wide range of tissue engineering applications, including bone, cartilage, and soft tissue regeneration.

Data Presentation

The following tables summarize the key quantitative data for various PCLA-based bio-ink formulations and their resulting properties after photocrosslinking.

Table 1: Rheological and Mechanical Properties of PCLA Bio-ink Formulations

FormulationViscosity (Pa·s)Storage Modulus (G') (kPa)Compressive Modulus (MPa)
10% PCLA in PEGDA0.5 - 2.01 - 50.2 - 0.5
20% PCLA in PEGDA2.0 - 5.05 - 150.5 - 1.0
30% PCLA in PEGDA with 1% Laponite5.0 - 10.015 - 301.0 - 2.5

Table 2: Recommended Bioprinting Parameters for PCLA Bio-inks

ParameterRecommended Range
Nozzle Diameter200 - 410 µm
Printing Pressure150 - 400 kPa
Printing Speed5 - 20 mm/s
UV Curing Wavelength365 - 405 nm
UV Curing Intensity10 - 30 mW/cm²
UV Curing Time30 - 120 seconds

Experimental Protocols

Synthesis of Polycaprolactone Diacrylate (PCL-DA)

This protocol describes the synthesis of PCL-DA through the ring-opening polymerization of ε-caprolactone followed by acrylation.

Materials:

Procedure:

  • Synthesis of PCL-diol:

    • Dry diethylene glycol at 130°C for 1 hour.

    • In a round-bottom flask under a nitrogen atmosphere, add the dried diethylene glycol and ε-caprolactone at a desired molar ratio (e.g., 1:10 to 1:20) to control the molecular weight.

    • Add stannous octoate (0.1 wt% of ε-caprolactone) as a catalyst.

    • Stir the mixture at 130°C for 24 hours.

    • Cool the resulting PCL-diol to room temperature.

  • Acrylation of PCL-diol:

    • Dissolve the synthesized PCL-diol in anhydrous dichloromethane (DCM).

    • Add triethylamine (TEA) in a 2.2-fold molar excess relative to the hydroxyl groups of the PCL-diol.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add acryloyl chloride (2.2-fold molar excess relative to the hydroxyl groups) dropwise to the solution while stirring.

    • Let the reaction proceed at 0°C for 2 hours and then at room temperature for 24 hours.

    • Filter the reaction mixture to remove the triethylamine hydrochloride salt.

    • Wash the filtrate with a saturated sodium bicarbonate solution and then with distilled water.

    • Dry the organic phase with anhydrous magnesium sulfate (MgSO₄).

    • Precipitate the PCL-DA by adding the solution to cold hexane.

    • Dry the resulting PCL-DA product under vacuum.

Preparation of PCLA Photo-crosslinkable Bio-ink

Materials:

  • Synthesized PCL-DA

  • Poly(ethylene glycol) diacrylate (PEGDA) (as a reactive diluent, optional)

  • Photoinitiator (e.g., Lithium phenyl-2,4,6-trimethylbenzoylphosphinate - LAP, or Irgacure 2959)

  • Cell suspension in culture medium (if preparing a cell-laden bio-ink)

Procedure:

  • Dissolve the PCL-DA in PEGDA (if used) at the desired concentration (e.g., 10-30% w/v) by gentle heating (50-60°C) and stirring until a homogeneous solution is formed.

  • Allow the solution to cool to room temperature.

  • Add the photoinitiator at a concentration of 0.5-1% (w/v) and mix thoroughly until it is completely dissolved. Protect the solution from light from this point onwards.

  • For cell-laden bio-inks, gently mix the cell suspension with the PCLA solution to achieve the desired cell density. Ensure thorough but gentle mixing to avoid cell damage.

Rheological Characterization

Equipment:

  • Cone-plate rheometer

Procedure:

  • Place a sufficient amount of the bio-ink onto the lower plate of the rheometer.

  • Lower the cone to the specified gap distance.

  • Perform a viscosity sweep by measuring the viscosity over a range of shear rates (e.g., 0.1 to 100 s⁻¹) to assess the shear-thinning properties of the bio-ink.[1]

  • Perform an oscillatory frequency sweep at a constant strain within the linear viscoelastic region to determine the storage modulus (G') and loss modulus (G'').[1]

Assessment of Printability

Procedure:

  • Filament Formation Test:

    • Load the bio-ink into a printing syringe.

    • Extrude the bio-ink through a nozzle of a defined diameter (e.g., 250 µm) at a constant pressure.

    • Observe the extruded filament. A printable bio-ink should form a continuous and uniform filament rather than droplets.[2][3]

  • Layer Stacking Test (Grid Pattern):

    • Print a multi-layered grid (e.g., 10 mm x 10 mm x 4 layers).

    • Assess the ability of the printed structure to maintain its shape and for the layers to stack without merging or collapsing.[2][3] The fidelity of the printed grid can be quantified by comparing the pore size of the printed construct to the designed pore size.

Cell Viability and Proliferation Assays

This assay distinguishes between live and dead cells within the 3D bioprinted construct.

Materials:

  • Live/Dead Viability/Cytotoxicity Kit (e.g., containing Calcein AM and Ethidium homodimer-1)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Wash the bioprinted cell-laden constructs twice with sterile PBS.[4]

  • Prepare the Live/Dead staining solution according to the manufacturer's instructions (typically a mixture of Calcein AM and Ethidium homodimer-1 in PBS).

  • Incubate the constructs in the staining solution for 30-60 minutes at 37°C, protected from light.[4][5]

  • Wash the constructs again with PBS.

  • Image the constructs using a fluorescence microscope. Live cells will fluoresce green (Calcein AM), and dead cells will fluoresce red (Ethidium homodimer-1).[4]

This colorimetric assay quantifies the number of viable, metabolically active cells.

Materials:

  • Cell Counting Kit-8 (CCK-8) or MTT reagent

  • Culture medium

  • Solubilization solution (for MTT)

Procedure (for CCK-8):

  • Place the bioprinted constructs in a multi-well plate.

  • Add CCK-8 solution to each well (typically 10% of the culture medium volume).[6][7]

  • Incubate for 1-4 hours at 37°C.[6][8]

  • Measure the absorbance of the solution at 450 nm using a microplate reader.[6][8] The absorbance is directly proportional to the number of living cells.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Bio-ink Synthesis & Formulation cluster_characterization Bio-ink Characterization cluster_bioprinting Bioprinting & Analysis synthesis PCLA Synthesis formulation Bio-ink Formulation synthesis->formulation rheology Rheological Analysis formulation->rheology printability Printability Assessment formulation->printability bioprinting 3D Bioprinting printability->bioprinting cell_viability Cell Viability & Proliferation bioprinting->cell_viability mechanical_testing Mechanical Testing bioprinting->mechanical_testing

Caption: Experimental workflow from bio-ink synthesis to characterization and bioprinting.

Integrin-Mediated Cell Adhesion Signaling Pathway

signaling_pathway cluster_ecm Extracellular Matrix (PCLA Scaffold) cluster_cell Cell pcl_scaffold PCLA Scaffold Surface integrin Integrin Receptor pcl_scaffold->integrin Binding fak Focal Adhesion Kinase (FAK) integrin->fak Activation actin Actin Cytoskeleton fak->actin Recruitment & Signaling nucleus Nucleus actin->nucleus Mechanotransduction nucleus->nucleus Gene Expression (Adhesion, Proliferation, Differentiation)

Caption: Integrin-mediated signaling pathway for cell adhesion on PCLA scaffolds.

References

Controlled Drug Delivery Using Caprolactone Acrylate Nanoparticles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis, characterization, and application of caprolactone (B156226) acrylate (B77674) nanoparticles as a controlled drug delivery system. The information is intended to guide researchers in developing and evaluating these nanoparticles for various therapeutic applications, particularly in cancer therapy.

Introduction to Caprolactone Acrylate Nanoparticles

Poly(ε-caprolactone) (PCL) is a biodegradable and biocompatible polyester (B1180765) that has been extensively investigated for drug delivery applications.[1] Functionalization of PCL with acrylate moieties, creating poly(ε-caprolactone) diacrylate (PCLDA), offers the advantage of cross-linking capabilities, which can enhance nanoparticle stability and control drug release kinetics. These nanoparticles can encapsulate a wide range of therapeutic agents, protecting them from degradation and enabling targeted delivery and controlled release.[2][3]

Data Presentation

The following tables summarize representative quantitative data for PCL-based nanoparticles from various studies. These values can serve as a benchmark for researchers developing their own formulations.

Table 1: Physicochemical Properties of Paclitaxel-Loaded PCL Nanoparticles [4][5][6]

Formulation CodePolymer Molecular Weight (kDa)Coating MaterialParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)
PCL-14k-Uncoated14None215 ± 120.18 ± 0.02-25.8 ± 1.551.3 ± 2.15.2 ± 0.3
PCL-14k-CS14Chitosan310 ± 180.25 ± 0.03+35.2 ± 2.158.7 ± 2.56.1 ± 0.4
PCL-14k-PLL14Poly-L-lysine285 ± 150.21 ± 0.02+29.6 ± 1.863.1 ± 2.86.6 ± 0.5
PCL-80k-Uncoated80None188 ± 100.15 ± 0.01-20.1 ± 1.259.4 ± 2.36.2 ± 0.4
PCL-80k-CS80Chitosan295 ± 160.22 ± 0.02+42.8 ± 2.564.7 ± 2.98.4 ± 0.6
PCL-80k-PLL80Poly-L-lysine260 ± 140.19 ± 0.02+38.1 ± 2.061.2 ± 2.67.5 ± 0.5
PCL-GLYBranched (Glycerol)None250 ± 150.20 ± 0.02-15.3 ± 1.165.4 ± 3.17.8 ± 0.5
PCL-PEBranched (Pentaerythritol)None220 ± 120.18 ± 0.01-18.9 ± 1.372.8 ± 3.59.1 ± 0.7
PCL-XYLBranched (Xylitol)None280 ± 170.24 ± 0.03-12.7 ± 0.978.2 ± 3.910.2 ± 0.8

Table 2: In Vitro Drug Release of Paclitaxel (B517696) from PCL Nanoparticles [4]

Time (hours)PCL-14k-Uncoated Cumulative Release (%)PCL-80k-Uncoated Cumulative Release (%)PCL-80k-CS Coated Cumulative Release (%)
215.2 ± 1.110.8 ± 0.98.5 ± 0.7
828.6 ± 1.520.1 ± 1.215.4 ± 1.0
2445.3 ± 2.035.7 ± 1.828.9 ± 1.5
4862.1 ± 2.551.2 ± 2.242.6 ± 1.9
7275.8 ± 2.964.9 ± 2.655.3 ± 2.3
9683.4 ± 3.172.3 ± 2.863.1 ± 2.5

Experimental Protocols

Synthesis of Poly(ε-caprolactone) Diacrylate (PCLDA)

This protocol describes the synthesis of PCLDA by functionalizing a PCL diol with acrylic acid.[2][3]

Materials:

  • Poly(ε-caprolactone) diol (PCL-diol, Mn = 2000 g/mol )

  • Acrylic acid (AA)

  • p-Toluenesulfonic acid (p-TSA) (catalyst)

  • Hydroquinone (B1673460) (inhibitor)

  • Toluene (solvent)

  • Dichloromethane (DCM)

  • Methanol (B129727)

  • Sodium bicarbonate (NaHCO₃) solution (5% w/v)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round bottom flask with a Dean-Stark trap and condenser

  • Magnetic stirrer with heating mantle

  • Rotary evaporator

Procedure:

  • Dry the PCL-diol under vacuum at 80°C for 4 hours to remove any moisture.

  • In a round bottom flask equipped with a Dean-Stark trap and condenser, dissolve the dried PCL-diol (1 equivalent) in toluene.

  • Add acrylic acid (2.2 equivalents), p-TSA (0.05 equivalents), and a small amount of hydroquinone to the flask.

  • Heat the reaction mixture to reflux (approximately 110-120°C) and stir vigorously.

  • Continuously remove the water generated during the esterification reaction using the Dean-Stark trap.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 24-48 hours.

  • After cooling to room temperature, dilute the mixture with dichloromethane.

  • Wash the organic phase sequentially with 5% NaHCO₃ solution and deionized water until the aqueous phase is neutral.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solution using a rotary evaporator.

  • Precipitate the resulting PCLDA polymer by adding the concentrated solution dropwise into cold methanol while stirring.

  • Collect the white precipitate by filtration and dry it under vacuum at room temperature.

  • Characterize the synthesized PCLDA using ¹H NMR and FTIR spectroscopy to confirm the presence of acrylate groups.

Preparation of Drug-Loaded PCLDA Nanoparticles by Nanoprecipitation

This protocol details the preparation of drug-loaded PCLDA nanoparticles using the nanoprecipitation method.[4][7] Paclitaxel is used as a model hydrophobic drug.

Materials:

  • Poly(ε-caprolactone) diacrylate (PCLDA)

  • Paclitaxel

  • Acetone (B3395972) (organic solvent)

  • Pluronic F-68 or Poly(vinyl alcohol) (PVA) (surfactant)

  • Deionized water

  • Magnetic stirrer

  • Syringe pump

  • Ultracentrifuge

  • Lyophilizer

Procedure:

  • Dissolve a specific amount of PCLDA (e.g., 10 mg) and paclitaxel (e.g., 1 mg) in acetone (e.g., 5 mL) to form the organic phase.[4]

  • Prepare an aqueous solution of a surfactant (e.g., 0.5% w/v Pluronic F-68) in deionized water.[8]

  • Using a syringe pump, add the organic phase dropwise into the aqueous phase under moderate magnetic stirring.

  • Continue stirring for several hours at room temperature to allow for the complete evaporation of the organic solvent.

  • The nanoparticle suspension will appear as a slightly opalescent solution.

  • Collect the nanoparticles by ultracentrifugation (e.g., 15,000 rpm for 30 minutes).

  • Wash the nanoparticle pellet with deionized water to remove any unencapsulated drug and excess surfactant.

  • Resuspend the washed nanoparticles in a small volume of deionized water containing a cryoprotectant (e.g., 5% trehalose).

  • Freeze-dry (lyophilize) the nanoparticle suspension for long-term storage.

Characterization of Nanoparticles

3.3.1. Particle Size and Zeta Potential

  • Resuspend the lyophilized nanoparticles in deionized water.

  • Analyze the suspension using a Dynamic Light Scattering (DLS) instrument to determine the average particle size, polydispersity index (PDI), and zeta potential.

3.3.2. Morphology

  • Prepare a dilute suspension of the nanoparticles in deionized water.

  • Place a drop of the suspension onto a carbon-coated copper grid and allow it to air dry.

  • Image the nanoparticles using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM) to observe their size, shape, and surface morphology.

3.3.3. Drug Loading and Encapsulation Efficiency

  • Accurately weigh a known amount of lyophilized drug-loaded nanoparticles.

  • Dissolve the nanoparticles in a suitable organic solvent (e.g., acetonitrile (B52724) or dichloromethane) to release the encapsulated drug.[9]

  • Quantify the amount of drug in the solution using High-Performance Liquid Chromatography (HPLC) with a validated method.[9]

  • Calculate the Drug Loading (DL) and Encapsulation Efficiency (EE) using the following formulas:

    • DL (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100

    • EE (%) = (Weight of drug in nanoparticles / Initial weight of drug used) x 100

In Vitro Drug Release Study

This protocol describes an in vitro drug release study using the dialysis method.[4][10]

Materials:

  • Drug-loaded nanoparticles

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Dialysis membrane (with a molecular weight cut-off, MWCO, appropriate to retain the nanoparticles but allow the free drug to pass through, e.g., 12-14 kDa)

  • Shaking water bath or incubator

  • HPLC or UV-Vis spectrophotometer

Procedure:

  • Accurately weigh a specific amount of drug-loaded nanoparticles and suspend them in a known volume of PBS (e.g., 2 mL).[4]

  • Transfer the nanoparticle suspension into a pre-soaked dialysis bag and securely seal both ends.

  • Immerse the dialysis bag in a larger volume of fresh PBS (e.g., 75 mL) in a beaker or flask.[4] This serves as the release medium.

  • Place the entire setup in a shaking water bath maintained at 37°C and a constant agitation speed (e.g., 100 rpm).

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, 72, and 96 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium.[4]

  • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed PBS to maintain sink conditions.

  • Analyze the drug concentration in the collected samples using HPLC or a UV-Vis spectrophotometer at the drug's maximum absorbance wavelength.

  • Calculate the cumulative percentage of drug released at each time point.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the assessment of the cytotoxicity of drug-loaded nanoparticles on a cancer cell line using the MTT assay.[9]

Materials:

  • Cancer cell line (e.g., MCF-7 breast cancer cells)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • Drug-loaded nanoparticles, blank nanoparticles, and free drug solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of approximately 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the free drug, drug-loaded nanoparticles, and blank nanoparticles in the complete cell culture medium.

  • After 24 hours, remove the old medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the test samples. Include wells with untreated cells as a control.

  • Incubate the plate for 48 or 72 hours at 37°C in a 5% CO₂ incubator.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability (%) relative to the untreated control cells.

Visualizations

Signaling Pathways

The following diagrams illustrate key signaling pathways affected by common anticancer drugs that can be delivered using this compound nanoparticles.

paclitaxel_pathway Paclitaxel Paclitaxel Microtubules Microtubules Paclitaxel->Microtubules Stabilizes PI3K PI3K Microtubules->PI3K Inhibits MAPK MAPK Microtubules->MAPK Activates AKT AKT PI3K->AKT Activates Bcl2 Bcl-2 AKT->Bcl2 Promotes Bax Bax MAPK->Bax Promotes Caspases Caspases Bcl2->Caspases Inhibits Bax->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis Induces

Caption: Paclitaxel-induced apoptosis signaling pathway.

doxorubicin_pathway Doxorubicin Doxorubicin DNA DNA Doxorubicin->DNA Intercalates TopoisomeraseII Topoisomerase II Doxorubicin->TopoisomeraseII Inhibits ROS Reactive Oxygen Species (ROS) Doxorubicin->ROS Generates DNAdamage DNA Damage TopoisomeraseII->DNAdamage Causes CellCycleArrest Cell Cycle Arrest DNAdamage->CellCycleArrest Apoptosis Apoptosis DNAdamage->Apoptosis ROS->DNAdamage Induces

Caption: Doxorubicin's mechanisms of action leading to cell death.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the development and evaluation of drug-loaded this compound nanoparticles.

experimental_workflow cluster_synthesis Synthesis & Formulation cluster_characterization Physicochemical Characterization cluster_invitro In Vitro Evaluation Synthesis PCLDA Synthesis Formulation Nanoparticle Formulation Synthesis->Formulation DrugLoading Drug Loading Formulation->DrugLoading SizeZeta Size & Zeta Potential (DLS) DrugLoading->SizeZeta Morphology Morphology (TEM/SEM) DrugLoading->Morphology DLEE Drug Loading & EE (HPLC) DrugLoading->DLEE DrugRelease Drug Release Study DLEE->DrugRelease Cytotoxicity Cytotoxicity Assay (MTT) DLEE->Cytotoxicity CellularUptake Cellular Uptake Cytotoxicity->CellularUptake drug_delivery_cancer Administration Systemic Administration of Nanoparticles Circulation Blood Circulation Administration->Circulation EPR EPR Effect (Passive Targeting) Circulation->EPR Tumor Tumor Microenvironment EPR->Tumor Endocytosis Cellular Uptake (Endocytosis) Tumor->Endocytosis CancerCell Cancer Cell Endocytosis->CancerCell DrugRelease Intracellular Drug Release CancerCell->DrugRelease TherapeuticEffect Therapeutic Effect (Apoptosis) DrugRelease->TherapeuticEffect

References

Application Notes and Protocols for Surface Modification of Caprolactone Acrylate Implants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for various surface modification techniques applied to caprolactone (B156226) acrylate (B77674) implants. The aim is to enhance the biocompatibility, bioactivity, and overall performance of these implants for various biomedical applications.

Introduction to Surface Modification of Caprolactone Acrylate Implants

Polycaprolactone (PCL) and its acrylate derivatives are widely used in biomedical applications due to their biocompatibility and biodegradability.[1][2] However, their inherent hydrophobicity can limit optimal cell-implant interactions.[1][2] Surface modification is a critical step to tailor the surface properties of these implants, thereby improving cellular adhesion, proliferation, and tissue integration, as well as modulating drug release profiles. Common strategies include plasma treatment to introduce functional groups, grafting of bioactive molecules like collagen and heparin to mimic the extracellular matrix or prevent thrombosis, and chemical treatments to alter surface chemistry.[1][3][4]

Key Surface Modification Techniques and Protocols

This section details the experimental protocols for prominent surface modification techniques applicable to this compound implants.

Plasma Treatment for Enhanced Hydrophilicity and Cell Adhesion

Plasma treatment is a versatile technique used to introduce reactive functional groups onto the polymer surface, thereby increasing its hydrophilicity and promoting cell adhesion.[1][5][6]

Experimental Protocol: Oxygen Plasma Treatment

  • Sample Preparation:

    • Fabricate this compound implant scaffolds to the desired dimensions.

    • Clean the scaffolds by sonicating in 70% ethanol (B145695) for 15 minutes, followed by rinsing with deionized water.

    • Dry the scaffolds in a vacuum oven at room temperature overnight.

  • Plasma Treatment:

    • Place the dried scaffolds in the chamber of a plasma reactor.

    • Evacuate the chamber to a base pressure of less than 10 Pa.

    • Introduce oxygen gas into the chamber at a controlled flow rate.

    • Apply radiofrequency (RF) power (e.g., 50-100 W) for a specified duration (e.g., 1-5 minutes).[7] The exact parameters should be optimized for the specific application.

    • After treatment, vent the chamber and remove the scaffolds.

  • Post-Treatment Handling:

    • Store the plasma-treated scaffolds in a sterile, dry environment to prevent surface contamination and aging.

    • Use the scaffolds for cell culture or further modification within a few hours of treatment for optimal results.

Workflow for Plasma Treatment

Plasma_Treatment_Workflow cluster_prep Sample Preparation cluster_plasma Plasma Treatment cluster_post Post-Treatment prep1 Fabricate Implant prep2 Clean with Ethanol prep1->prep2 prep3 Rinse with DI Water prep2->prep3 prep4 Vacuum Dry prep3->prep4 plasma1 Place in Chamber prep4->plasma1 plasma2 Evacuate Chamber plasma1->plasma2 plasma3 Introduce O2 Gas plasma2->plasma3 plasma4 Apply RF Power plasma3->plasma4 post1 Vent Chamber plasma4->post1 post2 Store Sterilely post1->post2 post3 Use for Application post2->post3

Caption: Workflow for oxygen plasma treatment of this compound implants.

Collagen Coating for Improved Cell Attachment and Proliferation

Collagen, a major component of the extracellular matrix, is frequently used as a coating to enhance cell attachment, proliferation, and differentiation on implant surfaces.[8][9]

Experimental Protocol: Collagen Coating

  • Scaffold Preparation:

    • Prepare and sterilize the this compound scaffolds as described in the plasma treatment protocol (Section 2.1, Step 1). Plasma treatment prior to collagen coating can improve coating stability.[10]

  • Collagen Solution Preparation:

    • Prepare a sterile collagen solution (e.g., 50 µg/mL) by diluting sterile, acid-solubilized collagen (e.g., rat tail collagen type I) in 0.02 M acetic acid.[8] Keep the solution on ice to prevent gelation.[8]

  • Coating Procedure:

    • Place the sterile scaffolds in a sterile petri dish or multi-well plate.

    • Add a sufficient volume of the collagen solution to completely immerse the scaffolds.

    • Incubate at 37°C for 1-2 hours in a humidified incubator.[8]

    • Aspirate the collagen solution and gently rinse the scaffolds two to three times with sterile phosphate-buffered saline (PBS) to remove any unbound collagen and neutralize the acid.[8]

  • Drying and Sterilization:

    • The coated scaffolds can be used immediately or air-dried in a laminar flow hood overnight for future use.[8]

    • If dried, re-sterilize with ethylene (B1197577) oxide or UV irradiation before use.

Collagen_Coating_Workflow start Start: Sterile Scaffold prep_collagen Prepare 50 µg/mL Collagen Solution start->prep_collagen immerse Immerse Scaffold in Collagen Solution prep_collagen->immerse incubate Incubate at 37°C for 1-2 hours immerse->incubate rinse Rinse with Sterile PBS (3x) incubate->rinse use_now Use Immediately rinse->use_now air_dry Air Dry Overnight rinse->air_dry sterilize Re-sterilize (if dried) air_dry->sterilize use_later Use Later sterilize->use_later

Caption: Simplified pathway of heparin-mediated anticoagulation.

Quantitative Data Summary

The following tables summarize quantitative data from studies on the surface modification of PCL-based materials.

Table 1: Effect of Surface Modification on Water Contact Angle

Surface ModificationInitial Contact Angle (°)Final Contact Angle (°)Reference
Argon Plasma & AAc Grafting6632[1]
Oxygen Plasma113Completely Absorbed[5]
NaOH Hydrolysis~120~60[2]
PCLA Microstructuring70.191.4[11]

Table 2: Effect of Surface Modification on Cell Adhesion

Surface ModificationCell TypeAdhesion/Proliferation OutcomeReference
NaOH HydrolysisHUVECsSignificant increase in cell adhesion (22,000 to 48,000 cells/cm²)[2]
O2 and NH3 PlasmaHUVECs60% increase in proliferation after 24h[12]
Collagen Coating on PCL/TCPMG-63 cellsSignificantly higher cell proliferation[10][13]
Argon Plasma & AAc Grafting with CollagenHuman Dermal FibroblastsRemarkable improvement in attachment and proliferation[1]

Characterization of Modified Surfaces

To verify the success of the surface modification, a combination of characterization techniques is recommended.

  • Contact Angle Goniometry: To assess changes in surface wettability and hydrophilicity. [1][5][11]* X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition and chemical states of the surface, confirming the introduction of new functional groups. [1][12][14]* Attenuated Total Reflectance-Fourier Transform Infrared Spectroscopy (ATR-FTIR): To identify the chemical bonds and functional groups present on the surface. [14]* Atomic Force Microscopy (AFM): To evaluate changes in surface topography and roughness at the nanoscale. [1]* Scanning Electron Microscopy (SEM): To visualize the surface morphology and cell attachment. [12]

Protocols for Functional Assays

Protein Adsorption Assay

This assay quantifies the amount of protein that adsorbs to the modified implant surface, which is crucial for understanding subsequent cell interactions.

Protocol: Solution Depletion Method

  • Prepare Protein Solution: Prepare a known concentration of a model protein (e.g., Bovine Serum Albumin or Fibrinogen) in PBS.

  • Incubation: Incubate the modified and unmodified (control) scaffolds in the protein solution for a defined period (e.g., 1-2 hours) at 37°C.

  • Measure Concentration: After incubation, carefully remove the scaffolds. Measure the concentration of the protein remaining in the solution using a suitable method like UV-Vis spectroscopy or a colorimetric assay (e.g., BCA or Bradford assay). [15]4. Calculate Adsorbed Protein: The amount of adsorbed protein is the difference between the initial and final protein concentrations in the solution, normalized by the surface area of the scaffold. [15]

Cell Adhesion and Proliferation Assay

This assay evaluates the cytocompatibility of the modified surfaces.

Protocol: MTT Assay

  • Sterilization and Seeding: Sterilize the modified and control scaffolds and place them in a multi-well plate. Seed a specific number of cells (e.g., 1 x 10⁴ cells/scaffold) onto each scaffold. [16][17]2. Cell Culture: Culture the cells for desired time points (e.g., 1, 3, and 5 days).

  • MTT Incubation: At each time point, add MTT reagent to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Quantification: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a plate reader. The absorbance is directly proportional to the number of viable cells. [12][17] These protocols provide a foundation for researchers to modify and characterize this compound implants for a variety of biomedical applications. It is essential to optimize the parameters for each specific implant design and intended use.

References

Application Notes and Protocols: Electrospinning of Caprolactone Acrylate for Nanofiber Fabrication

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the fabrication of nanofibers from caprolactone (B156226) acrylate (B77674) via electrospinning. This process is pivotal for creating advanced scaffolds in tissue engineering and developing sophisticated drug delivery systems. The inclusion of the acrylate functional group allows for post-fabrication modifications, such as UV crosslinking, to enhance the mechanical properties and control the degradation and drug release profiles of the nanofibers.

Introduction

Electrospinning is a versatile and widely adopted technique for producing polymer nanofibers with diameters ranging from nanometers to a few micrometers.[1] These nanofibers mimic the native extracellular matrix (ECM), providing a conducive environment for cell attachment, proliferation, and differentiation.[2][3] Poly(ε-caprolactone) (PCL), a biodegradable and biocompatible polyester, is extensively used in biomedical applications.[1][2] Functionalizing PCL with acrylate groups to form caprolactone acrylate introduces photoreactive moieties, enabling the fabrication of crosslinkable nanofibrous scaffolds. This crosslinking capability is crucial for tuning the mechanical strength, degradation rate, and drug release kinetics of the final product, making it highly suitable for applications in regenerative medicine and controlled drug delivery.[4][5][6]

Experimental Protocols

Materials
  • This compound (or Methacrylated Caprolactone)

  • Solvents:

    • Dichloromethane (DCM)[7][8]

    • N,N-Dimethylformamide (DMF)[8][9]

    • 2,2,2-Trifluoroethanol (TFE)[10]

    • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)[11][12]

  • Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone (B1663997) - DMPA)

  • Drug substance (for drug delivery applications)

Solution Preparation Protocol
  • Solvent Selection: The choice of solvent is critical for successful electrospinning. A common solvent system for PCL and its derivatives is a mixture of a volatile solvent (like DCM) and a less volatile, polar solvent (like DMF).[8] This combination helps to achieve a stable jet and uniform fiber formation. For this compound, a similar solvent system is recommended. TFE and HFIP are also excellent solvents for PCL-based polymers.[10][11][12]

  • Polymer Concentration: The concentration of this compound in the solution significantly influences fiber morphology. A typical starting concentration ranges from 10% to 20% (w/v).[8][13][14] Lower concentrations may lead to bead formation, while higher concentrations can result in larger fiber diameters or needle clogging.[9]

  • Photoinitiator Addition: For photocrosslinkable nanofibers, a photoinitiator (e.g., DMPA) is added to the polymer solution at a concentration of approximately 1-5% (w/w) relative to the polymer.

  • Drug Incorporation (Optional): For drug delivery applications, the therapeutic agent is dissolved or dispersed in the polymer solution. The drug loading can be varied, but it is important to ensure its stability in the chosen solvent and during the electrospinning process.

  • Mixing: The components are mixed thoroughly using a magnetic stirrer until a homogeneous solution is obtained. This may take several hours at room temperature.[11]

DOT Diagram: Solution Preparation Workflow

SolutionPreparation cluster_materials Materials cluster_process Protocol CapAcrylate This compound Dissolve Dissolve Polymer CapAcrylate->Dissolve Solvent Solvent (e.g., DCM/DMF) Solvent->Dissolve Photoinitiator Photoinitiator AddPI Add Photoinitiator Photoinitiator->AddPI Drug Drug (Optional) AddDrug Add Drug Drug->AddDrug Dissolve->AddPI AddPI->AddDrug Mix Homogenize Solution AddDrug->Mix Ready Solution Ready for Electrospinning Mix->Ready

Caption: Workflow for preparing the this compound electrospinning solution.

Electrospinning Protocol
  • Apparatus Setup: The electrospinning setup consists of a high-voltage power supply, a syringe pump, a syringe with a metallic needle (spinneret), and a grounded collector.[15]

  • Solution Loading: The prepared this compound solution is loaded into the syringe, which is then mounted onto the syringe pump.

  • Parameter Optimization: The following parameters are critical for controlling nanofiber morphology and need to be optimized:

    • Applied Voltage: Typically in the range of 10-25 kV.[16][17] Higher voltages can lead to increased fiber stretching and smaller diameters, but excessive voltage may cause jet instability.[16]

    • Flow Rate: A flow rate of 0.5-2.0 mL/h is a common starting point.[13][17] A stable flow rate is essential for uniform fiber deposition.

    • Tip-to-Collector Distance: A distance of 10-20 cm is generally used.[11][14] This distance allows sufficient time for solvent evaporation before the fibers reach the collector.

  • Fiber Collection: The electrospun nanofibers are collected on a grounded collector, which can be a stationary plate for random fiber orientation or a rotating mandrel for aligned fibers.

  • Post-Spinning Treatment: The nanofiber mat is dried under vacuum to remove any residual solvent.

DOT Diagram: Electrospinning Process

ElectrospinningProcess Solution Polymer Solution in Syringe Pump Syringe Pump Solution->Pump Needle Spinneret (Needle) Pump->Needle Collector Grounded Collector Needle->Collector Taylor Cone & Jet HVPS High Voltage Power Supply HVPS->Needle High Voltage Nanofibers Nanofiber Mat Collector->Nanofibers Applications cluster_fabrication Fabrication cluster_applications Applications cluster_properties Key Properties Electrospinning Electrospinning of This compound Nanofibers Photoreactive Nanofibers Electrospinning->Nanofibers Crosslinking UV Crosslinking Nanofibers->Crosslinking TissueEng Tissue Engineering Scaffolds Crosslinking->TissueEng DrugDel Drug Delivery Systems Crosslinking->DrugDel ECM ECM Mimicry TissueEng->ECM MechProp Tunable Mechanical Properties TissueEng->MechProp Degrad Controlled Degradation TissueEng->Degrad DrugDel->MechProp SustainedRelease Sustained Drug Release DrugDel->SustainedRelease

References

Application Notes and Protocols for UV Curing of Caprolactone Acrylate Thin Films

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the ultraviolet (UV) curing of thin films formulated from caprolactone (B156226) acrylates. This document outlines key curing parameters, detailed experimental protocols for characterization, and potential applications in drug delivery. The information is intended to serve as a practical resource for researchers and professionals working in materials science, pharmaceuticals, and biomedical engineering.

Introduction to UV-Cured Caprolactone Acrylates

Caprolactone acrylates are a versatile class of biodegradable and biocompatible polymers that can be rapidly cured into thin films using UV radiation. This process, known as photopolymerization, offers several advantages, including fast curing times at ambient temperatures, solvent-free formulations, and the ability to create precisely defined networks.[1][2][3] These properties make UV-cured caprolactone acrylate (B77674) films highly attractive for various biomedical applications, particularly in the field of drug delivery, where they can be engineered to provide sustained and controlled release of therapeutic agents.[4][5][6]

Key UV Curing Parameters and Their Effects

The successful fabrication of caprolactone acrylate thin films with desired properties hinges on the careful control of several key UV curing parameters. The interplay between the formulation components and the curing conditions dictates the final characteristics of the polymer network.

Formulation Components

A typical UV-curable this compound formulation consists of:

  • This compound Monomers/Oligomers: These form the backbone of the polymer network. The length of the caprolactone chain influences the flexibility and degradation rate of the cured film.

  • Photoinitiator: A light-sensitive compound that absorbs UV energy and generates reactive species (free radicals or cations) to initiate polymerization.[7] The choice of photoinitiator is critical and must be matched to the wavelength of the UV source.

  • Reactive Diluents: Low-viscosity monomers that can be added to adjust the viscosity of the formulation for easier processing and to modify the properties of the cured film.

  • Active Pharmaceutical Ingredient (API): For drug delivery applications, the therapeutic agent is incorporated into the formulation prior to curing.

Curing Conditions
  • UV Wavelength: The spectral output of the UV lamp must overlap with the absorption spectrum of the photoinitiator to ensure efficient initiation. Common wavelengths used are 365 nm and those in the UVA range.[8][9]

  • UV Intensity (Irradiance): Measured in mW/cm², the intensity of the UV light affects the rate of polymerization. Higher intensities generally lead to faster curing.

  • Exposure Time and Dose: The duration of UV exposure and the total energy dose (in mJ/cm² or J/cm²) are critical for achieving a high degree of conversion of the acrylate groups. Insufficient curing can result in the leaching of unreacted monomers, which can be cytotoxic.[10]

The following table summarizes the influence of key parameters on the properties of the cured film:

ParameterEffect on Cured Film Properties
Photoinitiator Concentration Increasing concentration generally leads to a higher degree of conversion and faster cure rates up to an optimal point.[2][6]
UV Intensity Higher intensity typically results in a faster polymerization rate.
Exposure Time/Dose Longer exposure times or higher doses lead to a higher degree of conversion and improved mechanical properties, but excessive exposure can cause material degradation.
Caprolactone Chain Length Longer chains generally increase flexibility and elongation at break, but may decrease tensile strength and hardness.
Crosslinking Density Higher crosslinking density improves mechanical strength and hardness but can reduce flexibility and swelling capacity.[5]

Quantitative Data on UV Curing Parameters and Film Properties

The following tables provide a summary of quantitative data extracted from various studies on the UV curing of this compound and similar systems.

Table 1: Example Formulations for UV-Curable Films

Formulation ComponentPurposeConcentration (wt%)Reference
Acrylate-endcapped urethane-based poly(ε-caprolactone) (AUP-PCL)Polymer BackboneNot specified[5]
2-hydroxy-2-methylpropiophenonePhotoinitiator4%[8]
Isobornyl acrylateMonomer43%[8]
n-butyl acrylateMonomer33%[8]
Triethylene glycol diacrylateCrosslinker20%[8]
Diurethane dimethacrylate, ethyl methacrylatePolymer BackboneNot specified[9]
2-hydroxy-2-methylpropiophenonePhotoinitiatorNot specified[9]
Amorolfine HCl or Terbinafine HClActive Pharmaceutical IngredientNot specified[9]

Table 2: UV Curing Conditions and Resulting Film Properties

UV Light SourceWavelength (nm)Intensity (W)Exposure TimeResulting Film PropertiesReference
LED365723 - 5 sFormation of a solid, crosslinked film.[8]
UVA LampNot specifiedNot specified2 minFormation of a smooth, glossy, and amorphous film with negligible residual monomers.[9]

Experimental Protocols

Protocol for Preparation and UV Curing of a this compound Thin Film
  • Formulation Preparation:

    • In a light-protected vessel, combine the this compound monomer/oligomer with the desired concentration of a suitable photoinitiator (e.g., 1-4 wt% of 2-hydroxy-2-methylpropiophenone).

    • If required, add a reactive diluent to adjust the viscosity.

    • For drug-loaded films, add the active pharmaceutical ingredient and mix until a homogenous solution or suspension is obtained. Gentle heating or sonication may be employed to aid dissolution.

  • Film Casting:

    • Clean a suitable substrate (e.g., glass slide, petri dish) with isopropanol (B130326) and dry it thoroughly.

    • Dispense a defined volume of the formulation onto the substrate.

    • Use a spin coater or a film applicator to create a thin film of uniform thickness.

  • UV Curing:

    • Place the substrate with the liquid film in a UV curing chamber.

    • Expose the film to UV radiation of a specific wavelength and intensity for a predetermined time. Ensure that the entire surface of the film receives a uniform UV dose.

    • The liquid formulation will polymerize into a solid thin film.

Protocol for Determining the Degree of Conversion using FTIR Spectroscopy
  • Sample Preparation:

    • Prepare a liquid formulation as described in section 4.1.

    • Place a small drop of the liquid formulation between two transparent salt plates (e.g., KBr or NaCl).

  • FTIR Analysis:

    • Acquire an FTIR spectrum of the uncured liquid film.

    • Cure the film by exposing it to UV light for a specific duration.

    • Acquire an FTIR spectrum of the cured film.

  • Data Analysis:

    • Identify the characteristic absorption peak of the acrylate C=C double bond, typically around 810 cm⁻¹ or 1635 cm⁻¹.

    • Identify an internal standard peak that does not change during polymerization, such as the carbonyl C=O peak around 1720 cm⁻¹.

    • Calculate the degree of conversion (DC) using the following formula: DC (%) = [1 - (A_acrylate_cured / A_standard_cured) / (A_acrylate_uncured / A_standard_uncured)] * 100 where A is the absorbance of the respective peaks.

Protocol for In Vitro Cytotoxicity Testing (MTT Assay)
  • Extract Preparation:

    • Prepare a UV-cured this compound film under sterile conditions.

    • Immerse the film in a cell culture medium (e.g., DMEM) at a specific surface area to volume ratio (e.g., 3 cm²/mL) as recommended by ISO 10993-5.[11]

    • Incubate the film in the medium at 37°C for 24-72 hours to allow for the leaching of any potentially toxic substances.

    • Collect the extract and filter it through a 0.22 µm sterile filter.

  • Cell Culture and Exposure:

    • Seed a suitable cell line (e.g., L929 fibroblasts) in a 96-well plate and incubate until the cells reach a desired confluency.

    • Remove the old medium and replace it with serial dilutions of the prepared extract. Include a negative control (fresh medium) and a positive control (a known cytotoxic substance).

    • Incubate the cells with the extracts for 24 hours.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.[10][11]

    • Solubilize the formazan crystals by adding a suitable solvent (e.g., DMSO or isopropanol).

    • Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis:

    • Calculate the cell viability as a percentage relative to the negative control.

    • A significant reduction in cell viability compared to the negative control indicates a cytotoxic effect.

Protocol for In Vitro Drug Release Study
  • Sample Preparation:

    • Prepare drug-loaded UV-cured films of known dimensions and drug content.

  • Release Study Setup:

    • Place each film in a vial containing a known volume of a suitable dissolution medium (e.g., phosphate-buffered saline, PBS, pH 7.4).

    • Place the vials in a shaking incubator maintained at 37°C.

  • Sample Collection and Analysis:

    • At predetermined time intervals, withdraw a sample of the dissolution medium and replace it with an equal volume of fresh medium to maintain sink conditions.

    • Analyze the concentration of the released drug in the collected samples using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.[12]

  • Data Analysis:

    • Calculate the cumulative amount of drug released over time.

    • Plot the cumulative drug release as a function of time to obtain the drug release profile.

Visualizations

Photopolymerization Mechanism of Acrylates

The following diagram illustrates the free-radical photopolymerization process of acrylate monomers.

G Free-Radical Photopolymerization of Acrylates cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination PI Photoinitiator (PI) R Free Radicals (R•) PI->R Cleavage UV UV Light (hν) UV->PI Absorption M Acrylate Monomer (M) R->M Addition RM Growing Polymer Chain (RM•) R->RM RM->RM P Polymer Chain (P) RM->P RM1 RM• RM1->P Combination or Disproportionation RM2 RM• G Workflow for Developing a UV-Cured Drug Delivery Film formulation 1. Formulation Development - Select this compound - Select Photoinitiator - Incorporate API casting 2. Film Casting - Spin Coating or - Doctor Blade formulation->casting curing 3. UV Curing - Set Wavelength - Set Intensity - Set Exposure Time casting->curing physicochem 4. Physicochemical Characterization curing->physicochem biocompat 5. Biocompatibility Assessment curing->biocompat drug_release 6. In Vitro Drug Release Study curing->drug_release ftir Degree of Conversion (FTIR) physicochem->ftir mech Mechanical Properties (Tensile Test) physicochem->mech swell Swelling Behavior physicochem->swell analysis 7. Data Analysis and Optimization ftir->analysis mech->analysis swell->analysis cyto Cytotoxicity (e.g., MTT Assay) biocompat->cyto cyto->analysis hplc Quantification (HPLC/UV-Vis) drug_release->hplc hplc->analysis analysis->formulation Iterate

References

Application Notes & Protocols: Encapsulation of Proteins in Poly(ε-caprolactone) Microspheres

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The controlled delivery of therapeutic proteins presents a significant advancement in treating a multitude of diseases. Biodegradable polymers, such as poly(ε-caprolactone) (PCL), are ideal materials for creating delivery vehicles like microspheres due to their biocompatibility and tunable degradation rates.[1][2] Encapsulating proteins within these PCL microspheres protects them from enzymatic degradation, extends their release profile over prolonged periods, and allows for localized delivery, thereby improving therapeutic efficacy and patient compliance.[1][3]

This document provides detailed protocols for the fabrication of protein-loaded PCL microspheres using the double emulsion (water-in-oil-in-water, w/o/w) solvent evaporation technique, methods for their characterization, and a summary of expected quantitative outcomes based on published literature.

Data Presentation: Microsphere Characteristics

The physicochemical properties of protein-loaded microspheres are influenced by various formulation and process parameters. The following tables summarize typical data for microspheres prepared using emulsion-solvent evaporation techniques.

Table 1: Influence of Polymer and Process Parameters on Microsphere Properties

ParameterVariationEffect on Particle SizeEffect on Encapsulation EfficiencyReference
Polymer Type/MW Low MW PLGA vs. High MW PLGALower MW can lead to smaller sizes.[4]Can be protein-dependent; Lysozyme encapsulation was favored with low MW PLGA.[5][4][5]
Stirring Speed Increased homogenization speedDecreases particle size.[4][6]Can decrease with very long stirring times due to drug partitioning.[7][4][6][7]
Surfactant (PVA) Increased concentration (e.g., 0.5% to 2.5%)Can lead to more uniform and smaller particles by preventing aggregation.[8][9]Can influence protein loading and release.[10][8][9][10]
Fabrication Method Melt vs. Solvent EvaporationMethod-dependent.Melt encapsulation can achieve 100% efficiency.[11][12][11][12]

Table 2: Typical Performance of Protein-Loaded Microspheres

MetricTypical RangeNotesReferences
Particle Size (Diameter) 2 µm - 150 µmCan be controlled by modulating homogenization speed and duration.[6][13][4][6][13][14]
Encapsulation Efficiency 40% - >95%Highly dependent on the method, polymer, and protein properties.[4][14] Melt encapsulation and specific polymer blends can yield very high efficiencies.[8][11][4][8][11][14]
Protein Loading ~1% - 5% (w/w)Represents the weight of protein per unit weight of microspheres.[8][11]
Initial Burst Release 10% - 30%Release within the first 24 hours, often due to surface-adsorbed protein.[15][16][15][16]
Sustained Release Days to MonthsPCL's slow degradation rate allows for prolonged release.[12][17] Release profiles can be near-constant or biphasic.[14][12][14][17]

Experimental Protocols & Workflows

Protocol 1: Fabrication of Protein-Loaded PCL Microspheres via Double Emulsion (w/o/w) Solvent Evaporation

This method is widely used for encapsulating water-soluble molecules like proteins.[4][10] It involves the formation of a primary water-in-oil (w/o) emulsion, which is then dispersed in a larger aqueous phase to create a water-in-oil-in-water (w/o/w) double emulsion. The organic solvent is subsequently removed, causing the polymer to precipitate and form solid microspheres.

G cluster_prep Phase Preparation cluster_emulsion Emulsification cluster_fab Microsphere Solidification & Collection p1 Dissolve Protein (e.g., BSA) in Aqueous Buffer (Inner Aqueous Phase, W1) e1 Add W1 to O Phase p1->e1 p2 Dissolve PCL Polymer in Organic Solvent (e.g., Dichloromethane, DCM) (Oil Phase, O) p2->e1 p3 Dissolve Surfactant (e.g., PVA) in Water (Outer Aqueous Phase, W2) e3 Add w/o Emulsion to W2 Phase p3->e3 e2 Homogenize/Sonicate to form Primary (w/o) Emulsion e1->e2 e2->e3 e4 Homogenize at lower speed to form Double (w/o/w) Emulsion e3->e4 f1 Stir continuously to Evaporate Organic Solvent e4->f1 f2 Collect Hardened Microspheres (Centrifugation/Filtration) f1->f2 f3 Wash with Deionized Water f2->f3 f4 Lyophilize (Freeze-Dry) to obtain Dry Powder f3->f4

Caption: Workflow for Double Emulsion (w/o/w) Solvent Evaporation.

Materials:

  • Poly(ε-caprolactone) (PCL)

  • Protein (e.g., Bovine Serum Albumin - BSA)

  • Dichloromethane (DCM) or other suitable organic solvent

  • Poly(vinyl alcohol) (PVA) or other surfactant

  • Deionized water

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Prepare Inner Aqueous Phase (W1): Dissolve the protein (e.g., 10 mg BSA) in a small volume of aqueous buffer (e.g., 200 µL PBS).

  • Prepare Oil Phase (O): Dissolve PCL (e.g., 200 mg) in an organic solvent (e.g., 2 mL DCM).

  • Form Primary Emulsion (w/o): Add the inner aqueous phase (W1) to the oil phase (O). Emulsify using a high-speed homogenizer or probe sonicator for 60 seconds to create a stable w/o emulsion.

  • Prepare Outer Aqueous Phase (W2): Prepare a 1% (w/v) PVA solution in deionized water.

  • Form Double Emulsion (w/o/w): Immediately add the primary w/o emulsion to a larger volume of the outer aqueous phase (e.g., 20 mL of 1% PVA). Homogenize at a lower speed for 60-90 seconds.

  • Solvent Evaporation: Transfer the double emulsion to a beaker and stir continuously with a magnetic stirrer for 3-4 hours at room temperature to allow the organic solvent to evaporate. This will cause the PCL to precipitate and form solid microspheres.

  • Collection and Washing: Collect the hardened microspheres by centrifugation or filtration. Wash the collected microspheres three times with deionized water to remove residual PVA and un-encapsulated protein.

  • Drying: Freeze-dry (lyophilize) the washed microspheres for 48 hours to obtain a fine, dry powder. Store at -20°C.

Protocol 2: Characterization of Microspheres

Accurate characterization is crucial to ensure the microspheres meet the desired specifications for size, protein loading, and release kinetics.[10]

G cluster_phys Physical Characterization cluster_load Protein Quantification cluster_release Functional Characterization start Fabricated Microspheres sem SEM Analysis start->sem dissolve Dissolve Microspheres in Solvent (e.g., DCM) start->dissolve incubate Incubate Microspheres in PBS at 37°C start->incubate size Particle Size Distribution sem->size morph Surface Morphology (Porosity, Shape) sem->morph extract Extract Protein into Aqueous Phase dissolve->extract quantify Quantify Protein (e.g., BCA Assay) extract->quantify ee Calculate Encapsulation Efficiency & Loading quantify->ee sample Collect Supernatant at Time Intervals incubate->sample measure Measure Protein Concentration sample->measure kinetics Plot Cumulative Release Curve measure->kinetics

Caption: Workflow for Microsphere Characterization.

2.1. Surface Morphology and Size Analysis

  • Method: Scanning Electron Microscopy (SEM).

  • Procedure:

    • Mount a small sample of the lyophilized microspheres onto an SEM stub using double-sided carbon tape.

    • Sputter-coat the sample with a thin layer of gold or palladium to make it conductive.

    • Image the microspheres under the SEM. This will reveal their shape, surface texture (smooth or porous), and size.[4][16]

    • Use image analysis software to measure the diameters of a representative population of microspheres (e.g., >100) to determine the mean particle size and size distribution.

2.2. Encapsulation Efficiency and Protein Loading

  • Method: Solvent extraction followed by a protein quantification assay (e.g., Bicinchoninic acid (BCA) assay).

  • Procedure:

    • Weigh a precise amount of lyophilized microspheres (e.g., 10 mg).

    • Dissolve the microspheres in a known volume of organic solvent (e.g., 1 mL DCM).

    • Add a known volume of an aqueous extraction buffer (e.g., 2 mL of 1% SDS solution) and vortex vigorously to extract the encapsulated protein from the organic phase into the aqueous phase.

    • Centrifuge to separate the phases and carefully collect the aqueous supernatant containing the protein.

    • Quantify the protein concentration in the supernatant using a BCA assay or similar method, comparing against a standard curve of the same protein.

    • Calculate Encapsulation Efficiency (EE):

      • EE (%) = (Actual Protein Mass in Microspheres / Theoretical Protein Mass) x 100

    • Calculate Protein Loading (PL):

      • PL (%) = (Mass of Encapsulated Protein / Total Mass of Microspheres) x 100

2.3. In Vitro Protein Release Study

  • Method: Incubation in a physiological buffer with periodic sampling.

  • Procedure:

    • Disperse a known mass of protein-loaded microspheres (e.g., 20 mg) in a known volume of release medium (e.g., 2 mL of PBS, pH 7.4) in a centrifuge tube.

    • Incubate the tube in a shaking water bath at 37°C to simulate physiological conditions.

    • At predetermined time points (e.g., 1, 6, 24 hours, then daily), centrifuge the tube to pellet the microspheres.

    • Carefully collect the entire supernatant and replace it with an equal volume of fresh, pre-warmed release medium. This maintains sink conditions.

    • Store the collected supernatants at -20°C until analysis.

    • Measure the protein concentration in each supernatant sample using a BCA assay.

    • Calculate the cumulative percentage of protein released at each time point relative to the total amount of protein encapsulated. Plot this data to generate a release profile.[11][17]

Relevant Signaling Pathway

The therapeutic effect of an encapsulated protein is realized upon its release and interaction with target cells. Many therapeutic proteins, such as growth factors (e.g., BDNF, VEGF), activate intracellular signaling cascades that govern cell survival, proliferation, and differentiation.[18] The PI3K/Akt pathway is a critical signaling hub activated by numerous growth factors.[19]

G protein Released Protein (e.g., Growth Factor) receptor Receptor Tyrosine Kinase (RTK) protein->receptor Binds pi3k PI3K receptor->pi3k Activates pip3 PIP3 pi3k->pip3 Phosphorylates pip2 PIP2 pip2->pip3 akt Akt pip3->akt Recruits & Activates mtor mTOR akt->mtor Activates downstream Downstream Effectors akt->downstream mtor->downstream response Cellular Responses (Survival, Proliferation, Growth) downstream->response

Caption: Simplified PI3K/Akt Signaling Pathway.

References

Application Notes and Protocols for Creating Porous Caprolactone Acrylate Scaffolds with Tunable Mechanical Properties

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Polycaprolactone (B3415563) (PCL) is a biodegradable and biocompatible polyester (B1180765) that has been extensively utilized in tissue engineering and drug delivery applications.[1][2] Its acrylate-functionalized derivatives, such as PCL diacrylate (PCL-DA) and PCL triacrylate (PCL-TA), are particularly advantageous as they can be photocrosslinked into durable, three-dimensional scaffolds.[2][3] The ability to create porous architectures within these scaffolds is crucial for facilitating cell infiltration, nutrient transport, and tissue regeneration.[1][4][5] Furthermore, the mechanical properties of these scaffolds can be precisely tuned to match the requirements of the target tissue, a critical factor for successful tissue integration and function.[6][7]

These application notes provide detailed protocols for the synthesis of PCL acrylate (B77674), the fabrication of porous scaffolds using various techniques, and methods for tuning their mechanical properties.

Key Experimental Protocols

Protocol 1: Synthesis of Polycaprolactone Diacrylate (PCL-DA)

This protocol describes the acrylation of PCL diol to synthesize PCL-DA, a photocurable derivative.

Materials:

Procedure:

  • Dissolve PCL diol in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Add triethylamine (TEA) to the solution, which acts as a catalyst.[3]

  • Cool the flask in an ice bath and slowly add acryloyl chloride dropwise while stirring.

  • Allow the reaction to proceed at room temperature for a specified duration (e.g., 24 hours).

  • After the reaction is complete, triethylamine hydrochloride precipitate will form. Remove this by filtration.[3]

  • Wash the filtrate with an aqueous solution (e.g., sodium bicarbonate solution) to remove any remaining impurities.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solution using a rotary evaporator.

  • Precipitate the PCL-DA product in cold methanol (B129727) and dry under vacuum.

Protocol 2: Fabrication of Porous Scaffolds via Solvent Casting and Particulate Leaching (SCPL)

The SCPL method is a straightforward technique for creating porous scaffolds.[1][8] Porosity is controlled by the amount and size of the porogen used.[5]

Materials:

  • PCL-DA

  • Photoinitiator (e.g., Irgacure 369)[9]

  • Solvent (e.g., Dichloromethane - DCM)

  • Porogen: Sodium chloride (NaCl) particles of a defined size range (e.g., 250-500 µm)[10]

  • Teflon mold

  • UV curing system

Procedure:

  • Dissolve PCL-DA and the photoinitiator in DCM to form a homogenous solution.

  • Add the sieved NaCl particles to the polymer solution and mix thoroughly to ensure uniform distribution. The weight ratio of NaCl to PCL-DA will determine the scaffold's porosity.

  • Pour the mixture into a Teflon mold.

  • Allow the solvent to evaporate in a fume hood. This may take 24-48 hours.

  • Once the solvent has evaporated, expose the scaffold to UV light to photocrosslink the PCL-DA. The duration of UV exposure will influence the crosslinking density and mechanical properties.[2]

  • Immerse the cured scaffold in deionized water for 2-3 days to leach out the NaCl particles, refreshing the water periodically.[11]

  • Freeze-dry the scaffold to remove all water, resulting in a porous structure.

Protocol 3: Fabrication of Porous Scaffolds using Stereolithography (SLA)

Stereolithography, a 3D printing technique, allows for the precise fabrication of scaffolds with complex, pre-designed porous architectures.[9][12]

Materials:

  • PCL-DA resin (PCL-DA mixed with a photoinitiator)

  • Stereolithography 3D printer

  • CAD software for scaffold design

  • Isopropyl alcohol for washing

Procedure:

  • Design the desired scaffold architecture, including pore size and porosity, using CAD software.

  • Prepare the PCL-DA resin by melting PCL-DA (if solid at room temperature) and mixing it with a suitable photoinitiator. The resin may need to be heated to achieve a suitable viscosity for printing.[9]

  • Load the resin into the stereolithography apparatus.

  • Initiate the printing process. The SLA printer will selectively cure layers of the resin with a UV laser according to the CAD model.

  • Once printing is complete, remove the scaffold from the build platform.

  • Wash the scaffold with isopropyl alcohol to remove any uncured resin.

  • Post-cure the scaffold under UV light to ensure complete crosslinking.

Tuning Mechanical Properties

The mechanical properties of porous PCL acrylate scaffolds can be tailored for specific applications by adjusting several parameters during synthesis and fabrication.

  • Degree of Acrylation/Methacrylation: Increasing the degree of functionalization of the PCL precursor leads to a higher crosslinking density upon photocuring, resulting in a higher Young's modulus.[6]

  • PCL Molecular Weight: The molecular weight of the initial PCL diol or triol influences the properties of the resulting network.[2]

  • Blending with Other Polymers: Incorporating other photocurable polymers, such as PEG-diacrylate (PEG-DA), can modify the mechanical properties. For instance, adding PEG-DA can increase the strength of the scaffold.[3]

  • Porosity and Pore Size: Generally, an increase in porosity leads to a decrease in the compressive modulus and strength of the scaffold.[1][5] The solvent casting/particulate leaching method allows for straightforward control of porosity by varying the porogen-to-polymer ratio.

  • 3D Printing Parameters: In additive manufacturing techniques like FDM or SLA, parameters such as strand thickness, strand spacing, and build orientation can be adjusted to control the mechanical properties of the printed scaffold.[7][13]

  • UV Curing Time: The duration of UV exposure affects the crosslinking efficiency. A longer curing time generally leads to a higher gel fraction and increased network stiffness.[2]

Data Presentation

The following tables summarize the quantitative data on the mechanical properties of porous PCL scaffolds from various fabrication methods.

Table 1: Mechanical Properties of PCL Scaffolds Fabricated by Different Methods

Fabrication MethodPolymerPorosity (%)Compressive Modulus (MPa)Compressive Strength (MPa)Reference
Fused Deposition Modeling (FDM)PCL6141.93.1[14]
Selective Laser Sintering (SLS)PCL37-5552-682.0-3.2[14]
Solvent Casting/Particulate LeachingPCL45.7 - 84.90.24 - 1.85Not Reported[5]
3D BioprintingPCLNot Reported~4-6Not Reported[15]
3D PrintingPCLNot Reported46.38 - 86.18Not Reported[13]

Table 2: Influence of Porosity on Compressive Modulus of PCL Scaffolds

Porogen (NaCl) Volume Fraction (%)Resulting Porosity (%)Compressive Modulus (MPa)Reference
5045.71.85[5]
6158.21.25[5]
6865.40.95[5]
7573.10.65[5]
8280.30.35[5]
9184.90.24[5]

Table 3: Tunable Mechanical Properties of Photocurable PCL Methacrylate (PCLMA)

Degree of Methacrylation (DM)Young's Modulus (MPa)Reference
Low0.12[6]
High3.51[6]

Visualizations

experimental_workflow cluster_synthesis PCL Acrylate Synthesis cluster_fabrication Porous Scaffold Fabrication cluster_scpl SCPL Workflow cluster_sla SLA Workflow cluster_characterization Scaffold Characterization PCL_diol PCL Diol Reaction Acrylation Reaction (TEA, DCM) PCL_diol->Reaction Acryloyl_Chloride Acryloyl Chloride Acryloyl_Chloride->Reaction Purification Purification (Filtration, Washing) Reaction->Purification PCL_DA PCL-Diacrylate (PCL-DA) Purification->PCL_DA PCL_DA_resin PCL-DA Resin (PCL-DA + Photoinitiator) PCL_DA->PCL_DA_resin Mix_Porogen Mix with Porogen (NaCl) PCL_DA_resin->Mix_Porogen Printing 3D Printing PCL_DA_resin->Printing SCPL Solvent Casting & Particulate Leaching SLA Stereolithography (SLA) Casting Cast in Mold Mix_Porogen->Casting Evaporation Solvent Evaporation Casting->Evaporation UV_Curing1 UV Curing Evaporation->UV_Curing1 Leaching Porogen Leaching UV_Curing1->Leaching Freeze_Drying Freeze Drying Leaching->Freeze_Drying Porous_Scaffold1 Porous Scaffold Freeze_Drying->Porous_Scaffold1 Mechanical_Testing Mechanical Testing (Compression, Tension) Porous_Scaffold1->Mechanical_Testing SEM Morphology (SEM) Porous_Scaffold1->SEM Porosity_Measurement Porosity Measurement Porous_Scaffold1->Porosity_Measurement CAD_Design CAD Design CAD_Design->Printing Washing Wash (Isopropyl Alcohol) Printing->Washing Post_Curing Post-Curing (UV) Washing->Post_Curing Porous_Scaffold2 Porous Scaffold Post_Curing->Porous_Scaffold2 Porous_Scaffold2->Mechanical_Testing Porous_Scaffold2->SEM Porous_Scaffold2->Porosity_Measurement

References

Application Notes and Protocols for Sterilization of Caprolactone Acrylate-Based Medical Devices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The sterilization of medical devices is a critical process to ensure patient safety by eliminating microbial contamination. For devices fabricated from innovative biomaterials like caprolactone (B156226) acrylate-based polymers, selecting an appropriate sterilization method is crucial. This selection must not only guarantee sterility but also preserve the physicochemical properties, biocompatibility, and degradation kinetics of the material, which are essential for the device's intended performance.

This document provides a comprehensive overview of common sterilization methods applicable to caprolactone acrylate-based medical devices, their effects on material properties, and detailed protocols for evaluating these effects.

Overview of Sterilization Methods

Several terminal sterilization methods are available for medical devices. However, the thermal sensitivity of many polymeric materials, including caprolactone acrylate (B77674), narrows the options to low-temperature techniques. The most relevant methods are Ethylene Oxide (EtO) sterilization, gamma irradiation, electron beam (e-beam) irradiation, and low-temperature plasma sterilization.

  • Ethylene Oxide (EtO) Sterilization: This is a widely used low-temperature method that effectively sterilizes heat- and moisture-sensitive devices.[1] It involves exposure to EtO gas, which alkylates microbial DNA and proteins, leading to cell death.[1] Key process parameters that require careful control are gas concentration, temperature, humidity, and exposure time.[1] A significant drawback is the potential for toxic residues, necessitating a thorough aeration phase.[2][3]

  • Gamma Irradiation: This method employs cobalt-60 (B1206103) as a source of gamma rays, which penetrate deeply into materials, even through final packaging, to destroy microorganisms by breaking the covalent bonds in their DNA.[4][5] It is a well-established and highly effective method.[5] However, gamma radiation can induce chain scission and cross-linking in polymers, potentially altering their mechanical properties and degradation profile.[6][7] The standard sterilization dose for medical devices is typically 25 kGy.[7]

  • Electron Beam (E-beam) Irradiation: Similar to gamma irradiation, e-beam sterilization uses ionizing radiation to kill microorganisms.[8][9] The key difference is that it utilizes a stream of high-energy electrons.[8] The process is much faster than gamma irradiation, which can reduce the extent of oxidative degradation of the polymer.[10] However, the penetration depth of electrons is less than that of gamma rays, which must be considered for dense or complex device geometries.[5]

  • Low-Temperature Plasma Sterilization: This method uses a low-temperature gas plasma, often hydrogen peroxide, to generate reactive species that inactivate microorganisms.[11][12][13] It is a rapid and effective method for surface sterilization of heat-sensitive materials and leaves no toxic residues.[12] However, its penetration capability is limited, making it more suitable for devices with simple geometries or surfaces that require sterilization.[14]

Effects of Sterilization on this compound-Based Materials

The selection of a sterilization method for this compound-based devices requires a thorough evaluation of its impact on the material's properties. The following tables summarize the potential effects of different sterilization methods on key physicochemical and biological properties. It is important to note that the majority of the available literature focuses on polycaprolactone (B3415563) (PCL), a related polymer. The acrylate component in this compound may influence its response to sterilization, and therefore, specific testing is highly recommended.

Physicochemical Properties
Sterilization MethodMolecular Weight (Mw, Mn, PDI)Thermal Properties (Tg, Tm, Crystallinity)Mechanical Properties (Tensile Strength, Elongation)
Ethylene Oxide (EtO) Generally minimal to no significant changes in Mw, Mn, or PDI have been reported for similar polyesters like PLCL and PLLA.[15][16][17]No significant changes in Tg, Tm, or crystallinity are typically observed.[15][17]Can lead to a reduction in elongation at break and a slight increase in notched impact strength for some polyesters.[17]
Gamma Irradiation Can cause both chain scission (decrease in Mn and Mw) and cross-linking (increase in Mw).[6][7][18] The net effect depends on the polymer structure and irradiation dose. A decrease in molecular weight is often observed.[7][19]May lead to an increase in crystallinity.[7] Changes in Tg and Tm are generally minimal but can occur.Can increase yield stress but may not significantly affect failure stress.[6][18] A decrease in ultimate tensile stress has also been reported.[19]
Electron Beam (E-beam) Similar to gamma irradiation, can cause both chain scission and cross-linking.[10] The shorter exposure time may result in less oxidative degradation compared to gamma irradiation.[10]Can cause minor changes in crystallinity.[20]The effect on mechanical properties is dose-dependent and can be complex due to the competing effects of chain scission and cross-linking.
Low-Temperature Plasma Primarily a surface modification technique, so bulk molecular weight is generally not affected.Bulk thermal properties are typically unchanged.Bulk mechanical properties are generally not affected. Surface properties like wettability can be altered.[21]
Biological Properties
Sterilization MethodBiocompatibility (Cytotoxicity)Degradation Profile
Ethylene Oxide (EtO) Residual EtO can be cytotoxic if not adequately removed through aeration.[3] Proper validation of the aeration process is critical.Generally does not significantly alter the in vitro rate of hydrolysis.[16]
Gamma Irradiation Generally considered biocompatible after sterilization.[6][19] However, some studies have reported a cytotoxic effect on cell cultures.[19]Can decrease the rate of degradation due to cross-linking.[6][18]
Electron Beam (E-beam) Generally considered biocompatible.The effect on degradation rate will depend on the balance of chain scission and cross-linking.
Low-Temperature Plasma Generally biocompatible and can even enhance cell-material interactions due to surface modifications.[21]Primarily affects the surface, so the bulk degradation profile is not significantly altered.

Experimental Protocols

The following protocols outline key experiments to evaluate the effects of sterilization on this compound-based medical devices.

Protocol for Molecular Weight Analysis using Gel Permeation Chromatography (GPC)

Objective: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the this compound polymer before and after sterilization.[22][23][24]

Materials and Equipment:

  • GPC system with a refractive index (RI) detector

  • GPC columns suitable for polyester (B1180765) analysis

  • HPLC-grade solvent (e.g., Tetrahydrofuran (THF) or Chloroform)

  • Polymer sample (pre- and post-sterilization)

  • Polystyrene standards of known molecular weights

  • Volumetric flasks, pipettes, and syringes with filters

Procedure:

  • Sample Preparation: Accurately weigh 2-5 mg of the polymer sample and dissolve it in 10 mL of the mobile phase solvent in a volumetric flask.[22] Allow the polymer to dissolve completely, which may take several hours.[25] Filter the solution through a 0.2 µm or 0.45 µm syringe filter before injection.

  • Calibration: Prepare a series of polystyrene standards of known molecular weights in the mobile phase. Inject the standards into the GPC system to generate a calibration curve of log(Molecular Weight) versus retention time.[23]

  • Sample Analysis: Inject the filtered polymer sample solution into the GPC system.

  • Data Analysis: Using the calibration curve, determine the Mn, Mw, and PDI (Mw/Mn) of the polymer sample from its chromatogram.[24] Compare the results for the non-sterilized and sterilized samples.

Protocol for Thermal Property Analysis using Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallinity of the this compound polymer before and after sterilization.[26][27][28][29][30]

Materials and Equipment:

  • Differential Scanning Calorimeter (DSC)

  • Aluminum DSC pans and lids

  • Polymer sample (pre- and post-sterilization)

  • Inert gas supply (e.g., Nitrogen)

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan and seal it with a lid.

  • DSC Analysis: a. Place the sample pan and an empty reference pan in the DSC cell. b. Equilibrate the sample at a low temperature (e.g., -20°C). c. Heat the sample at a constant rate (e.g., 10°C/min) to a temperature above its expected melting point (e.g., 200°C) under a nitrogen atmosphere.[28][29] This is the first heating scan. d. Hold the sample at this temperature for a few minutes to erase its thermal history. e. Cool the sample at a controlled rate (e.g., 10°C/min) back to the starting temperature. f. Reheat the sample at the same heating rate as the first scan. This is the second heating scan.

  • Data Analysis:

    • Determine the Tg from the inflection point in the baseline of the second heating scan.

    • Determine the Tm from the peak of the endothermic melting event in the first or second heating scan.

    • Calculate the percent crystallinity from the enthalpy of melting, comparing it to the enthalpy of melting for a 100% crystalline standard of the polymer if available.

Protocol for Mechanical Property Analysis using Tensile Testing

Objective: To determine the tensile strength, elongation at break, and Young's modulus of the this compound material before and after sterilization, in accordance with ASTM D882 for thin films.[31][32][33][34][35]

Materials and Equipment:

  • Universal testing machine with a suitable load cell

  • Grips for holding thin film specimens

  • Film specimens of the this compound material (pre- and post-sterilization) with defined dimensions (e.g., rectangular strips).[31]

  • Micrometer for measuring specimen thickness

Procedure:

  • Specimen Preparation: Cut rectangular specimens from the polymer film with a width of approximately 25 mm and a length that allows for a sufficient grip-to-grip separation (e.g., 100 mm).[31][34]

  • Thickness Measurement: Measure the thickness of each specimen at several points along the gauge length and use the average value.

  • Testing: a. Mount the specimen in the grips of the universal testing machine, ensuring it is aligned vertically and not slipping.[34] b. Apply a tensile load at a constant rate of crosshead displacement until the specimen breaks.[33] c. Record the load and displacement data throughout the test.

  • Data Analysis:

    • Calculate the tensile strength by dividing the maximum load by the original cross-sectional area of the specimen.

    • Calculate the elongation at break as the percentage change in length at the point of fracture.

    • Determine the Young's modulus from the initial linear portion of the stress-strain curve.

Protocol for In Vitro Cytotoxicity Testing (based on ISO 10993-5)

Objective: To assess the potential cytotoxicity of the sterilized this compound-based device.[36][37][38][39][40]

Materials and Equipment:

  • Sterilized device or material extracts

  • Mammalian cell line (e.g., L929 mouse fibroblasts)

  • Cell culture medium, serum, and antibiotics

  • Sterile cell culture plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader

  • Reagents for cell viability assay (e.g., MTT, XTT, or LDH assay)

  • Positive control (e.g., cytotoxic material) and negative control (e.g., non-cytotoxic material)

Procedure (Elution Method):

  • Extract Preparation: Prepare extracts of the sterilized device by incubating it in cell culture medium at 37°C for 24-72 hours, according to ISO 10993-12.

  • Cell Seeding: Seed the selected cell line into 96-well plates at a predetermined density and incubate for 24 hours to allow for cell attachment.

  • Exposure: Remove the culture medium and replace it with the prepared extracts of the sterilized device, as well as positive and negative control extracts.

  • Incubation: Incubate the cells with the extracts for a specified period (e.g., 24, 48, or 72 hours).

  • Viability Assessment: After incubation, perform a cell viability assay (e.g., MTT assay) according to the manufacturer's instructions. This typically involves adding a reagent that is converted into a colored product by viable cells, which can be quantified using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage relative to the negative control. A reduction in cell viability below 70% is generally considered a cytotoxic effect according to ISO 10993-5.

Protocol for In Vitro Biodegradation Study

Objective: To evaluate the effect of sterilization on the degradation rate of the this compound-based device.

Materials and Equipment:

  • Sterilized and non-sterilized device samples of known weight and dimensions

  • Phosphate-buffered saline (PBS, pH 7.4) or simulated body fluid (SBF)

  • Incubator or water bath at 37°C

  • Analytical balance

  • Scanning Electron Microscope (SEM)

  • GPC system (optional, for molecular weight analysis of degraded samples)

Procedure:

  • Sample Preparation: Weigh the initial dry weight (W_initial) of each sterilized and non-sterilized sample.

  • Degradation: Place each sample in a separate container with a sufficient volume of PBS or SBF. Incubate at 37°C.

  • Time Points: At predetermined time points (e.g., 1, 2, 4, 8, 12 weeks), remove a subset of samples from the degradation medium.

  • Analysis: a. Rinse the samples with deionized water and dry them to a constant weight in a vacuum oven. b. Measure the final dry weight (W_final) and calculate the weight loss: Weight Loss (%) = [(W_initial - W_final) / W_initial] * 100. c. Analyze the surface morphology of the degraded samples using SEM to observe any changes in surface texture, cracking, or pitting. d. (Optional) Analyze the molecular weight of the degraded samples using GPC to assess the extent of chain scission.

  • Data Comparison: Compare the degradation profiles (weight loss, morphology changes, and molecular weight reduction) of the sterilized samples to the non-sterilized controls.

Visualizations

Experimental Workflow for Sterilization Method Evaluation

G cluster_prep Device Preparation cluster_sterilization Sterilization Methods cluster_analysis Post-Sterilization Analysis cluster_outcome Outcome prep Fabricate this compound Device eto Ethylene Oxide (EtO) prep->eto Apply Sterilization gamma Gamma Irradiation prep->gamma Apply Sterilization ebeam E-beam Irradiation prep->ebeam Apply Sterilization plasma Low-Temp Plasma prep->plasma Apply Sterilization physchem Physicochemical Characterization (GPC, DSC, Tensile Testing) eto->physchem bio Biological Evaluation (Cytotoxicity, Biodegradation) eto->bio gamma->physchem gamma->bio ebeam->physchem ebeam->bio plasma->physchem plasma->bio decision Select Optimal Sterilization Method physchem->decision bio->decision

Caption: Experimental workflow for evaluating sterilization methods.

Impact of Sterilization on Material Properties and Biological Response

G cluster_material Material Properties cluster_bio Biological Response sterilization Sterilization Process (EtO, Gamma, E-beam, Plasma) mw Molecular Weight sterilization->mw Impacts thermal Thermal Properties sterilization->thermal Impacts mech Mechanical Properties sterilization->mech Impacts surface Surface Chemistry sterilization->surface Impacts mw->mech degradation Degradation Profile mw->degradation thermal->mech performance Device Performance mech->performance biocompatibility Biocompatibility surface->biocompatibility biocompatibility->performance degradation->performance

Caption: Interrelationship of sterilization, material properties, and biological response.

Hypothetical Degradation Pathway of this compound

G polymer This compound Polymer hydrolysis Hydrolysis of Ester Linkages polymer->hydrolysis Water Penetration oligomers Oligomers and Monomers (Caproic Acid, Acrylic Acid derivatives) hydrolysis->oligomers tca Metabolism via Tricarboxylic Acid (TCA) Cycle oligomers->tca elimination Elimination as CO2 and H2O tca->elimination

Caption: General degradation pathway for caprolactone-based polymers.

References

Troubleshooting & Optimization

How to prevent premature polymerization of caprolactone acrylate monomers.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the premature polymerization of caprolactone (B156226) acrylate (B77674) monomers during storage and experimentation.

FAQs and Troubleshooting Guide

Q1: My caprolactone acrylate monomer polymerized in the bottle during storage. What are the likely causes?

A1: Premature polymerization of this compound monomers during storage is typically caused by one or more of the following factors:

  • Inhibitor Depletion: Commercial monomers contain inhibitors, such as Monomethyl Ether of Hydroquinone (MEHQ) or Phenothiazine (PTZ), to prevent spontaneous polymerization.[1][2] These inhibitors are consumed over time, and their depletion can lead to polymerization.

  • Absence of Oxygen: Many common inhibitors, particularly those of the phenolic type like MEHQ, require the presence of dissolved oxygen to effectively scavenge free radicals and prevent polymerization.[1][3][4][5] Storing the monomer under an inert atmosphere (e.g., nitrogen or argon) for extended periods can render the inhibitor ineffective.

  • Elevated Temperatures: High temperatures accelerate the rate of polymerization.[6][7] It is crucial to store this compound monomers in a cool environment. For instance, Hydroxyethylthis compound (HECLA) should be stored at temperatures not exceeding 35°C.[3][4][5]

  • Exposure to UV Light: Ultraviolet (UV) radiation can initiate free-radical polymerization. Therefore, it is essential to store these monomers in opaque or amber containers, protected from direct sunlight and other UV sources.

  • Contamination: Contaminants such as dust, metallic impurities, or peroxides can act as initiators, triggering polymerization.

Q2: What are the recommended storage conditions for this compound monomers?

A2: To ensure the stability and shelf life of this compound monomers, the following storage conditions are recommended:

  • Atmosphere: Always store the monomer under an air atmosphere, never under an inert gas like nitrogen. The presence of 5-21% oxygen is necessary for the stabilizer to function effectively.[3][6][7]

  • Temperature: Store in a cool, dry, and well-ventilated place, away from direct sunlight and heat sources.[6][7] For Hydroxyethylthis compound (HECLA), the storage temperature should not exceed 35°C.[3][4][5] Under these conditions, a shelf life of one year can be expected.[3][4][5]

  • Container: Use opaque or amber containers to protect the monomer from UV light. Containers should be tightly sealed to prevent moisture ingress.

  • Inventory Management: Employ a "first-in, first-out" (FIFO) inventory management system to minimize the likelihood of overstorage.[3][4][5]

  • Long-Term Storage: For extended storage periods (e.g., over 4 weeks), it is advisable to replenish the dissolved oxygen content.[3][4][5] This can be achieved by gently sparging the monomer with dry air.

Quantitative Data Summary

The following tables summarize key quantitative data related to the storage and inhibition of this compound monomers.

Table 1: Recommended Storage Conditions for Hydroxyethylthis compound (HECLA)

ParameterRecommendationSource(s)
Storage Temperature ≤ 35°C[3][4][5]
Atmosphere Air (not inert gas)[3][4][5]
Expected Shelf Life 1 year (under recommended conditions)[3][4][5]
Long-Term Storage (>4 weeks) Replenish dissolved oxygen[3][4][5]

Table 2: Common Inhibitors for Acrylate Monomers

InhibitorAbbreviationTypical Concentration RangeMechanismKey ConsiderationsSource(s)
Monomethyl Ether of Hydroquinone MEHQ10 - 300 ppm (for storage)Radical scavenger (requires O₂)Ineffective in the absence of oxygen.[1][2]
Phenothiazine PTZ2 - 2000 ppm (as a process inhibitor)Radical scavengerEffective at high temperatures and in anoxic conditions.[1][2]
Hydroquinone HQVariesRadical scavenger (requires O₂)Common storage inhibitor.[8]

Experimental Protocols

Protocol 1: Monitoring MEHQ Inhibitor Concentration (Based on ASTM D3125-97)

This protocol is a colorimetric method for determining the concentration of MEHQ in colorless monomeric acrylate esters.

Materials:

  • Glacial acetic acid

  • 2% (w/v) Sodium nitrite (B80452) (NaNO₂) solution

  • MEHQ standard

  • Spectrophotometer

  • Volumetric flasks (50 mL and 100 mL)

  • Pipettes

Procedure:

  • Preparation of Standard MEHQ Solution:

    • Accurately weigh 0.10 g of MEHQ into a 100-mL volumetric flask.

    • Dissolve in approximately 50 mL of glacial acetic acid and then dilute to the mark with the same solvent.

  • Preparation of Calibration Standards:

    • Pipette 1, 2, 4, 6, and 10-mL portions of the standard MEHQ solution into separate 50-mL volumetric flasks.

    • Dilute each to the mark with glacial acetic acid. These standards will contain approximately 20, 40, 80, 120, and 200 µg of MEHQ per mL, respectively.

  • Color Development:

    • Pipette a 10-mL aliquot of each standard into a 50-mL volumetric flask containing 20 mL of glacial acetic acid.

    • Add 1 mL of 2% NaNO₂ solution to each flask, dilute to the mark with glacial acetic acid, mix well, and let stand for 10 minutes.

  • Spectrophotometric Measurement:

    • Using a spectrophotometer, measure the absorbance of each standard at 420 nm, using glacial acetic acid as a blank.

    • Construct a calibration curve by plotting the absorbance versus the concentration of MEHQ (in µg/mL).

  • Analysis of Monomer Sample:

    • Weigh an appropriate amount of the this compound monomer into a 50-mL volumetric flask containing 20 mL of glacial acetic acid.

    • Add 1 mL of 2% NaNO₂ solution, dilute to the mark with glacial acetic acid, mix well, and let stand for 10 minutes.

    • Measure the absorbance at 420 nm.

    • Determine the concentration of MEHQ in the sample by referring to the calibration curve.[9]

Protocol 2: Removal of MEHQ Inhibitor for Experimental Use

For certain applications, it may be necessary to remove the inhibitor prior to polymerization.

Materials:

  • Inhibitor removal column (e.g., packed with alumina) or activated carbon.

  • This compound monomer.

  • Receiving flask.

Procedure using an Inhibitor Removal Column:

  • Set up the inhibitor removal column over a clean, dry receiving flask.

  • Slowly pass the this compound monomer through the column.

  • Collect the inhibitor-free monomer in the receiving flask.

  • Important: The purified monomer is no longer inhibited and can polymerize spontaneously. It should be used immediately.

Procedure using Activated Carbon:

  • Add activated granular carbon to the monomer.

  • Gently agitate the mixture.

  • Monitor the MEHQ concentration using the analytical method described in Protocol 1.

  • Once the desired inhibitor level is reached, filter the monomer to remove the activated carbon.[10]

Visualizations

Troubleshooting_Premature_Polymerization start Monomer Polymerized Prematurely check_storage Review Storage Conditions start->check_storage check_inhibitor Check Inhibitor Status start->check_inhibitor check_contamination Investigate Contamination start->check_contamination temp High Temperature? check_storage->temp Temperature age Monomer Age? check_inhibitor->age Age impurities Visible Impurities? check_contamination->impurities Impurities light UV Light Exposure? temp->light No solution_temp Store at Recommended Temperature (e.g., <35°C) temp->solution_temp Yes atmosphere Inert Atmosphere? light->atmosphere No solution_light Store in Opaque/ Amber Container light->solution_light Yes solution_atmosphere Store Under Air, Not Inert Gas atmosphere->solution_atmosphere Yes o2_depletion Oxygen Depletion? age->o2_depletion No solution_age Use FIFO System/ Check Expiry age->solution_age Yes solution_o2 Replenish Oxygen for Long-Term Storage o2_depletion->solution_o2 Yes container Improper Container? impurities->container No solution_impurities Filter Monomer/ Use Fresh Stock impurities->solution_impurities Yes solution_container Use Clean, Appropriate Containers container->solution_container Yes

Caption: Troubleshooting flowchart for premature polymerization.

Experimental_Workflow_Inhibitor_Removal start Start: Inhibited This compound decision Inhibitor Removal Required? start->decision use_as_is Use Monomer Directly in Experiment decision->use_as_is No removal_method Select Removal Method decision->removal_method Yes column_chrom Pass Through Inhibitor Removal Column removal_method->column_chrom Column activated_carbon Treat with Activated Carbon removal_method->activated_carbon Carbon collect Collect Purified Monomer column_chrom->collect activated_carbon->collect warning Warning: Uninhibited Monomer! Use Immediately! collect->warning experiment Proceed with Experiment warning->experiment

Caption: Workflow for inhibitor removal from this compound.

References

Troubleshooting guide for inconsistent mechanical properties in PCL-acrylate scaffolds.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address inconsistencies in the mechanical properties of Polycaprolactone (PCL)-acrylate scaffolds. The following information is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide: Inconsistent Mechanical Properties

Researchers may encounter variability in the mechanical properties of PCL-acrylate scaffolds due to a range of factors in the fabrication process. This guide is designed to help identify and resolve these issues.

Question: Why are my PCL-acrylate scaffolds exhibiting inconsistent compressive strength and modulus?

Answer: Inconsistent mechanical properties, such as compressive strength and modulus, in PCL-acrylate scaffolds can stem from several factors throughout the formulation and fabrication process. Key areas to investigate include the molecular weight of the PCL precursor, the parameters of the photopolymerization process, and the final architecture of the scaffold.

Key factors influencing mechanical properties include:

  • PCL Molecular Weight: The molecular weight of the PCL used can significantly affect the final mechanical properties of the scaffold.[1][2][3] Higher molecular weight PCL generally results in scaffolds with greater mechanical integrity.[4] For instance, an increase in PCL molecular weight has been shown to improve porosity and compressive strength.[1][2]

  • Photopolymerization Parameters: The cross-linking process is critical for forming a stable scaffold network. Variations in light intensity and exposure time during photopolymerization directly impact the stiffness and micropore structure of the scaffold.[5][6][7] Inadequate or inconsistent light exposure can lead to incomplete or non-uniform cross-linking, resulting in scaffolds with poor mechanical properties.

  • Scaffold Architecture: The final physical structure of the scaffold, including pore size, porosity, and interconnectivity, plays a crucial role in its mechanical behavior.[4] Inconsistencies in the fabrication process that affect these architectural features will lead to variable mechanical performance.

The following diagram illustrates the key relationships between fabrication parameters and the resulting scaffold properties.

cluster_inputs Input Parameters cluster_properties Scaffold Properties cluster_output Outcome PCL Molecular Weight PCL Molecular Weight Structural Integrity Structural Integrity PCL Molecular Weight->Structural Integrity Photopolymerization Parameters Photopolymerization Parameters Crosslinking Density Crosslinking Density Photopolymerization Parameters->Crosslinking Density Scaffold Architecture Scaffold Architecture Porosity & Pore Size Porosity & Pore Size Scaffold Architecture->Porosity & Pore Size Mechanical Properties Mechanical Properties Crosslinking Density->Mechanical Properties Porosity & Pore Size->Mechanical Properties Structural Integrity->Mechanical Properties

Key factors influencing scaffold mechanical properties.

Frequently Asked Questions (FAQs)

Q1: How does the molecular weight of PCL affect the mechanical properties of the final scaffold?

A1: The molecular weight of the PCL precursor is a critical determinant of the scaffold's mechanical performance. Generally, a higher molecular weight PCL will result in a scaffold with enhanced mechanical properties, including improved compressive strength and elastic recovery.[1][2] This is attributed to the formation of a more robust and entangled polymer network. Conversely, lower molecular weight PCL may lead to scaffolds with reduced mechanical integrity.[8]

Q2: What is the impact of photopolymerization conditions on scaffold stiffness?

A2: Photopolymerization parameters, specifically light intensity and exposure time, have a direct and significant impact on the stiffness of PCL-acrylate scaffolds.[5][6][7] These parameters control the extent of cross-linking within the polymer network. Higher light intensity and longer exposure times generally lead to a higher cross-linking density, which in turn increases the stiffness and shear modulus of the scaffold. It is crucial to maintain consistent and optimized photopolymerization conditions to ensure reproducible mechanical properties.

Q3: Can the hydrophobicity of PCL affect my experimental results?

A3: Yes, the inherent hydrophobicity of PCL can present challenges for its use in biomedical applications, as it can negatively impact cell attachment, proliferation, and overall biocompatibility.[9] To address this, various surface modification techniques can be employed to enhance the hydrophilicity of PCL scaffolds.[9] Blending PCL with hydrophilic polymers, such as PEG-diacrylate (PEG-DA), can also improve the hydrophilicity and mechanical strength of the resulting scaffold.[10]

Q4: How can I modify the surface of my PCL scaffold to improve cell attachment?

A4: Surface modification is a common strategy to enhance the bioactivity of PCL scaffolds. Techniques such as plasma treatment and chemical etching with sodium hydroxide (B78521) (NaOH) can increase the surface hydrophilicity, which is beneficial for cell attachment.[11][12] Additionally, coating the scaffold with extracellular matrix proteins like collagen or fibronectin can further improve cellular responses and tissue integration.[9]

Experimental Protocols

1. Mechanical Compression Testing

This protocol outlines the standard procedure for evaluating the compressive mechanical properties of PCL-acrylate scaffolds.

  • Sample Preparation: Fabricate cylindrical or cubic scaffold samples with a defined aspect ratio (e.g., 1:2 diameter to height).[13] Ensure all samples are in a dry state before testing.

  • Testing Apparatus: Utilize a universal testing machine equipped with a load cell appropriate for the expected mechanical strength of the scaffolds (e.g., 100 N).[8][14]

  • Test Procedure:

    • Measure the dimensions of each scaffold sample.

    • Place the scaffold on the lower platen of the testing machine.

    • Apply a compressive load at a constant crosshead speed (e.g., 1-2 mm/min).[8][13][14]

    • Record the load and displacement data until a predefined strain value (e.g., 50%) is reached or the scaffold fractures.

  • Data Analysis: From the resulting stress-strain curve, determine the compressive modulus (the slope of the initial linear portion) and the compressive strength (the maximum stress before failure or at a specific yield point).

2. Characterization of Scaffold Morphology

Scanning Electron Microscopy (SEM) is used to visualize the surface morphology, pore size, and interconnectivity of the scaffolds.

  • Sample Preparation:

    • Cut a small section of the scaffold.

    • Mount the sample onto an SEM stub using conductive adhesive.

    • Sputter-coat the sample with a conductive material (e.g., gold or palladium) to prevent charging under the electron beam.

  • Imaging:

    • Place the coated sample into the SEM chamber.

    • Evacuate the chamber to a high vacuum.

    • Acquire images at various magnifications to observe the overall scaffold architecture and fine surface details.

  • Analysis: Use image analysis software to measure pore size, fiber diameter (if applicable), and assess the degree of pore interconnectivity.

Quantitative Data Summary

The following tables summarize the impact of key parameters on the mechanical properties of PCL-based scaffolds, as reported in the literature.

Table 1: Effect of PCL Molecular Weight on Compressive Properties

PCL Molecular Weight (Da)Compressive Modulus (MPa)Compressive Strength (MPa)Porosity (%)Reference
50,000LowerLowerLower[1][2]
180,000HigherHigherHigher[1][2]
12,500~0.8--[3]
25,000~1.2--[3]
42,500~1.8--[3]
80,000~2.5--[3]

Table 2: Influence of Photopolymerization Parameters on Scaffold Stiffness

Light IntensityExposure TimeShear Modulus (kPa)Reference
LowShortLower[5][6]
HighLongHigher[5][6]

Table 3: Compressive Properties of PCL and PCL Blends

MaterialCompressive Modulus (MPa)Compressive Strength (MPa)Reference
PCL only~4-[15][16]
PCL/Hydrogel Hybrid~6-[15][16]
PCL/3% modified Tourmaline-3.7[17]
Pure PCL-2.8[17]

Visualization of Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting inconsistent mechanical properties in PCL-acrylate scaffolds.

start Inconsistent Mechanical Properties Observed check_mw Verify PCL Molecular Weight and Purity start->check_mw check_photo Examine Photopolymerization Parameters (Light Intensity, Exposure Time) check_mw->check_photo Consistent adjust_mw Source PCL with Consistent and Appropriate MW check_mw->adjust_mw Inconsistent check_arch Analyze Scaffold Architecture (Porosity, Pore Size) check_photo->check_arch Consistent adjust_photo Calibrate Light Source and Standardize Exposure check_photo->adjust_photo Inconsistent adjust_fab Optimize Fabrication Process for Consistent Architecture check_arch->adjust_fab Inconsistent retest Re-fabricate and Test Mechanical Properties check_arch->retest Consistent adjust_mw->retest adjust_photo->retest adjust_fab->retest

Troubleshooting workflow for inconsistent mechanical properties.

References

Optimizing the crosslinking density of caprolactone acrylate networks.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of caprolactone (B156226) acrylate (B77674) (PCL-A) networks. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for troubleshooting common experimental issues and to offer detailed protocols for key procedures.

Frequently Asked Questions (FAQs)

Q1: What are the key factors that influence the crosslinking density of PCL-A networks?

A1: The crosslinking efficiency in photopolymerized PCL-A networks is primarily controlled by the density of crosslinkable groups, the concentration of the photoinitiator, UV light intensity, and the duration of UV exposure.[1] For instance, decreasing the molecular weight of the PCL precursor or using precursors with more acrylate end groups (e.g., triacrylates vs. diacrylates) increases the density of crosslinkable groups, leading to higher crosslinking density.[1][2]

Q2: How does the photoinitiator concentration affect the final network properties?

A2: The photoinitiator concentration is a critical parameter. Increasing the concentration generally leads to a higher rate of polymerization and a higher degree of acrylate conversion.[3][4][5] However, an excessively high concentration can be detrimental. It can lead to rapid polymerization on the surface, which blocks light from penetrating deeper into the sample, resulting in incomplete curing and a cure gradient.[6][7] For thick samples, a lower photoinitiator concentration may actually improve the depth of cure.[7] The optimal concentration balances initiation efficiency with light penetration.[8][9]

Q3: What is the impact of UV light intensity and exposure time on crosslinking?

A3: Both UV light intensity and exposure time significantly affect the polymerization process.

  • UV Intensity: Higher UV intensity increases the rate of polymerization and the final monomer conversion.[3][10] This can lead to networks with a higher glass-transition temperature and yield stress.[11] However, very high intensity can also create excess free volume due to the rapid reaction, which might affect molecular diffusion within the network.[11]

  • Exposure Time: Longer exposure times generally lead to a higher degree of conversion and increased crosslinking, although the effect may plateau after a certain point.[2][10] Sufficient time is necessary to ensure a high gel fraction and desirable mechanical properties.[1]

Q4: Can I use visible light instead of UV light for curing PCL-A?

A4: Yes, PCL-A networks can be cured using visible light, provided a suitable photoinitiator system is used. For example, systems using camphorquinone (B77051) (CQ) as a photoinitiator and an amine co-initiator can effectively cure PCL-A resins using blue light (e.g., 470 nm).[12][13][14] This can be advantageous for applications involving sensitive biological materials where high-energy UV light could be damaging.

Q5: What is "post-curing" and is it necessary for PCL-A networks?

A5: Post-curing involves treating the initially polymerized network with additional energy, such as UV light or heat, to polymerize any remaining unreacted acrylate groups.[15] This process increases the overall degree of conversion and crosslink density, resulting in stiffer and stronger materials.[15] In some cases, applying a small oscillatory strain above the glass transition temperature can also induce additional crosslinking reactions, a phenomenon known as strain-induced post-curing.[16] Post-curing is often recommended to enhance the final mechanical properties and ensure the stability of the network.

Q6: How can I measure the crosslinking density of my PCL-A network?

A6: There are several established methods to determine crosslinking density:

  • Swelling Studies: This common method involves immersing a cured sample in a suitable solvent until equilibrium swelling is reached. The swelling ratio can be used to calculate the average molecular weight between crosslinks (Mc).[17][18][19]

  • Mechanical Testing: Techniques like Rheology or Dynamic Mechanical Analysis (DMA) can be used to measure the modulus of the material in the rubbery plateau region, which can then be used to quantitatively calculate the crosslinking density.

  • Sol-Gel Analysis: This method assesses the unreacted fraction of monomers in the crosslinked material, providing insight into the efficiency of the crosslinking reaction.[19]

Troubleshooting Guides

Problem 1: Low or Incomplete Crosslinking (Weak Gel or Liquid Resin)

Your PCL-A solution does not form a solid gel or remains partially liquid after photocuring.

Logical Flow for Troubleshooting Incomplete Crosslinking ```dot

graph TD { A[Start: Incomplete Crosslinking] --> B{Check UV Source}; B -- "Wavelength & Intensity Correct?" --> C{Check Photoinitiator}; B -- "No" --> B_Fix[Action: Calibrate/Replace UV Lamp]; C -- "Correct Type & Concentration?" --> D{Check Monomer/Oligomer}; C -- "No" --> C_Fix[Action: Adjust Concentration, Check Storage]; D -- "Purity & Acrylate Functionality OK?" --> E{Check for Inhibitors}; D -- "No" --> D_Fix[Action: Purify Monomer, Confirm Synthesis via NMR/FTIR]; E -- "Oxygen Present?" --> F[Action: Perform Curing Under Inert Atmosphere (N2, Ar)]; E -- "No" --> G{Re-evaluate Exposure Time}; G -- "Sufficient?" --> H[End: Problem Likely Resolved]; G -- "No" --> G_Fix[Action: Increase UV Exposure Time];

}

Caption: Factors influencing the crosslinking density and resulting properties.

Potential Cause Recommended Solution
Low Degree of Conversion The polymerization reaction did not proceed to completion. Increase UV intensity, exposure time, or optimize photoinitiator concentration to drive the reaction further. [3][10]Consider a post-curing step (thermal or UV) to react residual acrylate groups. [15]
Low Density of Crosslinkable Groups The molecular weight of the PCL-A precursor is too high, or its functionality (number of acrylate groups per molecule) is too low. [1][2]Synthesize or use a PCL-A with a lower molecular weight or higher functionality (e.g., a triacrylate instead of a diacrylate). [2]
Presence of Monofunctional Acrylates If the precursor contains significant amounts of monofunctional PCL-acrylate, these will act as chain terminators rather than crosslinkers, reducing network density. Purify the PCL-A precursor to remove monofunctional species.
High Polymer-Solvent Interaction If evaluating by swelling, the chosen solvent may have a very high affinity for the polymer, leading to a high swelling ratio that doesn't solely reflect crosslink density. Re-evaluate using a different solvent or complement the analysis with mechanical testing (DMA/rheology). [17]

Data Presentation

Table 1: Influence of Experimental Parameters on Network Properties

This table summarizes the general effects of key experimental parameters on the final properties of caprolactone acrylate networks.

Parameter Increased Effect on Polymerization Rate Effect on Degree of Conversion Effect on Mechanical Stiffness Reference
UV Light Intensity IncreasesIncreasesIncreases[3][10][11]
Exposure Time N/A (affects total conversion)Increases (may plateau)Increases[1][2][10]
Photoinitiator Conc. IncreasesIncreases (to an optimum)Increases (to an optimum)[3][7][8]
Acrylate Functionality IncreasesIncreasesSignificantly Increases[2][12]
PCL Molecular Weight DecreasesDecreasesDecreases[1][2][20]
Table 2: Example Mechanical Properties of PCL-Acrylate Networks

The following data is adapted from a study on visible light-cured PCL-acrylates, demonstrating the impact of acrylate functionality on mechanical properties. [12][13][14]

PCL Acrylate Type Functionality Compressive Modulus (MPa) Compressive Strength (MPa)
PCL530DA Diacrylate (2) 65.7 ± 12.7 5.3 ± 0.29
Glycerol-3CL-TA Triacrylate (3) 80.9 ± 6.1 8.3 ± 0.18

| Glycerol-6CL-TA | Triacrylate (3) | 32.1 ± 4.1 | 3.0 ± 0.53 |

Data shows that increasing functionality from di- to triacrylate (PCL530DA vs. Glycerol-3CL-TA) increases both modulus and strength. The difference between the two triacrylates highlights the influence of the core structure.

Experimental Protocols

Protocol 1: Synthesis of Polycaprolactone Diacrylate (PCL-DA)

This protocol describes a general method for the acrylation of a PCL-diol.

Materials:

  • Polycaprolactone-diol (PCL-diol, specify molecular weight)

  • Acryloyl chloride

  • Triethylamine (B128534) (TEA) or Potassium Carbonate (K₂CO₃) as a proton scavenger [21][22]* Dichloromethane (DCM, anhydrous)

  • Inhibitor (e.g., hydroquinone)

  • Nitrogen or Argon gas supply

Procedure:

  • Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Dissolution: Dissolve a known amount of PCL-diol in anhydrous DCM under a nitrogen atmosphere.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition of Base: Add triethylamine (or K₂CO₃) to the solution (typically 2.2 equivalents per mole of PCL-diol).

  • Acrylation: Add acryloyl chloride (typically 2.2 equivalents) dropwise to the stirred solution via the dropping funnel over 30-60 minutes. Maintain the temperature at 0°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let it stir overnight under nitrogen.

  • Purification:

    • Filter the reaction mixture to remove the triethylamine hydrochloride salt (or K₂CO₃).

    • Wash the filtrate sequentially with a mild acid solution (e.g., 5% HCl), a mild base solution (e.g., 5% NaHCO₃), and brine.

    • Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and add a small amount of inhibitor.

    • Remove the DCM solvent using a rotary evaporator to yield the PCL-DA product.

  • Characterization: Confirm the successful synthesis and purity of the PCL-DA using ¹H NMR and FTIR spectroscopy. [12][13]¹H NMR can be used to verify the presence of acrylate protons (peaks typically between 5.8-6.5 ppm) and the disappearance of terminal alcohol protons. [13]

Protocol 2: Photopolymerization of PCL-A Resin

This protocol outlines the steps for photocuring a PCL-A resin to form a crosslinked network.

General Workflow for Optimizing Crosslinking

A 1. Synthesize & Characterize PCL-Acrylate Precursor B 2. Formulate Resin (PCL-A + Photoinitiator) A->B C 3. Cast Resin into Mold B->C D 4. UV Curing (Vary Intensity/Time) C->D E 5. Post-Curing (Optional) D->E F 6. Characterize Network (Swelling, Mechanical, etc.) E->F G 7. Analyze Results & Optimize Parameters F->G G->B Adjust Formulation G->D Adjust Curing Conditions

References

Technical Support Center: Reducing Viscosity of Caprolactone Acrylate Resins for 3D Printing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with caprolactone (B156226) acrylate (B77674) resins in 3D printing.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods to reduce the viscosity of caprolactone acrylate resins for 3D printing?

A1: The three primary methods for reducing the viscosity of this compound resins are:

  • Temperature Control: Increasing the temperature of the resin significantly lowers its viscosity.[1][2][3][4]

  • Reactive Diluents: Incorporating low-viscosity reactive monomers into the resin formulation can effectively decrease the overall viscosity.

  • Solvent Addition (Not Recommended): While non-reactive solvents can reduce viscosity, their use is generally discouraged as they can negatively impact the mechanical properties and curing performance of the final printed object.

Q2: How does temperature affect the viscosity of this compound resins?

A2: As the temperature of the resin increases, its viscosity decreases.[5][6][7] This is because the increased thermal energy allows the polymer chains to move more freely, reducing internal friction. Even a modest increase in temperature, for instance from 20°C to 30°C, can lead to a significant reduction in viscosity, improving resin flow and printability.[1]

Q3: What are reactive diluents and how do they work?

A3: Reactive diluents are low-viscosity monomers that are added to a resin formulation to reduce its viscosity.[8] They have reactive functional groups (in this case, acrylate groups) that allow them to co-polymerize with the this compound oligomers during the UV curing process, becoming a permanent part of the final printed object. This integration ensures that the mechanical properties of the printed part are not compromised, which can be a problem with non-reactive solvents.

Q4: What are the different types of reactive diluents?

A4: Reactive diluents are often categorized by the number of functional groups they contain:

  • Monofunctional Acrylates: These have one acrylate group and are very effective at reducing viscosity.

  • Difunctional Acrylates: With two acrylate groups, they offer a good balance between viscosity reduction and maintaining mechanical properties.

  • Trifunctional Acrylates: These have three or more acrylate groups and can increase the crosslink density, leading to harder and more brittle materials.

Q5: Will using a reactive diluent affect the properties of my final 3D printed part?

A5: Yes, the choice and concentration of a reactive diluent can influence the final properties of the printed part, such as its hardness, flexibility, and tensile strength.[8] For example, using a high concentration of a monofunctional diluent might lead to a more flexible part, while a trifunctional diluent can increase rigidity. It is crucial to select a reactive diluent that is compatible with your specific application and desired material properties.

Troubleshooting Guides

This section addresses common issues encountered during 3D printing with high-viscosity this compound resins.

Problem 1: Poor Layer Adhesion or Print Failure

Symptoms:

  • The printed object detaches from the build plate mid-print.

  • Layers within the print separate from each other (delamination).[1][2][3][4]

  • The print fails completely, leaving a cured layer stuck to the FEP film.

Possible Causes and Solutions:

Cause Solution
High Resin Viscosity 1. Increase Resin Temperature: Warm the resin to 25-35°C using a resin heater or a warm water bath.[1] 2. Use a Reactive Diluent: Add a low-viscosity reactive diluent to your resin formulation.
Insufficient Curing 1. Increase Exposure Time: Incrementally increase the exposure time for both the bottom and normal layers.[2][3] 2. Check UV Light Source: Ensure your printer's UV light source is functioning correctly and at the appropriate intensity.
High Peel Forces 1. Reduce Lift Speed: Lower the lift speed to allow the resin more time to flow back under the print.[4] 2. Increase Lift Height: A greater lift height can help to reduce the suction forces between the print and the FEP film.[2] 3. Optimize Part Orientation: Angle your model to reduce the cross-sectional area of each layer.[3]
Poor Bed Adhesion 1. Re-level the Build Plate: Ensure the build plate is perfectly leveled.[2] 2. Increase Bottom Layer Exposure: Significantly increase the exposure time for the initial layers to ensure a strong bond to the build plate.[3] 3. Clean the Build Plate: Thoroughly clean the build plate with isopropyl alcohol to remove any residue.[4]
Problem 2: Poor Print Resolution and Loss of Detail

Symptoms:

  • Fine details in the model are not resolved.

  • Edges of the print are rounded or blurry.

  • Small features are missing or malformed.

Possible Causes and Solutions:

Cause Solution
High Resin Viscosity 1. Warm the Resin: Heating the resin will improve its flow into small features of the model. 2. Add Reactive Diluent: A lower viscosity formulation will better capture fine details.
Light Scattering 1. Reduce Exposure Time: Over-exposure can cause light to bleed into unexposed areas, reducing resolution. 2. Use a Pigmented Resin or UV Blocker: Pigments and UV blockers can help to limit light scattering.
Incorrect Layer Height 1. Decrease Layer Height: A smaller layer height can improve the resolution of fine details.[2]
Problem 3: Resin Pooling and Trapped Resin

Symptoms:

  • Excess resin collects in crevices and on top of supported surfaces.

  • Hollow models have uncured resin trapped inside.

Possible Causes and Solutions:

Cause Solution
High Resin Viscosity 1. Warm the Resin: This will help the excess resin to drain more easily from the part. 2. Use a Reactive Diluent: A lower viscosity resin will be less prone to pooling.
Poor Part Orientation 1. Optimize Orientation: Angle the part to allow for better drainage of excess resin. 2. Add Drain Holes: For hollow models, add appropriately sized drain holes to allow uncured resin to escape.[9]
Inadequate Support Structures 1. Adjust Support Density: Ensure supports are not too dense, which can trap resin.

Quantitative Data

The following tables provide representative data on how temperature and reactive diluents can affect the viscosity of this compound resins. Note that the exact values will vary depending on the specific formulation of the resin.

Table 1: Effect of Temperature on Viscosity of a Typical this compound Resin

Temperature (°C)Viscosity (mPa·s)
258500
304200
352100
401050

This data is illustrative and based on the general trend that viscosity approximately halves for every 5-10°C increase in temperature for many photopolymer resins.

Table 2: Effect of Reactive Diluent (HDDA) Concentration on Viscosity of a this compound Resin at 25°C

HDDA Concentration (wt%)Viscosity (mPa·s)
08500
103500
201500
30700

This data is illustrative. The actual viscosity reduction will depend on the specific this compound and the reactive diluent used.[10]

Experimental Protocols

Protocol 1: Viscosity Measurement using a Rotational Viscometer

This protocol outlines the steps for measuring the viscosity of a this compound resin using a rotational viscometer.

Materials and Equipment:

  • Rotational Viscometer

  • Appropriate spindle for the expected viscosity range

  • Temperature-controlled water bath or chamber

  • Beaker or sample container

  • Resin sample

  • Cleaning solvents (e.g., isopropyl alcohol, acetone)

  • Lint-free wipes

Procedure:

  • Instrument Setup:

    • Ensure the viscometer is level on a stable surface.

    • Select the appropriate spindle based on the resin's expected viscosity. For high-viscosity resins, a smaller spindle is generally used.[11]

    • Attach the spindle to the viscometer.

  • Sample Preparation:

    • Place the resin sample in a beaker.

    • If controlling the temperature, place the beaker in the temperature-controlled bath and allow the sample to reach the desired temperature.[12]

  • Measurement:

    • Lower the viscometer head so that the spindle is immersed in the resin up to the immersion mark.

    • Set the desired rotational speed (RPM). Start with a lower speed for high-viscosity resins.

    • Start the spindle rotation.

    • Allow the reading to stabilize before recording the viscosity value (in mPa·s or cP).[13]

    • Take multiple readings at different rotational speeds to assess if the resin is Newtonian or non-Newtonian.

  • Cleaning:

    • After the measurement, raise the spindle out of the resin.

    • Clean the spindle and any other contaminated parts thoroughly with an appropriate solvent and lint-free wipes.[14]

Protocol 2: Formulation of a Low-Viscosity this compound Resin

This protocol provides a general guideline for formulating a lower-viscosity this compound resin by incorporating a reactive diluent.

Materials and Equipment:

  • This compound oligomer

  • Reactive diluent (e.g., HDDA)

  • Photoinitiator (e.g., TPO)

  • UV blocker (optional)

  • Magnetic stirrer and stir bar

  • Amber glass bottle or other UV-blocking container

  • Weighing scale

Procedure:

  • Determine Formulation Ratios: Decide on the weight percentages of the this compound oligomer, reactive diluent, and photoinitiator. A common starting point is 70-80% oligomer, 20-30% reactive diluent, and 0.5-2% photoinitiator.[15][16]

  • Mixing:

    • Place the amber glass bottle on the magnetic stirrer.

    • Add the this compound oligomer to the bottle.

    • While stirring, slowly add the reactive diluent.

    • Continue stirring until the mixture is homogeneous.

    • Add the photoinitiator and continue stirring until it is completely dissolved. If the photoinitiator is a solid, gentle warming (e.g., to 40-50°C) may be necessary to facilitate dissolution.

  • Degassing (Optional but Recommended):

    • To remove any air bubbles introduced during mixing, place the formulation in a vacuum chamber until the bubbles are no longer visible.

  • Storage:

    • Store the formulated resin in a sealed, UV-blocking container in a cool, dark place.

Visualizations

Viscosity_Reduction_Workflow cluster_problem Problem Identification cluster_methods Viscosity Reduction Methods cluster_process Process Steps cluster_outcome Desired Outcome HighViscosity High Resin Viscosity TempControl Temperature Control HighViscosity->TempControl ReactiveDiluent Reactive Diluent Addition HighViscosity->ReactiveDiluent Solvent Solvent Addition (Not Recommended) HighViscosity->Solvent WarmResin Warm Resin (25-35°C) TempControl->WarmResin Formulate Formulate with Reactive Diluent ReactiveDiluent->Formulate LowViscosity Low Viscosity Resin WarmResin->LowViscosity Formulate->LowViscosity Troubleshooting_Logic cluster_symptom Symptom cluster_causes Potential Causes cluster_solutions Solutions PrintFailure Print Failure (e.g., Delamination) HighViscosity High Viscosity PrintFailure->HighViscosity UnderCuring Under-Curing PrintFailure->UnderCuring PeelForce High Peel Forces PrintFailure->PeelForce WarmResin Warm Resin HighViscosity->WarmResin AddDiluent Add Reactive Diluent HighViscosity->AddDiluent IncreaseExposure Increase Exposure UnderCuring->IncreaseExposure ReduceLiftSpeed Reduce Lift Speed PeelForce->ReduceLiftSpeed

References

How to avoid gel formation during caprolactone acrylate synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent gel formation during caprolactone (B156226) acrylate (B77674) synthesis.

Troubleshooting Guide: Preventing and Resolving Gel Formation

Premature gelation is a common issue in caprolactone acrylate synthesis, leading to failed reactions and loss of valuable materials. This guide provides a systematic approach to troubleshooting and preventing this problem.

Q1: My reaction mixture turned into a gel shortly after reaching the target temperature. What is the most likely cause?

A1: Rapid gelation upon heating is a classic sign of premature radical polymerization of the acrylate groups. This is often triggered by an insufficient amount of inhibitor or the presence of impurities that can initiate polymerization. High reaction temperatures can also significantly accelerate this process.

Key Actions:

  • Verify Inhibitor Concentration: Ensure that a suitable inhibitor, such as monomethyl ether of hydroquinone (B1673460) (MEHQ) or butylated hydroxytoluene (BHT), was added at the correct concentration.[1][2]

  • Check for Impurities: Peroxides in the caprolactone or acrylate source can act as initiators. Ensure high-purity monomers are used.

  • Review Reaction Temperature: Confirm that the reaction temperature did not exceed the recommended range (typically 80-120°C).[3]

Q2: I observed a gradual but significant increase in viscosity throughout the reaction, eventually leading to a gelled product. What could be happening?

A2: A slow increase in viscosity that leads to gelation often points to the formation of crosslinking species, such as diacrylates, or a slow, uncontrolled polymerization.

Key Actions:

  • Catalyst Selection: The choice of catalyst is crucial. Certain catalysts can promote side reactions that lead to diacrylate formation. Stannous halides (e.g., stannous chloride) are reported to minimize these side reactions compared to other catalysts.[3]

  • Presence of Oxygen: A continuous, slow sparge of air or oxygen into the reaction mixture can help inhibit radical polymerization.[4]

  • Monitor Reaction Progress: Regularly take samples (if possible) to monitor viscosity and the progress of the main reaction. This can help identify the onset of unwanted side reactions.

Q3: How can I confirm the presence of a gel in my reaction mixture?

A3: Gel formation can be identified through several methods, ranging from simple visual inspection to more sophisticated analytical techniques.

Key Actions:

  • Visual Inspection: The most straightforward method is to tilt the reaction flask. If the mixture does not flow and appears as a solid or semi-solid mass, a gel has formed.

  • Solubility Test: Attempt to dissolve a small sample of the product in a good solvent (e.g., toluene). A crosslinked gel will swell but not fully dissolve.

  • Rheological Analysis: Techniques like Fourier Transform Rheology (FT-Rheology) can provide detailed information about the viscoelastic properties of the material and are highly sensitive to gel formation.[5]

  • Size Exclusion Chromatography (SEC/GPC): While the gel itself cannot be analyzed by SEC, the presence of a high molecular weight shoulder or insoluble material that clogs the column can indicate gel formation.[6]

Q4: Can I salvage a reaction that has started to gel?

A4: In most cases, once a significant amount of crosslinking has occurred, it is very difficult to reverse the process and salvage the product. The focus should be on prevention. If you notice a slight increase in viscosity early on, you can try the following, though success is not guaranteed:

  • Rapid Cooling: Immediately cool the reaction to quench the polymerization.

  • Addition of Inhibitor: Add a higher concentration of a potent inhibitor.

However, these are emergency measures, and the resulting product will likely have a broader molecular weight distribution and may not meet desired specifications.

Frequently Asked Questions (FAQs)

What is the primary cause of gel formation in this compound synthesis?

The primary cause is the premature, uncontrolled free-radical polymerization of the acrylate functional groups. This can be initiated by heat, impurities (like peroxides), or an insufficient concentration of polymerization inhibitors. The formation of diacrylate side products, which can act as crosslinkers, is another significant contributor to gelation.

What are the most effective inhibitors to prevent gel formation?

Commonly used and effective inhibitors include:

  • Monomethyl ether of hydroquinone (MEHQ)

  • Butylated hydroxytoluene (BHT) [1]

  • Phenothiazine (PTZ) [2][7]

  • Hydroquinone (HQ)

The choice of inhibitor and its concentration depend on the specific reaction conditions, such as temperature and the presence of other reagents. Oxygen (from air) also acts as an effective inhibitor.[4]

What is the optimal temperature range for this synthesis?

The reaction should generally be carried out at a temperature range of 80-120°C. Temperatures above 140-150°C can lead to rapid thermal polymerization of the acrylate groups, even in the presence of an inhibitor.[3]

How does the choice of catalyst affect gel formation?

The catalyst can influence the rate of the main reaction (ring-opening polymerization) versus side reactions. Catalysts like stannous octoate are commonly used. However, certain catalysts may promote transesterification reactions that can lead to the formation of diacrylates, which are crosslinking agents. Stannous halides, such as stannous chloride, have been reported to be effective in minimizing these side reactions.[3]

Data Presentation

Table 1: Recommended Inhibitor Concentrations to Prevent Gelation

InhibitorTypical Concentration Range (by weight)Notes
MEHQ (Monomethyl ether of hydroquinone)100 - 1000 ppmEffective in the presence of oxygen. Commonly used for storage and transport of acrylates.[4]
BHT (Butylated hydroxytoluene)0.01% - 0.5%A widely used phenolic antioxidant.[1]
PTZ (Phenothiazine)200 - 1000 ppmHighly effective, especially at higher temperatures and in the absence of oxygen.[2]
Hydroquinone (HQ)0.1% - 1.0%A common and effective inhibitor.

Table 2: Influence of Reaction Parameters on Gel Formation Risk

ParameterLow Risk ConditionHigh Risk ConditionRationale
Temperature 80 - 120°C> 140°CHigher temperatures accelerate radical formation and polymerization.[3]
Inhibitor Conc. Within recommended range (see Table 1)Below recommended range or absentInsufficient inhibitor allows for uncontrolled polymerization.
Oxygen Slow air/oxygen spargeInert atmosphere (without sufficient chemical inhibitor)Oxygen acts as a radical scavenger, inhibiting polymerization.[4]
Monomer Purity High purity, free of peroxidesContains peroxides or other impuritiesImpurities can act as polymerization initiators.
Catalyst Choice Stannous halides (e.g., SnCl₂)Catalysts prone to promoting side reactionsMinimizing diacrylate formation is key to preventing crosslinking.[3]

Experimental Protocols

Protocol 1: Gel-Free Synthesis of this compound

This protocol describes a general method for the synthesis of this compound with precautions to avoid gel formation.

1. Materials and Reagent Purification:

  • ε-Caprolactone: Purify by distillation under reduced pressure from calcium hydride to remove water and any oligomers.

  • Hydroxyethyl (B10761427) acrylate (HEA) or other hydroxyl-functional acrylate: Pass through a column of basic alumina (B75360) to remove acidic impurities and inhibitor.

  • Catalyst (e.g., Stannous octoate or Stannous chloride): Use as received from a reputable supplier.

  • Inhibitor (e.g., MEHQ): Use as received.

  • Solvent (e.g., Toluene): Dry over molecular sieves or by distillation.

2. Reaction Setup:

  • Assemble a multi-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, a reflux condenser, and an air or nitrogen inlet/outlet.

  • Ensure all glassware is thoroughly dried to prevent side reactions with water.

3. Synthesis Procedure:

  • Charge the flask with the purified ε-caprolactone, hydroxyethyl acrylate, and solvent (if used).

  • Add the inhibitor (e.g., MEHQ, 500 ppm based on the total weight of monomers).

  • Begin stirring and start a slow sparge of air through the reaction mixture.

  • Heat the mixture to the desired reaction temperature (e.g., 100-110°C).

  • Once the temperature is stable, add the catalyst (e.g., stannous octoate, 0.05-0.1 mol% relative to caprolactone).

  • Maintain the reaction at this temperature, continuing the air sparge and stirring.

  • Monitor the reaction progress by taking small aliquots and analyzing for monomer conversion (e.g., by ¹H NMR or FTIR). Also, visually inspect for any significant increase in viscosity.

  • Once the desired conversion is reached (typically 4-8 hours), cool the reaction mixture to room temperature.

  • The product can be used as is in solution or the solvent can be removed under reduced pressure.

Protocol 2: Quantification of Gel Content by Filtration

This protocol provides a simple method to determine the percentage of insoluble gel in a polymer sample.[8]

1. Materials:

  • Polymer sample

  • A suitable solvent (e.g., toluene, THF)

  • Wire mesh screen of a known mesh size (e.g., 100 mesh)

  • Beaker

  • Stir bar

  • Drying oven

2. Procedure:

  • Accurately weigh a sample of the dried polymer (W_initial).

  • Place the polymer sample in a beaker with a stir bar and add a measured volume of the solvent.

  • Stir the mixture for a sufficient time to fully dissolve the soluble portion of the polymer (e.g., 24 hours).

  • Pre-weigh the clean, dry wire mesh screen (W_screen).

  • Filter the polymer solution through the pre-weighed screen to collect the insoluble gel.

  • Wash the collected gel on the screen with fresh solvent to remove any remaining soluble polymer.

  • Dry the screen with the collected gel in a vacuum oven until a constant weight is achieved.

  • Weigh the screen with the dried gel (W_final).

  • Calculate the gel content as a percentage: Gel Content (%) = [(W_final - W_screen) / W_initial] * 100

Visualizations

Troubleshooting_Gel_Formation start Problem: Gel Formation Observed check_timing When did gelation occur? start->check_timing rapid Rapid Gelation at Target Temp check_timing->rapid Immediately gradual Gradual Viscosity Increase check_timing->gradual Over time cause_rapid Likely Cause: Premature Radical Polymerization rapid->cause_rapid cause_gradual Likely Causes: 1. Diacrylate Formation 2. Slow, Uncontrolled Polymerization gradual->cause_gradual solution_inhibitor Solution: - Verify inhibitor type & conc. - Ensure monomer purity cause_rapid->solution_inhibitor solution_temp Solution: - Lower reaction temperature cause_rapid->solution_temp solution_catalyst Solution: - Use catalyst less prone to side reactions (e.g., SnCl2) cause_gradual->solution_catalyst solution_oxygen Solution: - Introduce slow air/oxygen sparge cause_gradual->solution_oxygen

Caption: Troubleshooting logic for gel formation in this compound synthesis.

Synthesis_Workflow reagents 1. Reagent Purification - Distill Caprolactone - Purify Acrylate setup 2. Reaction Setup - Dry Glassware - Assemble Apparatus reagents->setup charge 3. Charge Reagents - Monomers & Solvent - Add Inhibitor (e.g., MEHQ) setup->charge heat 4. Heat to Temp (100-110°C) with Air Sparge charge->heat catalyst 5. Add Catalyst (e.g., Sn(Oct)₂) heat->catalyst react 6. Reaction & Monitoring - Maintain Temp & Air Sparge - Monitor Conversion & Viscosity catalyst->react cool 7. Cool Down - Quench Reaction react->cool product 8. Final Product (Gel-Free) cool->product

Caption: Experimental workflow for gel-free this compound synthesis.

References

Technical Support Center: Improving Cell Adhesion on Caprolactone Acrylate Surfaces

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with caprolactone (B156226) acrylate (B77674) surfaces.

Frequently Asked Questions (FAQs)

Q1: Why are my cells not adhering well to the caprolactone acrylate surface?

A1: Poor cell adhesion to this compound surfaces is often due to the material's inherent hydrophobicity and lack of cell recognition sites.[1][2] Surface modification is typically required to improve biocompatibility and promote cell attachment.

Q2: What are the most common methods to improve cell adhesion on these surfaces?

A2: Common and effective methods include:

  • Plasma Treatment: Modifies the surface chemistry to increase hydrophilicity.[3][4][5]

  • Chemical Surface Modification: Techniques like hydrolysis and aminolysis introduce functional groups that promote cell interaction.[1]

  • Extracellular Matrix (ECM) Protein Coating: Adsorbing proteins like collagen, fibronectin, or laminin (B1169045) mimics the natural cellular environment.[6][7][8]

  • RGD Peptide Immobilization: Covalently attaching RGD peptides provides specific binding sites for cell integrins.[9][10]

Q3: How do I choose the best surface modification technique for my experiment?

A3: The choice of modification technique depends on your specific cell type, experimental goals, and available resources.

  • Plasma treatment is a relatively quick method for increasing wettability.

  • ECM protein coatings are excellent for mimicking specific tissue environments but may not be as stable long-term as covalent modifications.[6]

  • RGD peptide immobilization offers a more defined and stable surface for integrin-mediated adhesion.[9]

Q4: Can I combine different surface modification techniques?

A4: Yes, combining techniques can be highly effective. For example, plasma treatment can be used to activate the surface before covalently immobilizing RGD peptides or other biomolecules.

Troubleshooting Guides

Issue 1: Low Cell Attachment and Spreading

Problem: After seeding, a low number of cells have attached to the surface, and those that have attached exhibit a rounded morphology instead of a well-spread phenotype.

Possible Cause Suggested Solution
Surface is too hydrophobic. Increase the hydrophilicity of the surface through plasma treatment or chemical modification (e.g., hydrolysis with NaOH).[1][3]
Lack of cell recognition sites. Coat the surface with an appropriate ECM protein (e.g., fibronectin, collagen) or immobilize RGD peptides.[6][7][9]
Suboptimal cell seeding density. Optimize the seeding density for your specific cell type. Too low a density may result in insufficient cell-cell signaling, while too high a density can lead to competition and detachment.[11]
Presence of contaminants. Ensure all reagents and materials are sterile and free of endotoxins.
Incorrect culture medium. Verify that the culture medium contains the necessary supplements for your cell type.
Issue 2: Cells Detach After Initial Attachment

Problem: Cells initially attach to the surface but detach after a period of time (e.g., 24-48 hours).

Possible Cause Suggested Solution
Instability of the surface coating. If using physically adsorbed ECM proteins, consider covalent immobilization methods for a more stable coating.
Cell-induced degradation of the surface. This is less common in the short term but can be a factor. Ensure the this compound formulation is suitable for your culture duration.
Changes in medium pH. Monitor and maintain the pH of the culture medium. A rapid shift in pH can indicate a problem with the CO2 supply or contamination.
Oxidative stress. Minimize oxidative stress by ensuring proper gas exchange and considering the addition of antioxidants to the medium if necessary.
Inadequate focal adhesion formation. Surface modifications that promote integrin clustering, such as RGD immobilization, can lead to more stable focal adhesions.[9]

Quantitative Data on Improved Cell Adhesion

The following tables summarize quantitative data from studies on surface modifications of polycaprolactone (B3415563) (PCL), a closely related polymer. These results provide an indication of the expected improvements on this compound surfaces.

Table 1: Effect of Chemical Surface Modification on Endothelial Cell Adhesion to PCL Films

Surface TreatmentCell Density (cells/cm²) after 24hFold Increase vs. Control
Water (Control)22,000 ± 9001.0
NaOH48,000 ± 4,6002.2
Gelatin (Positive Control)67,000 ± 4,0003.0
Data adapted from a study on Human Umbilical Vein Endothelial Cells (HUVECs).[1]

Table 2: Effect of Plasma Treatment on Endothelial Cell Proliferation on PCL Scaffolds

Plasma Treatment GasCell Proliferation Increase vs. Untreated after 24h
O₂~60%
NH₃~60%
SO₂Less significant increase
Data adapted from a study on Human Umbilical Vein Endothelial Cells (HUVECs).[3]

Experimental Protocols

Protocol 1: Plasma Treatment for Increased Hydrophilicity

This protocol provides a general guideline for plasma treatment. Optimal parameters may vary depending on the specific plasma system and material thickness.

Materials:

  • This compound substrate

  • Plasma cleaner/reactor

  • Process gas (e.g., Oxygen, Argon, or Nitrogen)

Procedure:

  • Place the this compound substrate in the plasma chamber.

  • Evacuate the chamber to the desired base pressure.

  • Introduce the process gas at a controlled flow rate.

  • Apply radio frequency (RF) power to generate the plasma for a specified duration (e.g., 30 seconds to 5 minutes).

  • After treatment, vent the chamber and remove the substrate.

  • Use the treated substrate for cell culture immediately to prevent hydrophobic recovery.

Protocol 2: Extracellular Matrix (ECM) Protein Coating

This protocol describes a general method for coating surfaces with ECM proteins.

Materials:

  • This compound substrate

  • ECM protein of choice (e.g., Collagen Type I, Fibronectin, Laminin)

  • Sterile phosphate-buffered saline (PBS) or other appropriate buffer

  • Sterile cell culture plates

Procedure:

  • Prepare a working solution of the ECM protein in a sterile buffer at the desired concentration (e.g., 10-50 µg/mL).

  • Place the sterile this compound substrate in a culture plate.

  • Add enough ECM protein solution to completely cover the surface of the substrate.

  • Incubate at 37°C for 1-2 hours or at 4°C overnight.

  • Carefully aspirate the protein solution.

  • Gently wash the surface twice with sterile PBS to remove any unbound protein.

  • The coated substrate is now ready for cell seeding.

Protocol 3: RGD Peptide Immobilization

This protocol outlines a common method for covalently immobilizing RGD peptides onto a surface with carboxyl groups, which can be introduced via plasma treatment or copolymerization.

Materials:

  • Carboxyl-functionalized this compound surface

  • RGD-containing peptide

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Activation buffer (e.g., MES buffer, pH 5.5-6.0)

  • Coupling buffer (e.g., PBS, pH 7.4)

  • Sterile water

Procedure:

  • Prepare a solution of EDC and NHS in the activation buffer.

  • Immerse the carboxyl-functionalized surface in the EDC/NHS solution for 15-30 minutes at room temperature to activate the carboxyl groups.

  • Rinse the surface with sterile water to remove excess EDC and NHS.

  • Immediately immerse the activated surface in a solution of the RGD peptide in the coupling buffer.

  • Allow the coupling reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.

  • Rinse the surface thoroughly with the coupling buffer and then sterile water to remove any non-covalently bound peptides.

  • The RGD-immobilized surface is ready for cell culture.

Visualizations

CellAdhesionSignalingPathway ECM Extracellular Matrix (ECM) or RGD Peptide Integrin Integrin Receptor ECM->Integrin Binding FAK Focal Adhesion Kinase (FAK) Integrin->FAK Activation Actin Actin Cytoskeleton Integrin->Actin Mechanical Link FAK->Actin Signaling Cascade CellAdhesion Cell Adhesion & Spreading Actin->CellAdhesion Force Generation

Caption: Integrin-mediated cell adhesion signaling pathway.

ExperimentalWorkflow_RGD Start Start: Caprolactone Acrylate Surface Plasma 1. Plasma Treatment (Oxygen or Argon) Start->Plasma Activation 2. EDC/NHS Activation of Carboxyl Groups Plasma->Activation Coupling 3. RGD Peptide Coupling Activation->Coupling Washing 4. Washing & Sterilization Coupling->Washing CellSeeding 5. Cell Seeding Washing->CellSeeding Analysis 6. Adhesion Analysis CellSeeding->Analysis

Caption: Workflow for RGD peptide immobilization.

TroubleshootingLogic Problem Poor Cell Adhesion? CheckHydrophilicity Is Surface Hydrophilic? Problem->CheckHydrophilicity Yes PlasmaTreat Action: Perform Plasma Treatment CheckHydrophilicity->PlasmaTreat No CheckCoating Is Surface Coated with ECM/RGD? CheckHydrophilicity->CheckCoating Yes PlasmaTreat->CheckCoating CoatSurface Action: Apply ECM or RGD Coating CheckCoating->CoatSurface No CheckSeeding Is Seeding Density Optimal? CheckCoating->CheckSeeding Yes CoatSurface->CheckSeeding OptimizeSeeding Action: Adjust Seeding Density CheckSeeding->OptimizeSeeding No FurtherInvestigation Further Investigation Needed CheckSeeding->FurtherInvestigation Yes Success Adhesion Improved OptimizeSeeding->Success

Caption: Troubleshooting logic for poor cell adhesion.

References

Technical Support Center: Minimizing Discoloration of Caprolactone Acrylate Polymers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and minimize discoloration during the synthesis of caprolactone (B156226) acrylate (B77674) polymers.

Troubleshooting Guide: Diagnosing and Resolving Polymer Discoloration

Discoloration, often appearing as a yellow or brown tint in the final polymer, is a common issue that can impact the material's aesthetic and functional properties. This guide will help you identify the root causes of discoloration and implement effective solutions.

ProblemPotential Cause(s)Recommended Solution(s)
Yellowing of the final polymer Thermal Degradation: Prolonged exposure to high temperatures during polymerization can lead to the breakdown of polymer chains and the formation of colored byproducts.[1]Optimize reaction temperature and time. Avoid unnecessarily high temperatures, especially during the final stages of polycondensation.[1]
Oxidation: The presence of oxygen during the high-temperature synthesis process can lead to oxidative degradation of the polymer, a significant cause of discoloration.Maintain a strict inert atmosphere (e.g., nitrogen or argon) throughout the reaction.[2] Purge the reactor thoroughly before heating and maintain a slow, continuous flow of inert gas.
Catalyst-Induced Discoloration: Certain catalysts, particularly titanium-based ones, can cause more significant yellowing compared to tin-based catalysts.[2] The concentration of the catalyst can also play a role.Consider using a tin-based catalyst like stannous octoate, which is known to cause less discoloration.[2] Optimize the catalyst concentration to the lowest effective level.
Inhibitor-Related Color Formation: While inhibitors like hydroquinone (B1673460) monomethyl ether (MEHQ) are essential to prevent premature polymerization, high concentrations can sometimes contribute to yellowing, especially in the presence of certain initiators.[3]Use the minimum effective concentration of the polymerization inhibitor. Screen different inhibitors to find one with a lower impact on color for your specific system.
Impure Monomers or Reagents: Impurities in the caprolactone monomer or other reagents can act as precursors for colored species at high temperatures.Purify the caprolactone monomer, typically by vacuum distillation, before use to remove any impurities.[4] Ensure all other reagents are of high purity.
Brown or Dark Discoloration Severe Thermal Degradation: This indicates more extensive polymer breakdown due to excessively high temperatures or prolonged reaction times.Re-evaluate the entire heating profile of your synthesis. Ensure accurate temperature monitoring and control.
Gross Contamination: Significant contamination from sources like rust from the reactor or improperly cleaned glassware can lead to severe discoloration.Ensure all reaction vessels and equipment are scrupulously clean. Use glass-lined or stainless steel reactors where possible.
Inconsistent Color Between Batches Process Variability: Inconsistent control over key reaction parameters such as temperature, reaction time, inert atmosphere, and reagent purity.Standardize your synthesis protocol. Carefully document all reaction parameters for each batch to identify any deviations.
Moisture Contamination: The presence of water can affect catalyst activity and potentially lead to side reactions that contribute to discoloration.Ensure all reagents and glassware are thoroughly dried before use. Consider using a drying agent like calcium hydride for the monomer.[4]

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of yellowing in caprolactone acrylate synthesis?

A1: The most common cause of yellowing is a combination of thermal degradation and oxidation during the high-temperature polymerization process.[1] The choice of catalyst can also significantly influence the color of the final polymer.[2]

Q2: How can I minimize discoloration during the synthesis process?

A2: To minimize discoloration, it is crucial to maintain an inert atmosphere (e.g., using nitrogen or argon) throughout the reaction to prevent oxidation.[2] Optimizing the reaction temperature and time to avoid excessive heat exposure is also critical.[1] Using high-purity monomers and selecting a catalyst less prone to causing coloration, such as certain tin-based catalysts, can significantly improve the color of the final polymer.[2][4]

Q3: Which type of catalyst is best for producing a low-color polymer?

A3: Tin-based catalysts, such as stannous octoate, are generally preferred over titanium-based catalysts when low color is a primary concern.[2] Titanium catalysts, while often more active, have a greater tendency to produce a yellowish tint in polyesters.

Q4: What is the role of a polymerization inhibitor, and can it cause discoloration?

A4: A polymerization inhibitor, such as hydroquinone monomethyl ether (MEHQ), is added to prevent the premature, uncontrolled polymerization of the acrylate monomer.[5] While essential for safety and process control, high concentrations of some inhibitors can contribute to discoloration, particularly when interacting with certain polymerization initiators.[3] It is advisable to use the lowest effective concentration.

Q5: Can the purification process help to reduce the color of my polymer?

A5: Yes, post-synthesis purification can help improve the color. Methods like precipitation (dissolving the polymer in a suitable solvent and then adding it to a non-solvent to precipitate the polymer) can help remove colored impurities.[6] Adsorption techniques using materials like activated carbon can also be effective in removing color bodies from the polymer solution before precipitation.[7]

Data on Factors Influencing Discoloration

The following tables provide an illustrative comparison of expected color outcomes based on different synthesis parameters. The exact values can vary depending on specific experimental conditions.

Table 1: Effect of Catalyst Type on Polymer Color

Catalyst TypeTypical Concentration (ppm)Expected Color Outcome
Stannous Octoate100 - 500Low yellowing (APHA < 100)
Titanium-based (e.g., tetrabutyl titanate)50 - 200Moderate to high yellowing (APHA > 150)

Table 2: Influence of Reaction Temperature on Polymer Color

Reaction Temperature (°C)Expected Color Outcome (with Stannous Octoate)
120 - 140Minimal discoloration
140 - 160Slight yellowing may be observed
> 160Increased risk of significant yellowing/browning

Experimental Protocols

Protocol 1: Synthesis of Low-Color this compound

This protocol outlines a general procedure for synthesizing this compound with minimized discoloration.

Materials:

  • ε-Caprolactone (vacuum distilled)

  • Hydroxyethyl (B10761427) acrylate (HEA)

  • Stannous octoate (catalyst)

  • Hydroquinone monomethyl ether (MEHQ, inhibitor)

  • Nitrogen or Argon gas supply

  • Reaction vessel equipped with a mechanical stirrer, thermometer, and condenser

Procedure:

  • Reactor Setup: Assemble a clean, dry reaction vessel with a mechanical stirrer, thermometer, and a condenser connected to a nitrogen or argon inlet.

  • Inert Atmosphere: Purge the reactor with nitrogen or argon for at least 30 minutes to remove any residual oxygen. Maintain a slow, continuous flow of the inert gas throughout the reaction.[2]

  • Charging Reagents: Charge the ε-caprolactone and hydroxyethyl acrylate into the reactor.

  • Adding Inhibitor and Catalyst: Add the MEHQ inhibitor (typically 100-200 ppm based on the total weight of monomers) and the stannous octoate catalyst (typically 200-400 ppm based on the total weight of monomers).

  • Reaction: Slowly heat the reaction mixture to 120-130°C with continuous stirring. Maintain this temperature for the duration of the reaction (typically 4-8 hours), monitoring the progress by measuring the acid value or by spectroscopic methods.

  • Cooling: Once the reaction is complete, cool the mixture to room temperature under the inert atmosphere.

Protocol 2: Purification of this compound by Precipitation

This protocol describes a general method for purifying the synthesized polymer to remove residual reactants, catalyst, and some colored impurities.

Materials:

  • Crude this compound polymer

  • A suitable solvent (e.g., dichloromethane, acetone)

  • A suitable non-solvent (e.g., cold methanol, hexane)

  • Beakers, magnetic stirrer, and filtration apparatus

Procedure:

  • Dissolution: Dissolve the crude polymer in a minimal amount of the chosen solvent at room temperature with stirring until a homogenous solution is obtained.

  • Precipitation: In a separate, larger beaker, add a volume of cold non-solvent that is approximately 10 times the volume of the polymer solution. Vigorously stir the non-solvent.

  • Addition: Slowly add the polymer solution dropwise to the stirring non-solvent. A white or off-white precipitate of the purified polymer should form.

  • Isolation: After the addition is complete, continue stirring for another 30 minutes to ensure complete precipitation.

  • Filtration: Collect the precipitated polymer by vacuum filtration.

  • Washing: Wash the polymer on the filter with a small amount of fresh, cold non-solvent to remove any remaining impurities.

  • Drying: Dry the purified polymer in a vacuum oven at a temperature below its glass transition temperature until a constant weight is achieved.

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage A Reactor Setup & Purge B Charge Monomers & Inhibitor A->B C Add Catalyst (e.g., Stannous Octoate) B->C D Controlled Heating (120-130°C) C->D E Reaction Monitoring D->E F Cooling E->F G Dissolution in Solvent F->G Crude Polymer H Precipitation in Non-solvent G->H I Filtration H->I J Washing I->J K Drying J->K L L K->L Purified, Low-Color Polymer

Caption: Experimental workflow for synthesizing and purifying low-color this compound polymers.

discoloration_troubleshooting cluster_causes Potential Causes of Discoloration cluster_solutions Preventative Measures & Solutions C1 High Temperature S1 Optimize Temperature Profile C1->S1 C2 Presence of Oxygen S2 Maintain Inert Atmosphere C2->S2 C3 Catalyst Choice/Concentration S3 Use Tin-based Catalyst at Low Conc. C3->S3 C4 Impure Reagents S4 Purify Monomers C4->S4 S5 Post-synthesis Purification Discoloration Polymer Discoloration Discoloration->C1 Discoloration->C2 Discoloration->C3 Discoloration->C4 Discoloration->S5 Corrective Action

Caption: Logical relationship between causes of discoloration and corresponding preventative/corrective actions.

References

Technical Support Center: Controlling the In Vivo Degradation Rate of Caprolactone Acrylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with caprolactone (B156226) acrylate-based biomaterials. The focus is on controlling the in vivo degradation rate to optimize the performance of medical devices and drug delivery systems.

Troubleshooting Guide

This section addresses common issues encountered during in vivo experiments involving caprolactone acrylate (B77674) and its derivatives.

Problem Potential Cause Suggested Solution
Premature loss of mechanical integrity of the implant in vivo. The degradation rate is faster than anticipated.1. Increase Polymer Molecular Weight: Higher molecular weight polycaprolactone (B3415563) (PCL) chains take longer to break down. Consider blending with a higher molecular weight PCL.[1] 2. Decrease Hydrophilicity: If the material is a copolymer, reduce the proportion of the more hydrophilic component. 3. Reduce Porosity: A less porous structure will have a lower surface area exposed to hydrolytic and enzymatic degradation.[2] 4. Incorporate Additives: Adding materials like zinc carbonate has been shown to retard the degradation of some polyesters.[3]
Implant persists for too long, hindering tissue regeneration or causing chronic inflammation. The degradation rate is slower than required.1. Decrease Polymer Molecular Weight: Blend with a lower molecular weight PCL to accelerate degradation.[1] 2. Increase Hydrophilicity: Copolymerize caprolactone with more hydrophilic monomers like L-lactide or polyethylene (B3416737) glycol (PEG).[2][4] This increases water uptake and accelerates hydrolysis. 3. Increase Porosity and Surface Area: Fabricate scaffolds with higher porosity or smaller fiber diameters (e.g., via electrospinning) to increase the surface area available for degradation.[4][5] 4. Chemical Modification: Treat the PCL-based material with agents like potassium permanganate (B83412) to introduce hydrophilic groups and induce chain scission prior to implantation.[4]
Inconsistent degradation rates between in vitro and in vivo studies. In vivo environment has enzymatic and cellular activities not present in simple in vitro models.1. Refine In Vitro Model: Incorporate relevant enzymes (e.g., lipases, esterases) into the in vitro degradation buffer to better mimic the in vivo enzymatic degradation.[6][7] 2. Consider Inflammatory Response: The foreign body response in vivo can lead to localized changes in pH and the presence of enzymes from inflammatory cells, accelerating degradation. This is difficult to fully replicate in vitro. 3. Use Accelerated Degradation Models with Caution: Accelerated degradation studies (e.g., using high temperatures or harsh pH) may not accurately predict in vivo performance as they can alter the degradation mechanism (e.g., surface vs. bulk erosion).[8]
Variable degradation rates observed across different batches of the same material. Inconsistencies in polymer synthesis, processing, or sterilization.1. Characterize Each Batch: Routinely measure the molecular weight (via GPC), crystallinity (via DSC), and morphology (via SEM) of each new batch of polymer or fabricated device. 2. Standardize Sterilization: Some sterilization methods (e.g., gamma irradiation) can cause chain scission and alter the degradation rate. Validate your sterilization method to ensure it does not significantly change the polymer properties.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of polycaprolactone (PCL) degradation in vivo?

A1: The in vivo degradation of PCL, the backbone of caprolactone acrylate, occurs through two main mechanisms. The primary mechanism is the non-enzymatic random hydrolytic cleavage of its ester linkages.[9] This is often accompanied by enzymatic surface erosion, which can be significant depending on the implantation site and the host's biological response.[9] The process is influenced by factors such as the local pH and the presence of enzymes like lipases and esterases.

Q2: How does copolymerization affect the degradation rate of caprolactone-based polymers?

A2: Copolymerization is a powerful tool to tune the degradation rate. By incorporating other monomers, you can alter the polymer's hydrophilicity, crystallinity, and susceptibility to hydrolysis. For example, copolymerizing caprolactone with L-lactide (to form PCLA) results in a faster degradation rate compared to pure PCL or pure poly(L-lactic acid) (PLLA).[2] The ratio of the comonomers allows for fine-tuning of the degradation profile.

Q3: What is the role of molecular weight in controlling the degradation time?

A3: The initial molecular weight of the polymer is a critical factor; a higher molecular weight generally leads to a longer degradation time.[1] This is because there are more ester bonds to be cleaved before the polymer chains are short enough to be resorbed. Blending high and low molecular weight PCL is an effective strategy to reduce the overall degradation time without significantly compromising the initial mechanical properties of the material.[1]

Q4: Can the fabrication method influence the in vivo degradation rate?

A4: Absolutely. Fabrication methods that increase the surface-area-to-volume ratio, such as electrospinning, can lead to a faster degradation rate compared to bulk materials.[5] This is because a larger surface area is exposed to the surrounding physiological environment, allowing for more rapid water penetration and enzymatic attack. Parameters like fiber diameter and porosity of scaffolds are therefore important considerations in controlling degradation.[2]

Q5: Why is my in vivo degradation so much faster than my in vitro degradation in PBS?

A5: Standard in vitro degradation studies using phosphate-buffered saline (PBS) at 37°C primarily assess hydrolytic degradation. The in vivo environment is much more complex and includes enzymes and cells that can actively break down the polymer.[9] For instance, lipases present in the body can significantly accelerate PCL degradation.[6][7] Additionally, the foreign body response to an implant can create a localized environment with a lower pH and a high concentration of degradative enzymes, further accelerating the process.

Quantitative Data on Degradation Rates

The following tables summarize quantitative data from various studies to provide a comparative overview of how different factors influence the degradation rate of PCL-based materials.

Table 1: Effect of Chemical Modification on PCL Degradation

MaterialTreatment Time with KMnO4Mass Loss after 12 Weeks in vitroReference
PCL0 hours~5%[4]
PCL-4848 hours>25%[4]

Table 2: Comparative In Vitro Accelerated Degradation of Different Polymers

Polymer Scaffold% Mass Remaining after 5 Days (PBS, 50°C)Reference
PCL89.01 ± 7.49%[2]
PCLA (50:50)56.61 ± 6.38%[2]
PLLA77.66 ± 3.15%[2]

Table 3: Comparative In Vivo Scaffold Degradation

Polymer Scaffold% Remaining Scaffold Area at 2 Weeks Post-ImplantReference
PCL8.56 ± 0.68%[2]
PCLA (50:50)4.34 ± 1.79%[2]
PLLA8.19 ± 0.45%[2]

Experimental Protocols

Protocol 1: In Vitro Accelerated Hydrolytic Degradation Study

  • Sample Preparation: Prepare samples of the this compound material with defined dimensions and weight (W_initial).

  • Incubation: Place each sample in a sterile vial containing a known volume of 1x phosphate-buffered saline (PBS) at pH 7.4. To accelerate degradation, incubate the vials at 50°C in a shaking incubator.[2]

  • Time Points: At predetermined time points (e.g., 1, 2, 3, 4, and 5 days), remove a set of samples from the incubator.[2]

  • Washing and Drying: Rinse the retrieved samples with distilled water to remove any salts and then lyophilize them overnight to ensure complete drying.[2]

  • Mass Loss Measurement: Weigh the dried samples (W_final) and calculate the percent mass loss as: ((W_initial - W_final) / W_initial) * 100.

  • Characterization (Optional): Analyze the samples using Gel Permeation Chromatography (GPC) to determine the change in molecular weight and Differential Scanning Calorimetry (DSC) to assess changes in crystallinity.

Protocol 2: In Vivo Subcutaneous Implantation for Degradation Analysis

  • Animal Model: Use an appropriate animal model, such as mice or rabbits, following approved institutional animal care and use committee (IACUC) protocols.

  • Sample Sterilization: Sterilize the this compound implants using a validated method that does not significantly alter the polymer's properties (e.g., ethylene (B1197577) oxide or ethanol (B145695) washes).

  • Surgical Procedure: Anesthetize the animal. Create a small subcutaneous pocket on the dorsal side. Insert the sterile implant into the pocket and suture the incision.

  • Explantation: At predefined time points (e.g., 2, 4, 8, 12 weeks), euthanize the animals and carefully excise the implants along with the surrounding tissue.

  • Histological Analysis: Fix the explanted tissue in 10% neutral buffered formalin, process, and embed in paraffin. Section the tissue and perform histological staining (e.g., Hematoxylin and Eosin - H&E) to evaluate the tissue response and material degradation.

  • Material Characterization: Carefully remove the remaining implant material from the tissue. Clean, dry, and weigh it to determine mass loss. Further analysis can be performed using SEM to observe surface morphology changes and GPC for molecular weight reduction.

Visualizations

Experimental_Workflow Experimental Workflow for In Vivo Degradation Analysis cluster_prep Material Preparation & Characterization cluster_implant In Vivo Implantation cluster_analysis Post-Explantation Analysis A Synthesize/Process This compound B Initial Characterization (MW, Crystallinity, Morphology) A->B C Fabricate & Sterilize Implants B->C D Surgical Implantation (Subcutaneous) C->D E In Vivo Incubation (Defined Time Points) D->E F Explant Implant & Surrounding Tissue E->F G Histological Analysis (Tissue Response) F->G H Material Characterization (Mass Loss, MW, Morphology) F->H H->B Compare

Caption: Workflow for in vivo degradation analysis of this compound implants.

Degradation_Factors Factors Controlling In Vivo Degradation Rate cluster_material Material Properties cluster_fabrication Fabrication & Structure cluster_environment Biological Environment center In Vivo Degradation Rate MW Molecular Weight MW->center Copolymer Copolymer Composition Copolymer->center Additives Additives/Fillers Additives->center Crystallinity Crystallinity Crystallinity->center Porosity Porosity Porosity->center SurfaceArea Surface Area/ Fiber Diameter SurfaceArea->center Shape Implant Shape/Size Shape->center Enzymes Enzymatic Activity (e.g., Lipase) Enzymes->center pH Local pH pH->center FBR Foreign Body Response FBR->center

Caption: Interplay of factors influencing the in vivo degradation of this compound.

References

Technical Support Center: Optimization of Initiator Concentration for Caprolactone Acrylate Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the initiator concentration for the polymerization of caprolactone (B156226) acrylate (B77674). It provides troubleshooting guidance for common experimental issues, answers to frequently asked questions, and detailed experimental protocols.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the polymerization of caprolactone acrylate, presented in a question-and-answer format.

Issue 1: Polymerization Fails to Initiate or is Significantly Delayed

  • Question: Why is my this compound polymerization not starting, or why is there a long induction period before polymerization begins?

  • Answer: Failure to initiate or a significant delay in the onset of polymerization is a common issue that can often be attributed to several factors, primarily related to the presence of inhibitors or insufficient radical generation.

    • Inhibitor Presence: Commercial this compound monomers are often shipped with inhibitors, such as hydroquinone (B1673460) (HQ) or its monomethyl ether (MEHQ), to prevent premature polymerization during storage.[1] These inhibitors scavenge the free radicals necessary to initiate polymerization. If the inhibitor is not removed or its concentration is not adequately overcome by the initiator, polymerization will be impeded.

    • Insufficient Initiator Concentration: The concentration of the initiator may be too low to generate a sufficient number of free radicals to effectively overcome the inhibitor and start the polymerization process.[1]

    • Oxygen Inhibition: Dissolved oxygen in the reaction mixture is a potent inhibitor of free-radical polymerization. Oxygen can react with the initiating and propagating radicals to form stable peroxy radicals, which do not efficiently continue the polymer chain, leading to an induction period or complete inhibition.[1]

    • Low Temperature: For thermally initiated polymerizations (e.g., using AIBN or benzoyl peroxide), the reaction temperature must be high enough to cause the homolytic cleavage of the initiator and generate radicals at an adequate rate.[1]

Issue 2: Low Monomer Conversion or Incomplete Polymerization

  • Question: My polymerization starts, but the final conversion of the monomer is low. How can I improve the yield?

  • Answer: Low monomer conversion can be caused by several factors that lead to the premature termination of growing polymer chains.

    • Inadequate Initiation: Similar to initiation failure, an insufficient concentration of an active initiator will result in a lower overall rate of polymerization and may lead to incomplete conversion.

    • Suboptimal Reaction Temperature: Temperature significantly influences polymerization kinetics. An inappropriate temperature can lead to slow reaction rates or favor side reactions that terminate the polymer chains.

    • High Impurity Levels: Impurities in the monomer or solvent can act as chain transfer agents, terminating the growth of a polymer chain and initiating a new, shorter one. Water can also act as a chain-terminating agent in some systems.[2]

Issue 3: The Molecular Weight of the Polymer is Too Low

  • Question: The molecular weight of my poly(this compound) is lower than expected. How can I increase it?

  • Answer: The molecular weight of the resulting polymer is inversely proportional to the initiator concentration.

    • High Initiator Concentration: An excess of initiator generates a high concentration of free radicals, leading to the formation of many short polymer chains that terminate quickly. Reducing the initiator concentration will result in fewer growing chains at any given time, allowing each chain to grow longer before termination, thus increasing the average molecular weight.[3]

    • Chain Transfer Reactions: As mentioned previously, impurities or the solvent itself can act as chain transfer agents, leading to shorter polymer chains. Purifying the monomer and using a non-transferring solvent can help mitigate this issue.

Issue 4: The Polydispersity Index (PDI) of My Polymer is Too High

  • Question: The molecular weight distribution of my poly(this compound) is very broad. How can I achieve a narrower PDI?

  • Answer: A broad PDI indicates a wide range of polymer chain lengths.

    • Non-uniform Initiation: A high initiator concentration can lead to a burst of initiation at the beginning of the reaction, followed by a slower rate as the initiator is consumed, which can broaden the molecular weight distribution. A lower, more controlled initiator concentration can provide a more sustained initiation rate.

    • Temperature Fluctuations: Poor temperature control during the polymerization can affect the rates of initiation and propagation, leading to a broader PDI. Ensure the reaction temperature is stable and uniform throughout the process.

    • Side Reactions: Transesterification, especially at elevated temperatures, can lead to a broadening of the molecular weight distribution.[2]

Frequently Asked Questions (FAQs)

Q1: What are the common initiators for the free-radical polymerization of this compound?

A1: For thermal polymerization, azobisisobutyronitrile (AIBN) and benzoyl peroxide (BPO) are commonly used. For UV-curable systems, photoinitiators such as benzophenone, benzoin, and their derivatives are employed.[4][5] The choice of initiator depends on the desired polymerization temperature or the wavelength of the UV light source.

Q2: What is the typical relationship between initiator concentration and the molecular weight of poly(this compound)?

A2: Generally, the molecular weight of the polymer is inversely proportional to the square root of the initiator concentration. Therefore, increasing the initiator concentration leads to a decrease in the average molecular weight of the resulting polymer.[3]

Q3: How does initiator concentration affect the rate of polymerization?

A3: The rate of polymerization is directly proportional to the square root of the initiator concentration. Increasing the initiator concentration will increase the rate of polymerization.[6]

Q4: How can I determine the optimal initiator concentration for my experiment?

A4: The optimal initiator concentration is best determined empirically. A good starting point is to perform a series of small-scale polymerization reactions with varying initiator concentrations while keeping all other parameters (monomer concentration, temperature, solvent, and reaction time) constant. The resulting polymers can then be analyzed for molecular weight, PDI, and yield to determine the concentration that provides the desired properties.

Q5: What are common side reactions in this compound polymerization and how can they be minimized?

A5:

  • Intramolecular Cyclization (Backbiting): The growing polymer chain can attack itself, leading to the formation of cyclic oligomers. This can be minimized by using lower reaction temperatures.[2]

  • Transesterification: This can occur between polymer chains or within the same chain, broadening the molecular weight distribution. It is more prevalent at higher temperatures, so controlling the reaction temperature is crucial.[2]

  • Premature Polymerization: Due to the reactivity of the acrylate group, the monomer can polymerize during storage. This is prevented by the addition of inhibitors and storing the monomer at a low temperature.[7]

Data Presentation

The following tables summarize the expected trends when varying the initiator concentration for the free-radical polymerization of this compound. The data is illustrative and the actual values will depend on the specific reaction conditions.

Table 1: Effect of Thermal Initiator (AIBN) Concentration on Polymer Properties

AIBN Concentration (mol%)Polymerization RateMolecular Weight (Mn)Polydispersity Index (PDI)
Low (e.g., 0.1)SlowerHigherNarrower
Medium (e.g., 0.5)ModerateMediumBroader
High (e.g., 1.0)FasterLowerBroader

Table 2: Effect of Photoinitiator Concentration on UV Curing of this compound

Photoinitiator Conc. (wt%)Cure SpeedDegree of ConversionThrough-Cure
Low (e.g., 0.5)SlowerPotentially lowerBetter
Medium (e.g., 2.0)FasterHigherGood
High (e.g., 5.0)Very FastMay decrease at surfacePoor (surface cure inhibition)

Experimental Protocols

Protocol 1: General Procedure for Solution Free-Radical Polymerization of this compound

This protocol describes a typical setup for the solution polymerization of a this compound monomer using a thermal initiator.

Materials:

  • This compound monomer

  • Anhydrous solvent (e.g., toluene, ethyl acetate)

  • Thermal initiator (e.g., AIBN)

  • Round-bottom flask with a reflux condenser and a nitrogen/argon inlet

  • Heating mantle with a temperature controller

  • Magnetic stirrer and stir bar

  • Syringes and needles

Procedure:

  • Monomer Purification: If necessary, remove the inhibitor from the this compound monomer by passing it through a column of basic alumina.[1]

  • Reaction Setup: Assemble the reaction flask with the condenser and inert gas inlet. Dry the glassware thoroughly before use.

  • Charging the Reactor: Add the purified this compound monomer and the anhydrous solvent to the reaction flask.

  • Inert Atmosphere: Purge the system with nitrogen or argon for at least 30 minutes to remove any dissolved oxygen.

  • Initiator Preparation: In a separate container, dissolve the desired amount of the thermal initiator (e.g., AIBN) in a small amount of the reaction solvent.

  • Initiation: Heat the monomer solution to the desired reaction temperature (e.g., 70-80 °C for AIBN). Once the temperature has stabilized, add the initiator solution to the reaction flask via a syringe.

  • Polymerization: Maintain the reaction at the set temperature under a positive pressure of inert gas for the desired reaction time. Monitor the progress of the reaction by taking samples periodically and analyzing for monomer conversion (e.g., by NMR or chromatography).

  • Termination and Purification: After the desired time, cool the reaction mixture to room temperature. Precipitate the polymer by pouring the solution into a non-solvent (e.g., cold methanol). Filter and dry the polymer under vacuum.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Polymerization cluster_post Post-Polymerization Monomer_Purification Monomer Purification Charge_Reactor Charge Reactor Monomer_Purification->Charge_Reactor Reaction_Setup Reaction Setup Reaction_Setup->Charge_Reactor Initiator_Prep Initiator Preparation Initiation Initiation Initiator_Prep->Initiation Inert_Atmosphere Establish Inert Atmosphere Charge_Reactor->Inert_Atmosphere Inert_Atmosphere->Initiation Polymerization Polymerization Initiation->Polymerization Termination Termination & Purification Polymerization->Termination Characterization Characterization (Mn, PDI) Termination->Characterization initiator_effect cluster_properties Polymer Properties Initiator_Conc Initiator Concentration Poly_Rate Polymerization Rate Initiator_Conc->Poly_Rate Increases Mol_Weight Molecular Weight (Mn) Initiator_Conc->Mol_Weight Decreases PDI Polydispersity Index (PDI) Initiator_Conc->PDI Increases (generally)

References

Strategies to enhance the thermal stability of caprolactone acrylate.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Caprolactone (B156226) Acrylate (B77674). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the thermal stability of caprolactone acrylate and to troubleshoot common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its thermal stability important?

This compound is a versatile monomer used in a variety of applications, including UV-curable resins, coatings, adhesives, and in the development of biodegradable polymers for the medical field. Its thermal stability is a critical property that influences its storage, processing, and the performance of the final product. Poor thermal stability can lead to premature polymerization, degradation, and a loss of desired material properties.

Q2: My this compound is showing signs of premature polymerization during storage. What can I do to prevent this?

Premature polymerization of acrylate monomers is often caused by exposure to heat, light, or contaminants that can initiate a runaway reaction. To prevent this, it is crucial to store this compound in a cool, dark place, away from heat sources and direct sunlight. Additionally, the use of polymerization inhibitors is a standard and effective strategy. Common inhibitors for acrylates include hydroquinone (B1673460) (HQ) and monomethyl ether hydroquinone (MEHQ).[1][2] These inhibitors work by scavenging free radicals that initiate polymerization.[1] It is also important to ensure that the storage container is properly sealed to prevent contamination and to consider sparging with a mixture of air and nitrogen, as some inhibitors require the presence of oxygen to be effective.[3]

Q3: How can I enhance the thermal stability of my final polymer product made from this compound?

There are several effective strategies to improve the thermal stability of polymers derived from this compound:

  • Copolymerization: Introducing a more thermally stable comonomer into the polymer chain can significantly increase the overall thermal stability of the resulting copolymer.[4] The choice of comonomer will depend on the desired final properties of the material.

  • Incorporation of Nanofillers: The addition of nanoparticles, such as silica, carbon nanotubes, graphene, or clay, can enhance the thermal stability of the polymer matrix.[5][6] These nanofillers can act as thermal barriers, restrict molecular motion, and promote the formation of a protective char layer upon heating.[7][8]

  • Use of Antioxidants and Stabilizers: Incorporating antioxidants and thermal stabilizers into the polymer formulation can protect the material from degradation at elevated temperatures. These additives function by neutralizing reactive species that can lead to chain scission and other degradation pathways.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Discoloration (yellowing) during thermal processing. Thermal degradation of the monomer or polymer, presence of impurities.Lower the processing temperature if possible. Ensure the purity of the monomer. Incorporate antioxidants or thermal stabilizers into your formulation.
Inconsistent curing or material properties. Premature polymerization of the monomer, incomplete mixing of components.Check the storage conditions of the monomer for exposure to heat or light. Ensure thorough and uniform mixing of all components before curing.
Lower than expected thermal degradation temperature of the final polymer. Inherent thermal instability of the homopolymer, absence of stabilizing additives.Consider copolymerization with a more thermally stable monomer. Add nanofillers or thermal stabilizers to the formulation.
Gel formation in the monomer during storage or processing. Spontaneous or thermally initiated polymerization.Add or increase the concentration of a suitable polymerization inhibitor (e.g., MEHQ, HQ).[1][2] Store the monomer at a lower temperature.

Strategies to Enhance Thermal Stability: A Closer Look

Use of Polymerization Inhibitors

Polymerization inhibitors are essential for the safe storage and handling of reactive monomers like this compound. They function by reacting with and deactivating free radicals that initiate polymerization.

Table 1: Common Polymerization Inhibitors for Acrylate Monomers

InhibitorTypical ConcentrationMechanism of ActionKey Considerations
Monomethyl Ether Hydroquinone (MEHQ) 50 - 200 ppmRadical scavenger; requires oxygen to be effective.[1]Most common inhibitor for acrylates. Can be removed before polymerization if necessary.
Hydroquinone (HQ) 100 - 1000 ppmRadical scavenger; requires oxygen to be effective.[9]Slightly more effective than MEHQ at higher temperatures.
Phenothiazine (PTZ) 10 - 200 ppmRadical scavenger; effective in both the presence and absence of oxygen.[9][10]Often used in combination with other inhibitors for synergistic effects.[10]

Note: The optimal concentration of an inhibitor can vary depending on the specific storage and processing conditions. It is important to consult the manufacturer's recommendations.

Copolymerization

Copolymerizing this compound with a monomer that has higher thermal stability can significantly improve the degradation temperature of the resulting polymer. For instance, copolymerization of ε-caprolactone with methyl methacrylate (B99206) has been shown to result in a random copolymer with a higher decomposition temperature than the corresponding homopolymers.[4]

Incorporation of Nanocomposites

The addition of nanofillers is a well-established method for enhancing the thermal stability of polymers.[5][6] The high surface area of nanoparticles allows for strong interactions with the polymer matrix, which can restrict the thermal motion of polymer chains and delay the onset of degradation.[11]

Table 2: Effect of Nanofillers on Polymer Thermal Stability (Illustrative Data)

Polymer SystemNanofiller (wt%)Onset Degradation Temperature (Tonset)Temperature at Max Degradation Rate (Tmax)
Poly(this compound) None320 °C380 °C
Poly(this compound) 2% Nano-silica345 °C405 °C
Poly(this compound) 2% Clay Nanoparticles350 °C410 °C
Poly(this compound) 1% Graphene Oxide360 °C425 °C

This table presents illustrative data to demonstrate the potential improvements in thermal stability with the addition of nanofillers.

Experimental Protocols

Thermogravimetric Analysis (TGA) for Assessing Thermal Stability

Thermogravimetric Analysis (TGA) is a fundamental technique used to measure the thermal stability of materials by monitoring the change in mass as a function of temperature.

Objective: To determine the onset of thermal degradation and the degradation profile of this compound-based polymers.

Materials and Equipment:

  • Thermogravimetric Analyzer (TGA)

  • High-purity nitrogen or air for purging

  • TGA sample pans (e.g., platinum or alumina)

  • Microbalance

  • Dried polymer sample (5-10 mg)

Procedure:

  • Sample Preparation: Ensure the polymer sample is completely dry to avoid mass loss due to residual solvent or moisture.

  • Instrument Setup:

    • Tare the TGA sample pan.

    • Accurately weigh 5-10 mg of the polymer sample into the pan.

    • Place the sample pan in the TGA furnace.

    • Set the purge gas (typically nitrogen for inert atmosphere or air for oxidative degradation studies) to a flow rate of 20-50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature (e.g., 30 °C) for 5-10 minutes.

    • Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature (e.g., 600 °C).

  • Data Analysis:

    • Plot the sample weight (%) as a function of temperature.

    • Determine the onset of degradation (Tonset), often defined as the temperature at which 5% weight loss occurs.

    • Determine the temperature of maximum degradation rate (Tmax) from the peak of the derivative of the TGA curve (DTG curve).

    • Record the residual mass at the final temperature.

Visualizations

InhibitorMechanism cluster_initiation Polymerization Initiation cluster_inhibition Inhibition Mechanism monomer_node Monomer (this compound) polymer_node Polymerization (Uncontrolled) monomer_node->polymer_node Leads to radical_node R• (Free Radical) radical_node->monomer_node Initiates inhibitor_node Inhibitor (e.g., MEHQ) radical_node->inhibitor_node Reacts with stable_node Stable, Non-reactive Species inhibitor_node->stable_node Forms NanocompositeEnhancement polymer_matrix Polymer Matrix (Poly(this compound)) composite Nanocomposite Enhanced Interfacial Interaction Restricted Chain Mobility Barrier to Heat Transfer polymer_matrix->composite nanofiller Nanofiller (e.g., Graphene) nanofiller->composite stability Improved Thermal Stability composite->stability Results in

References

Validation & Comparative

A Comparative Guide to the Characterization of Caprolactone Acrylate Copolymers using NMR and FTIR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy for the characterization of caprolactone (B156226) acrylate (B77674) copolymers. Detailed experimental protocols, comparative data, and visual workflows are presented to assist in the structural elucidation and analysis of these versatile biodegradable polymers.

Introduction

Poly(ε-caprolactone) (PCL) is a widely utilized biodegradable and biocompatible polyester (B1180765) in the biomedical field.[1] Copolymerization of caprolactone with acrylate monomers introduces functionalities that allow for further modification, such as crosslinking, to tailor the polymer's mechanical properties and degradation kinetics. Accurate characterization of these copolymers is crucial for ensuring their suitability for applications ranging from tissue engineering scaffolds to drug delivery systems.[1] Both NMR and FTIR spectroscopy are powerful techniques for this purpose, providing complementary information on the chemical structure and composition of the copolymers.

Experimental Protocols

Detailed methodologies for the characterization of caprolactone acrylate copolymers by FTIR and NMR are outlined below.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify functional groups within a polymer.

Sample Preparation:

  • Prepare a thin film of the copolymer by solvent casting. Dissolve a small amount of the polymer in a suitable solvent (e.g., dichloromethane).[2]

  • Cast the solution onto a KBr disc and allow the solvent to evaporate completely.[2]

  • Alternatively, for attenuated total reflectance (ATR)-FTIR, a small amount of the solid polymer is placed directly onto the ATR crystal.[3]

Instrumentation and Data Acquisition:

  • Use a commercial FTIR spectrometer (e.g., Nicolet iS5).[3]

  • Acquire the spectrum in the range of 4000-400 cm⁻¹.

  • To improve the signal-to-noise ratio, co-add a minimum of 16 scans.[3]

  • Collect a background spectrum of the empty sample holder (or clean ATR crystal) prior to sample analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure, including monomer sequence and copolymer composition.

Sample Preparation:

  • Dissolve approximately 10-20 mg of the copolymer in a deuterated solvent (e.g., chloroform-d, CDCl₃).

  • Transfer the solution to a standard 5 mm NMR tube.

Instrumentation and Data Acquisition:

  • Use a high-resolution NMR spectrometer (e.g., Bruker, 300 MHz or higher for better resolution).

  • Acquire both ¹H and ¹³C NMR spectra.

  • For ¹H NMR, typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-64 scans.

  • For ¹³C NMR, a larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

  • Calibrate the chemical shifts using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Data Presentation: A Comparative Analysis

The following tables summarize the key FTIR and NMR spectral data for the characterization of this compound copolymers.

Table 1: Comparative FTIR Data for this compound Copolymers
Functional GroupVibration ModeWavenumber (cm⁻¹)Significance in Copolymer Characterization
O-HStretching~3500Indicates the presence of hydroxyl end-groups, which may decrease upon acrylation.
C-H (sp³)Stretching2945, 2865Characteristic of the methylene (B1212753) groups in the PCL backbone.[4]
C=O (Ester)Stretching~1725A strong, sharp peak characteristic of the caprolactone ester linkage.[4]
C=C (Acrylate)Stretching~1640A weak to medium peak confirming the presence of the acrylate group.[3]
C-O-CAsymmetric Stretching~1240Characteristic of the ester group in the PCL backbone.[4]
C-OStretching~1170Characteristic of the ester group in the PCL backbone.[4]
Table 2: Comparative ¹H NMR Data for this compound Copolymers (Solvent: CDCl₃)
Proton AssignmentChemical Shift (δ, ppm)MultiplicitySignificance in Copolymer Characterization
Acrylate Vinyl Protons (CH₂=CH-)5.8 - 6.5mConfirms the presence and integrity of the acrylate functionality.[3]
PCL Methylene (-O-CH₂ -)~4.06tMethylene protons adjacent to the ester oxygen in the PCL repeating unit.[5][6]
PCL Methylene (-CH₂ -OH end-group)~3.65tMethylene protons of the terminal hydroxyl group of the PCL chain.
PCL Methylene (-CH₂ -C=O)~2.31tMethylene protons adjacent to the carbonyl group in the PCL repeating unit.[5][6]
PCL Methylene (-CH₂-CH₂ -CH₂-)~1.65mCentral methylene protons in the PCL repeating unit.[5][6]
PCL Methylene (-CH₂-CH₂ -C=O)~1.38mMethylene protons beta to the carbonyl group in the PCL repeating unit.[5][6]
Table 3: Comparative ¹³C NMR Data for this compound Copolymers (Solvent: CDCl₃)
Carbon AssignmentChemical Shift (δ, ppm)Significance in Copolymer Characterization
PCL Carbonyl (-C =O)~173.6Characteristic of the ester carbonyl carbon in the PCL backbone.
PCL Methylene (-O-CH₂ -)~64.2Methylene carbon adjacent to the ester oxygen in the PCL repeating unit.
PCL Methylene (-CH₂ -C=O)~34.2Methylene carbon adjacent to the carbonyl group in the PCL repeating unit.
PCL Methylene (-O-CH₂-CH₂ -)~28.4Methylene carbon beta to the ester oxygen in the PCL repeating unit.
PCL Methylene (-CH₂-CH₂ -CH₂-)~25.6Central methylene carbon in the PCL repeating unit.
PCL Methylene (-CH₂ -CH₂-C=O)~24.7Methylene carbon beta to the carbonyl group in the PCL repeating unit.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the characterization of this compound copolymers using FTIR and NMR.

G cluster_0 Copolymer Synthesis & Purification cluster_1 FTIR Analysis cluster_2 NMR Analysis cluster_3 Data Interpretation & Comparison synthesis Synthesis of Caprolactone Acrylate Copolymer purification Purification of Copolymer synthesis->purification ftir_sample Sample Preparation (Thin Film or ATR) purification->ftir_sample nmr_sample Sample Preparation (Dissolution in CDCl3) purification->nmr_sample ftir_acquire Data Acquisition ftir_sample->ftir_acquire ftir_analyze Spectral Analysis (Peak Identification) ftir_acquire->ftir_analyze interpretation Structural Elucidation & Copolymer Composition ftir_analyze->interpretation nmr_acquire Data Acquisition (1H and 13C) nmr_sample->nmr_acquire nmr_analyze Spectral Analysis (Chemical Shift & Integration) nmr_acquire->nmr_analyze nmr_analyze->interpretation comparison Comparison with Alternative Materials interpretation->comparison

Caption: Workflow for this compound Copolymer Characterization.

Conclusion

The combined use of FTIR and NMR spectroscopy provides a powerful and comprehensive approach for the characterization of this compound copolymers. FTIR offers a rapid method for confirming the presence of key functional groups, while NMR provides detailed structural information, including copolymer composition and monomer sequencing. The data and protocols presented in this guide serve as a valuable resource for researchers and scientists working with these important biomaterials, enabling robust and reliable characterization to support their development and application in the pharmaceutical and biomedical fields.

References

Comparative analysis of caprolactone acrylate versus polylactic acid (PLA) for bioprinting.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Caprolactone (B156226) Acrylate (B77674) and Polylactic Acid (PLA) for Bioprinting Applications

Introduction

In the rapidly advancing field of bioprinting, the selection of appropriate biomaterials is paramount to the success of fabricating functional tissue constructs. Among the synthetic polymers, caprolactone acrylate and polylactic acid (PLA) have emerged as leading candidates due to their biocompatibility, biodegradability, and tunable mechanical properties.[1][2] This guide provides a comprehensive, data-driven comparison of these two materials for researchers, scientists, and drug development professionals. We will delve into their performance characteristics, supported by experimental data, and provide detailed methodologies for key evaluative experiments.

This compound, often referred to as poly(caprolactone) acrylate (PCA) or poly(caprolactone) methacrylate (B99206) (PCLMA), is a photocurable derivative of poly(caprolactone) (PCL).[3] This modification allows for rapid cross-linking upon exposure to light, making it suitable for high-resolution printing techniques like stereolithography (SLA) and digital light processing (DLP).[4][5] Polylactic acid (PLA), a well-established biodegradable polyester (B1180765), is most commonly utilized in extrusion-based bioprinting methods such as fused deposition modeling (FDM).[6][7] Its excellent processability and mechanical strength have made it a popular choice for fabricating supportive scaffolds.[8]

This comparative analysis will explore the key attributes of both materials, including their mechanical properties, biocompatibility, degradation kinetics, and printability, to assist researchers in making informed decisions for their specific bioprinting applications.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative data comparing this compound and polylactic acid for bioprinting applications.

Table 1: Mechanical Properties

PropertyThis compound (Photocured)Polylactic Acid (FDM)Reference
Young's Modulus (MPa) 0.12 - 3.51 (tunable by methacrylation)470[3][9]
Compressive Modulus (MPa) 32.1 - 80.9Up to 6[6][10]
Compressive Strength (MPa) 3.0 - 8.345.70[6][9]
Tensile Strength (MPa) -30.41[11]
Elongation at Break (%) Lower with higher cross-link density974.47[4][11]

Table 2: Biocompatibility and Cell Viability

MetricThis compoundPolylactic AcidReference
Cell Viability High, non-cytotoxicHigh, non-cytotoxic[7][12][13]
Cell Adhesion and Proliferation Supports cell adhesion and proliferationSupports cell adhesion and proliferation[14][15]
In Vivo Biocompatibility No observed detrimental effectsLow immunogenicity[4][16]

Table 3: Degradation Characteristics

PropertyThis compoundPolylactic AcidReference
Degradation Rate Slower than PLA, tunable by cross-link density (can be faster with lower density)Faster than PCL[4][7][17]
Degradation Mechanism Hydrolysis of ester linkagesNon-enzymatic hydrolysis of ester bonds[7][16]
In Vivo Degradation Time Up to 2.5 times longer for highly cross-linked polymersCan persist for up to 5.5 years[4][16]

Table 4: Printability and Rheological Properties

PropertyThis compound (Resin)Polylactic Acid (Filament)Reference
Printing Technology SLA, DLPFDM[4][6]
Viscosity Low (<10 Pa·s), Newtonian response desirableHigh (melt)[4]
Print Resolution High (approaching 50 µm)Lower than SLA/DLP[12]

Experimental Protocols

Protocol 1: Bioprinting with this compound (DLP-based)

This protocol outlines a general procedure for digital light processing (DLP)-based bioprinting of this compound scaffolds.

1. Resin Formulation:

  • Synthesize or procure poly(caprolactone) diacrylate (PCLDA) or triacrylate (PCLTA) of a desired molecular weight.[4]

  • Dissolve the PCL acrylate in a suitable biocompatible solvent if necessary to achieve a printable viscosity.

  • Add a photoinitiator (e.g., 1% camphorquinone) and a co-initiator (e.g., 2% dimethylaminoethyl methacrylate) to the resin.[6]

  • Homogenize the mixture thoroughly.

2. Printer Setup:

  • Load the formulated resin into the vat of a DLP 3D printer.

  • Set the layer thickness (e.g., 50-100 µm).

  • Define the UV light exposure time per layer, which will depend on the resin composition and light intensity.

3. Printing Process:

  • Upload the 3D model of the scaffold to the printer software.

  • Initiate the printing process. The DLP projector will selectively cure layers of the resin according to the 3D model.

4. Post-Processing:

  • Once printing is complete, carefully remove the printed scaffold from the build platform.

  • Wash the scaffold with a suitable solvent (e.g., isopropanol) to remove any uncured resin.

  • Perform a post-curing step by exposing the scaffold to UV light to ensure complete cross-linking.

  • Sterilize the scaffold using an appropriate method (e.g., ethanol (B145695) washing, UV irradiation) before cell seeding.

Protocol 2: Bioprinting with Polylactic Acid (FDM-based)

This protocol describes a general procedure for fused deposition modeling (FDM)-based bioprinting of PLA scaffolds.

1. Material Preparation:

  • Obtain medical-grade PLA filament of a specific diameter (e.g., 1.75 mm).

  • Ensure the filament is dry by storing it in a desiccator to prevent hydrolysis during printing.

2. Printer Setup:

  • Load the PLA filament into the extruder of an FDM 3D printer.

  • Set the extruder temperature to the melting temperature of PLA (typically 180-220 °C).[18]

  • Set the print bed temperature (typically 50-60 °C) to promote adhesion of the first layer.

  • Calibrate the printer to ensure accurate extrusion and bed leveling.

3. Printing Process:

  • Upload the 3D model of the scaffold.

  • Set the printing parameters in the slicer software, including layer height (e.g., 0.1-0.2 mm), print speed (e.g., 25-65 mm/s), and infill density.[9][18]

  • Initiate the printing process. The extruder will melt and deposit the PLA layer by layer.

4. Post-Processing:

  • Allow the printed scaffold to cool down on the print bed before removal.

  • Carefully detach the scaffold from the print bed.

  • Sterilize the scaffold using an appropriate method (e.g., ethanol, ethylene (B1197577) oxide) prior to use in cell culture.

Visualization of Workflows and Signaling Pathways

Experimental Workflow for Biomaterial Comparison

experimental_workflow start Start: Biomaterial Selection material_prep Material Preparation (Resin Formulation / Filament Loading) start->material_prep bioprinting 3D Bioprinting (DLP for PCA / FDM for PLA) material_prep->bioprinting post_processing Post-Processing (Washing, Curing, Sterilization) bioprinting->post_processing characterization Scaffold Characterization post_processing->characterization mechanical_testing Mechanical Testing (Tensile, Compression) characterization->mechanical_testing biocompatibility_testing Biocompatibility Assays (Cell Viability, Adhesion) characterization->biocompatibility_testing degradation_study Degradation Study (Mass Loss, Molecular Weight) characterization->degradation_study data_analysis Comparative Data Analysis mechanical_testing->data_analysis biocompatibility_testing->data_analysis degradation_study->data_analysis conclusion Conclusion: Material Performance Evaluation data_analysis->conclusion

Caption: Experimental workflow for comparing bioprinting materials.

Inferred Signaling Pathway for Cell-Biomaterial Interaction

While specific signaling pathways are highly dependent on the cell type and application, a general pathway for cell adhesion and proliferation on biodegradable polyester scaffolds can be proposed.

signaling_pathway biomaterial Biomaterial Surface (PCA or PLA) protein_adsorption Protein Adsorption (e.g., Fibronectin, Vitronectin) biomaterial->protein_adsorption integrin_binding Integrin Binding protein_adsorption->integrin_binding focal_adhesion Focal Adhesion Formation (FAK, Paxillin) integrin_binding->focal_adhesion cytoskeleton Cytoskeletal Organization (Actin Stress Fibers) focal_adhesion->cytoskeleton downstream_signaling Downstream Signaling (MAPK/ERK, PI3K/Akt) focal_adhesion->downstream_signaling cytoskeleton->downstream_signaling gene_expression Gene Expression Changes downstream_signaling->gene_expression cell_response Cellular Response (Proliferation, Differentiation) gene_expression->cell_response

References

In Vitro Cytotoxicity of Caprolactone Acrylate: A Comparative Guide Using the MTT Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro cytotoxicity of caprolactone (B156226) acrylate (B77674), a monomer increasingly used in the development of biocompatible and biodegradable polymers for medical devices, tissue engineering scaffolds, and drug delivery systems. The assessment of cytotoxicity is a critical step in the preclinical evaluation of such materials. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely adopted colorimetric method for evaluating cell metabolic activity, which serves as an indicator of cell viability and, conversely, cytotoxicity.

This document presents compiled experimental data on the cytotoxicity of various acrylates, including what is known about caprolactone acrylate, to offer a comparative perspective. It also provides a detailed experimental protocol for the MTT assay and visual diagrams of the experimental workflow and relevant signaling pathways to aid in the design and interpretation of cytotoxicity studies.

Comparative Cytotoxicity Data

The following table summarizes the in vitro cytotoxicity of this compound and other commonly used acrylate monomers from various studies.

Disclaimer: The data presented in this table are compiled from multiple independent studies. Direct comparison of these values should be approached with caution, as experimental conditions such as cell line, monomer concentration range, exposure time, and specific MTT assay protocol can vary significantly between studies. This table is intended to provide a general comparative overview rather than a direct head-to-head analysis. Ideally, comparative assessments should be performed within the same study under identical conditions.

MonomerCell LineAssayEndpointResult
Poly(ε-caprolactone) Acrylate (PCLA) Mesenchymal Stem CellsNot specifiedCytotoxicityNo cytotoxic effects observed[1]
Photopolymerized Poly(caprolactone) (PCL) Murine Induced Pluripotent Stem CellsNot specifiedBiocompatibilityNo observed detrimental effects[2]
Triethylene Glycol Dimethacrylate (TEGDMA) Human Pulp FibroblastsMTTIC50 (24h)~3.5 mM
Triethylene Glycol Dimethacrylate (TEGDMA) Murine Macrophages (RAW264.7)MTTCell Viability~25% at 2mM (24h)
2-Hydroxyethyl Methacrylate (HEMA) Murine Macrophages (RAW264.7)MTTCell Viability~45% at 10mM (24h)[3]
Urethane Dimethacrylate (UDMA) Human Peripheral Blood Mononuclear CellsMTTMitochondrial Activity50-93% decrease at 0.05-2mM
Bisphenol A Glycidyl Methacrylate (BisGMA) Human Peripheral Blood Mononuclear CellsMTTMitochondrial Activity44-95% decrease at 0.06-1mM

Experimental Protocol: MTT Assay for Biomaterial Cytotoxicity

This protocol provides a detailed methodology for assessing the in vitro cytotoxicity of this compound or other biomaterials using the MTT assay with an indirect extract method.

1. Materials and Reagents:

  • Cell Line: L929 mouse fibroblast cell line (or other relevant cell line)

  • Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Test Material: this compound-based polymer films or scaffolds.

  • Control Materials:

    • Negative Control: High-density polyethylene (B3416737) (HDPE) or tissue culture plastic.

    • Positive Control: Organotin-stabilized polyvinyl chloride (PVC) or a solution of phenol.

  • MTT Reagent: 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile Phosphate Buffered Saline (PBS).

  • Solubilization Solution: Dimethyl sulfoxide (B87167) (DMSO) or a solution of 10% SDS in 0.01 M HCl.

  • Sterile PBS (pH 7.4)

  • 96-well flat-bottom cell culture plates

  • Sterile, flat-bottom tubes for extract preparation

  • Microplate reader (spectrophotometer)

2. Preparation of Material Extracts:

  • Prepare the test and control materials in a sterile manner, typically as discs or films with a standardized surface area-to-volume ratio (e.g., 3 cm²/mL) as per ISO 10993-5 standards.

  • Place the materials into separate sterile tubes containing complete cell culture medium.

  • Incubate the tubes at 37°C for 24 to 72 hours to allow for the extraction of any leachable substances from the materials into the medium.

  • After incubation, centrifuge the tubes to pellet any debris and collect the supernatant (the extract). The extracts can be used immediately or stored at -20°C.

3. Cell Seeding:

  • Culture the L929 cells until they reach approximately 80% confluency.

  • Trypsinize the cells, centrifuge to form a pellet, and resuspend in fresh culture medium to a concentration of 1 x 10⁵ cells/mL.

  • Seed 100 µL of the cell suspension into each well of a 96-well plate.

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow the cells to adhere.

4. Cell Treatment with Extracts:

  • After 24 hours of incubation, carefully aspirate the culture medium from the wells.

  • Add 100 µL of the prepared material extracts (from this compound, negative control, and positive control) to the respective wells. Also include wells with fresh medium only as a blank control.

  • Incubate the plate for another 24 hours under the same conditions.

5. MTT Assay Procedure:

  • After the 24-hour treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Incubate the plate for 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals at the bottom.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently pipette up and down to ensure complete solubilization of the crystals.

  • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

6. Data Analysis:

  • Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.

  • Calculate the percentage of cell viability for the test material using the following formula:

    % Cell Viability = (Absorbance of Test Material / Absorbance of Negative Control) x 100

  • A material is generally considered non-cytotoxic if the cell viability is above 70%.

Mandatory Visualizations

Experimental Workflow

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Analysis prep_materials Prepare Material Extracts (this compound, Controls) treat_cells Treat Cells with Extracts (24 hours) prep_materials->treat_cells seed_cells Seed Cells in 96-well Plate seed_cells->treat_cells add_mtt Add MTT Solution (4 hours incubation) treat_cells->add_mtt dissolve_formazan Dissolve Formazan Crystals (add DMSO) add_mtt->dissolve_formazan read_absorbance Measure Absorbance (570 nm) dissolve_formazan->read_absorbance calc_viability Calculate Cell Viability (%) read_absorbance->calc_viability

Caption: Workflow for in vitro cytotoxicity assessment using the MTT assay.

Signaling Pathways in Acrylate-Induced Cytotoxicity

Acrylate_Cytotoxicity_Pathway cluster_cellular_stress Cellular Stress Response cluster_apoptosis Apoptotic Pathway acrylate Acrylate Monomer ros Increased ROS Production acrylate->ros gsh GSH Depletion acrylate->gsh mapk MAPK Pathway Activation (JNK, p38) ros->mapk gsh->mapk caspase9 Caspase-9 Activation (Initiator) mapk->caspase9 caspase3 Caspase-3 Activation (Executioner) caspase9->caspase3 cell_death Apoptosis / Cell Death caspase3->cell_death

Caption: Generalized signaling pathway of acrylate-induced cytotoxicity.

References

In Vivo Degradation of Caprolactone Acrylate Implants: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The long-term performance and biocompatibility of resorbable implants are critical for their clinical success. This guide provides a comparative analysis of the in vivo degradation of caprolactone (B156226) acrylate (B77674) implants against commonly used alternatives, polycaprolactone (B3415563) (PCL) and polylactic acid (PLA). The data presented is compiled from various preclinical studies to offer a comprehensive overview for material selection and device design in tissue engineering and drug delivery applications.

Performance Comparison of Biodegradable Implants

The in vivo degradation and subsequent host response to an implant are influenced by a multitude of factors including material chemistry, molecular weight, crystallinity, and implant geometry. The following tables summarize quantitative data from in vivo studies to facilitate a direct comparison between caprolactone-based materials and PLA.

Table 1: In Vivo Degradation Characteristics

MaterialAnimal ModelImplantation SiteTime PointMass Loss (%)Molecular Weight (Mn) Reduction (%)Key Findings
Poly(ε-caprolactone-co-L-lactide) (PCLA) MurineInferior Vena Cava2 weeksNot ReportedNot ReportedStatistically greater degradation compared to both PCL and PLLA scaffolds at the same time point.[1][2]
PCL MurineInferior Vena Cava2 weeksNot ReportedNot ReportedSlower degradation rate compared to PCLA.[1][2]
PLLA MurineInferior Vena Cava2 weeksNot ReportedNot ReportedSlower degradation rate compared to PCLA.[1][2]
PCL/PLA Blend Wistar RatsIntraperitoneal & Subcutaneous24 weeksHigher than neat PLANot ReportedThe blend showed a higher degradation rate compared to neat PLA in both implantation routes.[3]
PCL Wistar RatsSubcutaneous90 daysSlower than enzymatic in vitro degradationNot ReportedIn vivo degradation was slower than in vitro enzymatic degradation but faster than hydrolytic degradation.[4]

Table 2: In Vivo Biocompatibility and Host Response

MaterialAnimal ModelImplantation SiteTime PointFibrous Capsule Thickness (μm)Inflammatory ResponseKey Findings
PCL/PLA/ZnO-NP Composites MurineSubdermalNot SpecifiedNot QuantifiedNo aggressive immune responseHealing of lesions without purulent exudate, indicating good biocompatibility.[5]
PCL/PLA Blend Wistar RatsIntraperitoneal & Subcutaneous24 weeksNot QuantifiedFibrous reaction with collagen depositionBoth materials elicited a foreign body response, with the blend showing a higher degradation rate.[3]
Collagen-p(HEMA) Hydrogel RatsSubcutaneous1 month~11Initial acute inflammation followed by chronic response with few macrophages and giant cells.Highly biocompatible with a thin fibrous capsule.[6]
Methacrylate-Gelatin (GelMA) Hydrogels MiceSubcutaneousNot SpecifiedThinner for lower stiffness hydrogelsMacrophage infiltration was higher in lower stiffness hydrogels.Stiffer hydrogels induced a more severe inflammatory response with a higher percentage of M1 macrophages.[7][8]

Table 3: Mechanical Properties of PCL and PLA Blends

Material Composition (PLA/PCL wt%)Tensile Strength (MPa)Elongation at Break (%)Compressive Modulus (MPa)Compressive Maximum Stress (MPa)
100/0 (Pure PLA)39.2 ± 2.37.2 ± 1.0--
97/3 (with TBC compatibilizer)54.1 ± 3.48.8 ± 1.8--
93/742.9 ± 3.510.3 ± 2.7--
PCL Scaffold--1.14 ± 0.050.22 ± 0.01
PCL/PLA Scaffold--1.48 ± 0.120.25 ± 0.01

Data for PLA/PCL films are from an in vitro study, as comprehensive in vivo mechanical data for these specific blends was not available in the searched literature.[9] Data for PCL and PCL/PLA scaffolds are from a separate study.[10] TBC refers to tributyl citrate, a compatibilizer.

Experimental Protocols

A comprehensive understanding of the methodologies employed in these studies is crucial for interpreting the data and designing future experiments.

In Vivo Implantation and Explantation
  • Animal Model: Wistar or Sprague-Dawley rats, or mice are commonly used for subcutaneous or intraperitoneal implantation studies.

  • Implant Preparation: Implants are sterilized, typically using ethylene (B1197577) oxide or gamma irradiation, prior to implantation.

  • Surgical Procedure:

    • Animals are anesthetized using an appropriate anesthetic agent (e.g., isoflurane).

    • The implantation site (e.g., dorsal subcutaneous space) is shaved and disinfected.

    • A small incision is made, and a subcutaneous pocket is created using blunt dissection.

    • The sterile implant is placed in the pocket.

    • The incision is closed with sutures or surgical staples.

  • Post-operative Care: Analgesics are administered post-surgery to minimize pain and distress. Animals are monitored for signs of infection or adverse reactions.

  • Explantation: At predetermined time points, animals are euthanized. The implants and surrounding tissues are carefully excised for analysis.

Histological Analysis
  • Tissue Fixation: Explanted tissues containing the implant are fixed in 10% neutral buffered formalin.

  • Processing and Embedding: Tissues are processed through a series of graded alcohols and xylene and then embedded in paraffin.

  • Sectioning: Thin sections (typically 5 µm) are cut using a microtome.

  • Staining:

    • Hematoxylin and Eosin (H&E): For general assessment of tissue morphology, inflammatory cell infiltrate, and fibrous capsule formation.

    • Masson's Trichrome: To visualize collagen deposition within the fibrous capsule.

    • Immunohistochemistry: To identify specific cell types (e.g., macrophages using CD68 or F4/80 markers) and inflammatory mediators.

  • Microscopic Evaluation: Stained sections are examined under a light microscope to assess biocompatibility, including the thickness of the fibrous capsule, the density and type of inflammatory cells, and the extent of tissue integration.

Molecular Weight Analysis (Gel Permeation Chromatography - GPC)
  • Sample Preparation: Explanted implants are cleaned of any adherent tissue, dried, and dissolved in a suitable solvent (e.g., tetrahydrofuran (B95107) - THF).

  • GPC System: A GPC system equipped with a refractive index (RI) detector is used.

  • Analysis: The polymer solution is injected into the GPC system. The system separates the polymer chains based on their size, and the RI detector measures the concentration of the eluted polymer.

  • Data Interpretation: The molecular weight distribution (including number-average molecular weight, Mn, and weight-average molecular weight, Mw) is determined by comparing the elution time with that of known molecular weight standards (e.g., polystyrene).

Mechanical Testing
  • Sample Preparation: Explanted implants are carefully cleaned and cut into standardized shapes (e.g., dog-bone shape for tensile testing).

  • Testing Apparatus: A universal testing machine is used for tensile or compression testing.

  • Procedure:

    • Tensile Testing: The sample is clamped at both ends and pulled at a constant rate until it fractures. The load and displacement are recorded.

    • Compression Testing: The sample is placed between two plates and compressed at a constant rate. The load and displacement are recorded.

  • Data Analysis: Stress-strain curves are generated from the load-displacement data. Key mechanical properties such as Young's modulus, ultimate tensile strength, and elongation at break are calculated.

Visualizing In Vivo Processes

To better understand the complex interactions at the implant-tissue interface and the experimental procedures, the following diagrams are provided.

Experimental_Workflow cluster_pre_implantation Pre-Implantation cluster_implantation Implantation cluster_explantation_analysis Explantation & Analysis Implant Fabrication Implant Fabrication Sterilization Sterilization Implant Fabrication->Sterilization Surgical Implantation Surgical Implantation Sterilization->Surgical Implantation Animal Model Animal Model Anesthesia Anesthesia Animal Model->Anesthesia Anesthesia->Surgical Implantation Post-operative Care Post-operative Care Surgical Implantation->Post-operative Care Explantation Explantation Post-operative Care->Explantation Histology Histology Explantation->Histology GPC GPC Explantation->GPC Mechanical Testing Mechanical Testing Explantation->Mechanical Testing

In Vivo Study Workflow

The above diagram illustrates the typical workflow for an in vivo study of biodegradable implants, from preparation to analysis.

The host response to an implanted biomaterial is a complex biological cascade known as the Foreign Body Response (FBR). When a biomaterial is too large for a single macrophage to engulf, a phenomenon known as "frustrated phagocytosis" occurs, leading to a chronic inflammatory state.

Foreign_Body_Response cluster_initiation Initiation Phase cluster_cellular_response Cellular Response cluster_signaling Inflammatory Signaling cluster_resolution Resolution Phase Implant Implant Protein Adsorption Protein Adsorption Implant->Protein Adsorption Macrophage Recruitment Macrophage Recruitment Protein Adsorption->Macrophage Recruitment Complement Activation Macrophage Adhesion Macrophage Adhesion Macrophage Recruitment->Macrophage Adhesion Frustrated Phagocytosis Frustrated Phagocytosis Macrophage Adhesion->Frustrated Phagocytosis Foreign Body Giant Cell (FBGC) Formation Foreign Body Giant Cell (FBGC) Formation Frustrated Phagocytosis->Foreign Body Giant Cell (FBGC) Formation Cytokine & Chemokine Release Cytokine & Chemokine Release Fibroblast Recruitment Fibroblast Recruitment Cytokine & Chemokine Release->Fibroblast Recruitment Fibrous Capsule Formation Fibrous Capsule Formation Fibroblast Recruitment->Fibrous Capsule Formation Collagen Deposition FBGC Formation FBGC Formation FBGC Formation->Cytokine & Chemokine Release

Foreign Body Response Signaling

This diagram outlines the key stages of the foreign body response, from the initial protein adsorption on the implant surface to the eventual formation of a fibrous capsule. Macrophages play a central role in orchestrating this response through the release of signaling molecules. The physical and chemical properties of the caprolactone acrylate implant, including its degradation products, can modulate the intensity and duration of this inflammatory cascade.

References

A Comparative Guide to the Mechanical Testing of Caprolactone Acrylate Scaffolds: Compression vs. Tension

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The mechanical integrity of tissue engineering scaffolds is a critical determinant of their success in regenerative medicine. Caprolactone (B156226) acrylate-based scaffolds, valued for their biocompatibility and tunable degradation, are increasingly utilized in applications where mechanical performance is paramount. Understanding their behavior under different loading conditions—specifically compression and tension—is essential for designing scaffolds that can withstand the physiological environment and support tissue regeneration. This guide provides an objective comparison of the compressive and tensile properties of caprolactone acrylate (B77674) scaffolds, supported by experimental data and detailed methodologies.

Quantitative Mechanical Properties

The mechanical response of caprolactone acrylate scaffolds is highly dependent on the specific polymer formulation, degree of acrylation, crosslinking density, scaffold architecture (e.g., porosity, pore size), and fabrication method. The following table summarizes representative quantitative data from various studies, highlighting the differences in mechanical properties under compression and tension.

Mechanical PropertyCompressionTensionReference Material/Scaffold
Modulus (MPa) 32.1 - 80.90.12 - 3.51Photocurable Poly(caprolactone) Methacrylate (PCLMA)
12.1 - 14.935.5 - 140.5Porous Poly(ε-caprolactone) (PCL) by SLS
297.8 - 317.1343.9 - 364.3Solid Poly(ε-caprolactone) (PCL) by SLS
Strength (MPa) 3.0 - 8.3-Photocurable PCL Acrylates
0.6 - 10.01.1 - 4.5Porous Poly(ε-caprolactone) (PCL) by SLS
10.3 - 12.5 (Yield)8.2 - 10.1 (Yield)Solid Poly(ε-caprolactone) (PCL) by SLS

Note: The data presented are from different studies and for scaffolds with varying compositions and architectures. Direct comparison should be made with caution. SLS refers to Selective Laser Sintering.

Experimental Protocols

Accurate and reproducible mechanical testing is fundamental to characterizing scaffold properties. Below are detailed methodologies for compression and tension testing of this compound scaffolds, synthesized from established protocols.

Compression Testing

Objective: To determine the compressive modulus and strength of a porous scaffold.

Apparatus:

  • Universal Testing Machine (UTM) with a load cell appropriate for the expected scaffold stiffness (e.g., 100 N to 1 kN).

  • Compression platens (parallel, flat, and rigid).

  • Calipers for precise measurement of specimen dimensions.

Specimen Preparation:

  • Scaffolds are typically fabricated as cylindrical or cubical specimens.

  • Common dimensions for cylindrical specimens are a diameter of 5-10 mm and a height of 10-15 mm, ensuring a height-to-diameter ratio of 1.5 to 2.0 to minimize buckling effects.

  • For cubical specimens, dimensions of 5x5x5 mm or 10x10x10 mm are often used.

  • Specimens should have flat and parallel top and bottom surfaces to ensure uniform load distribution.

Procedure:

  • Measure the diameter and height (or width, depth, and height for cubes) of the scaffold at multiple points and calculate the average cross-sectional area.

  • Place the scaffold at the center of the lower compression platen in the UTM.

  • Bring the upper platen down to just make contact with the specimen surface (a small preload, e.g., 0.1-0.5 N, is often applied to ensure full contact).

  • Apply a compressive load at a constant crosshead speed. A typical strain rate for porous scaffolds is 1 mm/min.

  • Record the load and displacement data continuously until a predefined strain (e.g., 50-70%) is reached or until the scaffold fractures.

  • Calculate the compressive stress (force divided by the initial cross-sectional area) and strain (change in height divided by the initial height).

  • The compressive modulus is determined from the initial linear region of the stress-strain curve. The compressive strength can be defined as the stress at the yield point or at a specific strain.

Tension Testing

Objective: To determine the tensile modulus, ultimate tensile strength, and elongation at break of a scaffold material.

Apparatus:

  • Universal Testing Machine (UTM) with an appropriate load cell.

  • Grips suitable for holding the specimen without causing premature failure (e.g., pneumatic grips, screw-action grips).

  • Extensometer for accurate strain measurement (optional, but recommended for modulus determination).

Specimen Preparation:

  • Tensile specimens are typically fabricated in a "dog-bone" or "dumbbell" shape according to standards like ASTM D638. This geometry ensures that failure occurs in the central gauge section.

  • For thin films or sheets, rectangular strips can also be used.

  • The dimensions of the gauge length, width, and thickness must be precisely measured.

Procedure:

  • Measure the width and thickness of the gauge section of the specimen at several points and calculate the average cross-sectional area.

  • Secure the specimen in the grips of the UTM, ensuring it is aligned with the loading axis.

  • If using an extensometer, attach it to the gauge section of the specimen.

  • Apply a tensile load at a constant crosshead speed. A typical speed for polymers is 5 mm/min, but this can be adjusted based on the material's properties.

  • Record the load and displacement (or strain from the extensometer) data until the specimen fractures.

  • Calculate the tensile stress (force divided by the initial cross-sectional area) and strain (change in length divided by the initial gauge length).

  • The tensile modulus (Young's modulus) is calculated from the slope of the initial linear portion of the stress-strain curve. The ultimate tensile strength is the maximum stress the material can withstand before fracturing. The elongation at break is the strain at the point of fracture.

Visualizing the Process and a Comparison of Behavior

To better illustrate the experimental workflow and the fundamental differences in material response, the following diagrams are provided.

experimental_workflow cluster_prep Scaffold Fabrication cluster_testing Mechanical Testing cluster_analysis Data Analysis resin This compound Resin fabrication 3D Printing / Micromolding resin->fabrication photoinitiator Photoinitiator photoinitiator->fabrication curing UV Curing fabrication->curing specimen_prep Specimen Preparation (Cylinder/Dog-bone) curing->specimen_prep compression Compression Test specimen_prep->compression tension Tension Test specimen_prep->tension data_acq Load-Displacement Data compression->data_acq tension->data_acq stress_strain Stress-Strain Curve Generation data_acq->stress_strain properties Calculation of Modulus & Strength stress_strain->properties

Fig. 1: Experimental workflow for mechanical testing of this compound scaffolds.

stress_strain_comparison title Typical Stress-Strain Behavior origin origin x_axis x_axis origin->x_axis Strain (ε) y_axis y_axis origin->y_axis Stress (σ) comp_start->comp_p1 Compression comp_p1->comp_p2 Compression comp_p2->comp_p3 Compression ten_start->ten_p1 Tension ten_p1->ten_p2 Tension fracture Fracture elastic_region Elastic Region yield_point Yield Point densification Densification

Fig. 2: Idealized stress-strain curves comparing scaffold behavior under compression and tension.

Concluding Remarks

The mechanical behavior of this compound scaffolds under compression and tension reveals distinct characteristics crucial for their application in tissue engineering. Compressive testing often demonstrates an initial elastic region followed by a plateau of plastic deformation and subsequent densification, which is characteristic of porous structures. In contrast, tensile testing typically shows a more brittle or ductile-brittle failure mode, with the ultimate strength and elongation being highly sensitive to the crosslinking and molecular weight of the polymer.

For load-bearing applications, such as bone and cartilage regeneration, both compressive and tensile properties are of significant interest. The data and protocols presented in this guide offer a foundational understanding for researchers to design and evaluate this compound scaffolds with mechanical properties tailored to their specific regenerative medicine goals. It is imperative to conduct thorough mechanical characterization to ensure that the chosen scaffold can provide the necessary support for cell growth and tissue formation in the dynamic in vivo environment.

Unveiling Cellular Responses: A Comparative Guide to Gene Expression on Caprolactone Acrylate and Alternative Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of tissue engineering, the choice of a scaffold material is a critical determinant of cellular behavior and, ultimately, therapeutic success. This guide provides an objective comparison of gene expression profiles of cells cultured on caprolactone-based scaffolds and common alternative biomaterials, supported by experimental data and detailed protocols. While direct quantitative gene expression data for caprolactone (B156226) acrylate (B77674) is emerging, we will leverage data from its parent polymer, polycaprolactone (B3415563) (PCL), as a close proxy to draw meaningful comparisons with other widely used materials such as polylactic acid (PLA), poly-lactic-co-glycolic acid (PLGA), and natural polymers.

This guide will delve into the nuanced ways different scaffold materials influence cellular signaling and gene expression, providing a foundational understanding for selecting the optimal substrate for your specific research needs.

Comparative Gene Expression Analysis

The interaction of cells with a biomaterial scaffold is a dynamic process that initiates a cascade of signaling events, ultimately leading to changes in gene expression that dictate cell fate. The surface chemistry, topography, and mechanical properties of the scaffold all play a pivotal role in this intricate cellular dialogue. Below is a summary of quantitative gene expression data from various studies, highlighting the differential expression of key genes related to cell adhesion, proliferation, and differentiation on PCL and alternative scaffolds.

Scaffold MaterialCell TypeGeneFold Change (vs. Control/Comparison)Experimental Context
PCL Human Mesenchymal Stem Cells (hMSCs)Runx2~2.5-fold increase vs. tissue culture plasticOsteogenic differentiation after 14 days.[1]
hMSCsOsteopontin (OPN)~3-fold increase vs. tissue culture plasticOsteogenic differentiation after 14 days.[1]
hMSCsCollagen Type I (COL1A1)~2-fold increase vs. tissue culture plasticOsteogenic differentiation after 14 days.[1]
PCL/Chitosan (B1678972) hMSCsRunx2Significantly higher than pure PCLEnhanced osteogenic differentiation on composite scaffold.[1]
hMSCsOsteopontin (OPN)Significantly higher than pure PCLEnhanced osteogenic differentiation on composite scaffold.[1]
PCL/Hydroxyapatite Bone Marrow Stromal Cells (BMSCs)RUNX2Higher expression at day 14 vs. day 7Promotion of osteogenic differentiation over time.[2]
BMSCsAlkaline Phosphatase (ALP)Higher expression at day 14 vs. day 7Promotion of osteogenic differentiation over time.[2]
BMSCsCollagen Type I (COL)Higher expression at day 14 vs. day 7Promotion of osteogenic differentiation over time.[2]
BMSCsOsteocalcin (OCN)Higher expression at day 14 vs. day 7Promotion of osteogenic differentiation over time.[2]
PLA MG-63 Osteoblast-like cellsAlkaline Phosphatase (ALP)Small differences compared to PCLOsteogenic differentiation on different pore geometries.
PLGA Dermal Fibroblast Mesenchymal Stem Cells (DFMSCs)Type II CollagenHigh expression levelsChondrogenic differentiation on PCL/PLGA (70:30) scaffolds.
DFMSCsAggrecanHigh expression levelsChondrogenic differentiation on PCL/PLGA (70:30) scaffolds.
Collagen Human Fibroblasts (IMR-90)Interleukin-6 (IL-6)Upregulated vs. tissue culture polystyreneInflammatory and matrix remodeling response.[3]
Human Fibroblasts (IMR-90)Interleukin-8 (IL-8)Upregulated vs. tissue culture polystyreneInflammatory and matrix remodeling response.[3]
Human Fibroblasts (IMR-90)Thrombospondin 1Upregulated vs. tissue culture polystyreneAngiogenesis-related gene expression.[3]

Experimental Protocols

Accurate and reproducible gene expression analysis is contingent on meticulous experimental execution. The following protocols provide a detailed methodology for cell culture on 3D scaffolds, RNA extraction, and subsequent analysis by reverse transcription-quantitative polymerase chain reaction (RT-qPCR).

Cell Seeding on 3D Scaffolds
  • Scaffold Sterilization: Sterilize scaffolds by soaking in 70% ethanol (B145695) for 24 hours, followed by washing with sterile phosphate-buffered saline (PBS) and exposure to UV light for 40 minutes.

  • Cell Preparation: Culture cells of interest to 80-90% confluency. Detach cells using trypsin-EDTA, neutralize with complete culture medium, and centrifuge to obtain a cell pellet.

  • Cell Seeding: Resuspend the cell pellet in a small volume of culture medium to achieve a high cell density (e.g., 1 x 10^6 cells/scaffold).

  • Static Seeding: Place the sterile scaffold in a low-attachment culture plate well. Carefully pipette the cell suspension onto the scaffold, allowing it to absorb into the porous structure.

  • Incubation: Incubate the seeded scaffold for 2-4 hours in a humidified incubator at 37°C and 5% CO2 to allow for initial cell attachment before adding more culture medium to the well.

  • Culture: Culture the cell-seeded scaffolds for the desired experimental duration, changing the medium every 2-3 days.

RNA Extraction from 3D Scaffolds

This protocol is adapted for use with commercial RNA extraction kits (e.g., Qiagen RNeasy® Mini Kit).

  • Sample Preparation: At the desired time point, aspirate the culture medium and wash the cell-seeded scaffold twice with sterile PBS.[4]

  • Cell Lysis: Transfer the scaffold to a new well or tube. Add 350-600 µL of lysis buffer (e.g., Buffer RLT) directly to the scaffold.[4][5]

  • Homogenization: Incubate at room temperature on a shaking platform (e.g., 300 rpm for 2 minutes) to ensure complete lysis.[4] Further homogenize the lysate by passing it through a 20-gauge needle 5-10 times.[5]

  • RNA Precipitation: Add an equal volume of 70% ethanol to the homogenized lysate and mix well by pipetting.

  • Column Binding: Transfer the mixture to a spin column provided in the kit and centrifuge according to the manufacturer's instructions. Discard the flow-through.

  • Washing: Wash the spin column membrane with the provided wash buffers (e.g., Buffer RW1 and Buffer RPE) as per the manufacturer's protocol to remove contaminants.[5]

  • DNase Treatment (Optional but Recommended): To remove any contaminating genomic DNA, perform an on-column DNase digestion according to the kit's instructions.[5]

  • RNA Elution: Place the spin column in a clean collection tube and add 30-50 µL of RNase-free water directly to the membrane. Incubate for 1 minute at room temperature and then centrifuge to elute the purified RNA.[5]

  • Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). An A260/280 ratio of ~2.0 is indicative of pure RNA.

Reverse Transcription and Quantitative PCR (RT-qPCR)
  • Reverse Transcription (cDNA Synthesis):

    • Prepare a reaction mix containing the extracted RNA (e.g., 1 µg), reverse transcriptase, dNTPs, and random primers or oligo(dT) primers.

    • Perform the reverse transcription reaction in a thermal cycler according to the manufacturer's protocol for the reverse transcriptase used.[6]

  • Quantitative PCR (qPCR):

    • Prepare a qPCR master mix containing SYBR Green or a probe-based detection system, forward and reverse primers for the gene of interest, and the synthesized cDNA template.

    • Run the qPCR reaction in a real-time PCR machine using a standard cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).[6][7]

    • Include no-template controls (NTC) and a reference (housekeeping) gene (e.g., GAPDH, ACTB) for data normalization.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the reference gene and comparing it to a control group.

Visualizing Cellular Mechanisms and Workflows

To better understand the complex processes involved in gene expression analysis on scaffolds, the following diagrams, created using the DOT language, illustrate a key signaling pathway and the experimental workflow.

Experimental_Workflow cluster_Scaffold_Prep Scaffold Preparation & Cell Culture cluster_RNA_Extraction RNA Extraction cluster_Gene_Expression_Analysis Gene Expression Analysis Scaffold_Sterilization Scaffold Sterilization Cell_Seeding Cell Seeding on Scaffold Scaffold_Sterilization->Cell_Seeding Cell_Culture Cell Culture Cell_Culture->Cell_Seeding Incubation Incubation & Proliferation Cell_Seeding->Incubation Lysis Cell Lysis on Scaffold Incubation->Lysis Homogenization Homogenization Lysis->Homogenization RNA_Purification RNA Purification (Spin Column) Homogenization->RNA_Purification Elution RNA Elution RNA_Purification->Elution RT Reverse Transcription (cDNA Synthesis) Elution->RT qPCR Quantitative PCR (qPCR) RT->qPCR Data_Analysis Data Analysis (ΔΔCt) qPCR->Data_Analysis

Caption: Experimental workflow for gene expression analysis of cells on scaffolds.

Integrin_Signaling_Pathway cluster_ECM Extracellular Matrix (Scaffold Surface) cluster_Membrane Cell Membrane cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus ECM Scaffold Ligands (e.g., Fibronectin) Integrin Integrin Receptor ECM->Integrin Binding FAK Focal Adhesion Kinase (FAK) Integrin->FAK Activation Src Src Kinase FAK->Src Activation PI3K PI3K FAK->PI3K Activation Ras Ras Src->Ras Activation MAPK_Pathway MAPK Pathway (ERK, JNK) Ras->MAPK_Pathway Activation Akt Akt PI3K->Akt Activation Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) MAPK_Pathway->Transcription_Factors Activation Akt->Transcription_Factors Activation Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Regulation

Caption: Integrin-mediated signaling pathway initiated by cell-scaffold interaction.

Conclusion

The selection of a scaffold material has profound implications for the gene expression profile of cultured cells, thereby directing tissue regeneration outcomes. While caprolactone acrylate holds promise as a photocurable biomaterial, further research is needed to fully elucidate its impact on cellular gene expression. The data presented for its parent polymer, PCL, and other common biomaterials, underscore the importance of material choice in guiding cell fate. By understanding these differences and employing robust experimental protocols, researchers can make more informed decisions in the design of effective tissue engineering strategies.

References

Determining PCL-Acrylate Crystallinity: A Comparative Guide Using Differential Scanning Calorimetry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the crystallinity of polymers like Poly(ε-caprolactone)-acrylate (PCL-acrylate) is crucial for predicting its physical properties, degradation rate, and overall performance in various applications. Differential Scanning Calorimetry (DSC) stands out as a primary and accessible method for this determination. This guide provides a comparative analysis of PCL-acrylate crystallinity, outlines the experimental protocol for its measurement using DSC, and presents a workflow for this analysis.

The degree of crystallinity in a semi-crystalline polymer such as PCL-acrylate dictates its mechanical strength, stiffness, and thermal stability. The crystalline regions are more ordered and denser than the amorphous regions, impacting the material's barrier properties and the diffusion of encapsulated drugs. Photocrosslinking of PCL with acrylate (B77674) groups can alter its ability to crystallize, thereby tuning its properties for specific applications like tissue engineering and controlled drug release.

Comparative Analysis of Polymer Crystallinity

Differential Scanning Calorimetry (DSC) is a powerful technique to quantify the crystallinity of polymers by measuring the heat flow associated with the melting of the crystalline fraction.[1][2] The percentage of crystallinity (%χc) is calculated by comparing the enthalpy of fusion of the sample (ΔHm) to the theoretical enthalpy of fusion of a 100% crystalline sample of the same material (ΔH°m).[1][2]

The introduction of acrylate groups and subsequent crosslinking can influence the crystallinity of PCL. Generally, crosslinking restricts chain mobility, which can hinder the crystallization process and result in a lower degree of crystallinity compared to the unmodified PCL.[3] This effect can be modulated by controlling the crosslink density.[3]

Below is a comparative summary of the crystallinity of PCL and related polymers determined by DSC from various studies.

PolymerMolecular Weight (Mn) / TypeMelting Temperature (Tm) (°C)Enthalpy of Fusion (ΔHm) (J/g)Degree of Crystallinity (%χc)Reference
Poly(ε-caprolactone) (PCL)Bulk~55~75~55[4]
Poly(ε-caprolactone) (PCL)Film--~66[4]
PCL/Graphene Oxide (0.5 wt%)---49.0 ± 3.1[5]
Crosslinked 2-branch PCL-~44--[6]
Crosslinked 4-branch PCL-Amorphous-0[6]
Poly(lactic acid) (PLA)Semicrystalline150-160-Varies (e.g., up to 38%)[7]
Poly(lactic-co-glycolic acid) (PLGA)Amorphous to semi-crystalline--Varies with LA:GA ratio[7]

Note: The degree of crystallinity for PCL is calculated using a reference heat of fusion for 100% crystalline PCL (ΔH°m) which is reported to be in the range of 135-142 J/g.[2][8] For PLA, the reference heat of fusion for 100% crystalline PLA is approximately 93 J/g.[9][10]

Experimental Protocol: DSC for PCL-Acrylate Crystallinity

This section details a typical experimental protocol for determining the percent crystallinity of PCL-acrylate using DSC.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the PCL-acrylate sample into an aluminum DSC pan.

  • Seal the pan hermetically to ensure no loss of material during heating.

  • Prepare an empty, sealed aluminum pan to be used as a reference.

2. DSC Instrument Setup:

  • Calibrate the DSC instrument for temperature and enthalpy using a standard material with a known melting point and enthalpy of fusion (e.g., indium).

  • Place the sample pan and the reference pan into the DSC cell.

  • Purge the DSC cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.[11]

3. Thermal Program:

  • First Heating Scan (to erase thermal history): Heat the sample from ambient temperature (e.g., 25°C) to a temperature well above its expected melting point (e.g., 100°C for PCL-acrylate) at a controlled heating rate (e.g., 10°C/min). This step removes any prior thermal history of the sample.

  • Isothermal Hold: Hold the sample at this elevated temperature for a few minutes (e.g., 3-5 minutes) to ensure complete melting of all crystalline structures.

  • Cooling Scan: Cool the sample at a controlled rate (e.g., 10°C/min) to a temperature below its crystallization temperature (e.g., -20°C). This allows the material to recrystallize under controlled conditions.

  • Second Heating Scan (for analysis): Heat the sample again at the same controlled rate (e.g., 10°C/min) to a temperature above its melting point (e.g., 100°C). The data from this second heating scan is used for the crystallinity calculation.[1]

4. Data Analysis:

  • From the second heating scan thermogram, integrate the area of the melting endotherm to determine the enthalpy of fusion (ΔHm) in Joules per gram (J/g).

  • Calculate the percent crystallinity (%χc) using the following equation:

    %χc = (ΔHm / ΔH°m) x 100

    Where:

    • ΔHm is the measured enthalpy of fusion of the sample.

    • ΔH°m is the theoretical enthalpy of fusion of 100% crystalline PCL. A commonly accepted value for PCL is in the range of 135-142 J/g.[2][8] In the absence of a specific value for 100% crystalline PCL-acrylate, the value for PCL is often used as a reasonable approximation.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow for determining PCL-acrylate crystallinity using DSC and the logical relationship of how crystallinity influences material properties.

DSC Experimental Workflow cluster_Preparation Sample Preparation cluster_DSC_Analysis DSC Analysis cluster_Data_Analysis Data Analysis Sample_Weighing Weigh 5-10 mg of PCL-acrylate Pan_Sealing Seal in Aluminum Pan Sample_Weighing->Pan_Sealing Instrument_Setup Instrument Setup & Calibration Pan_Sealing->Instrument_Setup Reference_Pan Prepare Empty Reference Pan Thermal_Program Run Thermal Program (Heat-Cool-Heat) Instrument_Setup->Thermal_Program Data_Acquisition Acquire Heat Flow Data Thermal_Program->Data_Acquisition Integrate_Peak Integrate Melting Endotherm (ΔHm) Data_Acquisition->Integrate_Peak Calculate_Crystallinity Calculate % Crystallinity (%χc = (ΔHm/ΔH°m) x 100) Integrate_Peak->Calculate_Crystallinity

Caption: Workflow for DSC analysis of PCL-acrylate crystallinity.

Crystallinity_Influence PCL_Acrylate PCL-Acrylate Crystallinity Degree of Crystallinity (%χc) PCL_Acrylate->Crystallinity Mechanical_Properties Mechanical Properties (Stiffness, Strength) Crystallinity->Mechanical_Properties influences Thermal_Stability Thermal Stability Crystallinity->Thermal_Stability influences Degradation_Rate Degradation Rate Crystallinity->Degradation_Rate influences Drug_Release Drug Release Profile Crystallinity->Drug_Release influences

Caption: Influence of crystallinity on PCL-acrylate properties.

References

Comparing the effects of different sterilization methods on caprolactone acrylate properties.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Sterilization Methods for Caprolactone-Based Biomaterials

An Objective Analysis for Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate sterilization method is a critical step in the development of medical devices and drug delivery systems based on caprolactone (B156226) acrylate (B77674). The chosen method must ensure sterility without compromising the material's essential physicochemical properties, which are integral to its performance. This guide provides a comparative analysis of common sterilization techniques and their effects on caprolactone-based polymers.

Disclaimer: Direct, quantitative data on the effects of sterilization on caprolactone acrylate is limited in publicly available literature. Therefore, this guide primarily utilizes data from studies on polycaprolactone (B3415563) (PCL), a closely related and extensively studied polymer. The presence of the acrylate group in this compound may lead to different behaviors, particularly an increased propensity for cross-linking, under certain sterilization conditions. The information presented here should serve as a strong foundational guide for researchers to inform their own empirical studies.

Comparison of Sterilization Method Effects on Polycaprolactone (PCL) Properties

The following table summarizes the observed effects of various sterilization methods on the key properties of PCL. This data is compiled from multiple research sources and provides a comparative overview.

PropertyGamma IrradiationElectron Beam (E-beam)Ethylene Oxide (EtO)Steam Sterilization (Autoclave)
Molecular Weight (Mn & Mw) Significant decrease due to chain scission, although some cross-linking can occur.[1][2][3][4] The effect is dose-dependent.[5]Concurrent chain scission and cross-linking, leading to a decrease in Mn and an increase in Mw and polydispersity.[6]No significant change in molecular weight or polydispersity.[7][8][9][10]Severe degradation and decrease in molecular weight due to hydrolysis at elevated temperatures.[2]
Tensile Strength Can increase at lower doses due to cross-linking, but decreases at higher doses as chain scission dominates.[11]Can increase due to cross-linking. One study reported a 14% increase in compressive strength.[6]No significant effect on ultimate tensile strength.[5]Significant decrease in mechanical integrity.
Elongation at Break Generally decreases with increasing radiation dose.[11]May decrease as cross-linking increases the material's stiffness.No significant effect on elongation at break.[5]Significant loss of ductility.
Young's Modulus Can increase due to cross-linking.Increased by 14% in one study on PCL/β-TCP scaffolds.[6]An increase has been observed in some cases.Significant changes in modulus, often leading to a more brittle material.
Crystallinity Can increase due to the rearrangement of shorter polymer chains created by scission.[1][3][5]Can cause minor changes.[12]No significant change in crystallinity or melting temperature.[7][8][9]Can be altered due to thermal effects and degradation.
Surface Morphology Can increase surface roughness.No significant impact on surface morphology or hydrophilicity.[6]Generally, no significant changes to surface texture.[4]Can cause significant changes, including melting and deformation, as PCL's melting point is low.[13][14]

Experimental Protocols

Below are detailed methodologies for key experiments cited in the comparison of sterilization methods for caprolactone-based polymers.

Sterilization Protocols
  • Gamma Irradiation: Samples are typically exposed to a Cobalt-60 source at a specified dose, commonly 25 kGy, which is a standard dose for medical device sterilization.[15][16] The dose rate and atmosphere (e.g., air or inert gas) should be controlled and documented.

  • Electron Beam (E-beam) Irradiation: Samples are sterilized using an electron beam accelerator, also typically at a dose of 25 kGy.[6] The process is very rapid, lasting only a few minutes.[6]

  • Ethylene Oxide (EtO) Sterilization: A typical EtO cycle involves pre-conditioning (to control temperature and humidity), exposure to EtO gas at a specific concentration (e.g., 450-1200 mg/L), temperature (e.g., 37-63°C), and relative humidity (e.g., 40-80%) for a defined period (e.g., 1-6 hours), followed by aeration to remove residual EtO.[4]

  • Steam Sterilization (Autoclave): Samples are placed in an autoclave and subjected to high-pressure saturated steam at a standard temperature and time, such as 121°C for 15-20 minutes.[13][17]

Material Characterization
  • Molecular Weight Analysis (Gel Permeation Chromatography - GPC): The number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI) of the polymer are determined using GPC. A solution of the polymer in a suitable solvent (e.g., tetrahydrofuran) is prepared and injected into the GPC system. The system is calibrated with polystyrene standards.

  • Mechanical Testing (Tensile Testing): The mechanical properties of the material, such as tensile strength, elongation at break, and Young's modulus, are measured using a universal testing machine. Dog-bone-shaped specimens are prepared and tested according to standard protocols (e.g., ASTM D638).

  • Thermal Analysis (Differential Scanning Calorimetry - DSC): The thermal properties of the polymer, including the melting temperature (Tm) and crystallinity, are analyzed using DSC. A small sample is heated at a controlled rate (e.g., 10°C/min) in a nitrogen atmosphere. The percentage of crystallinity can be calculated from the heat of fusion.

  • Surface Morphology (Scanning Electron Microscopy - SEM): The surface topography of the sterilized samples is visualized using SEM. Samples are mounted on stubs and may be sputter-coated with a conductive material (e.g., gold) before imaging.

Visualizing the Experimental Workflow

The following diagram illustrates a typical experimental workflow for comparing the effects of different sterilization methods on this compound properties.

G cluster_0 Material Preparation cluster_1 Sterilization Methods cluster_2 Property Analysis cluster_3 Data Comparison & Conclusion This compound Sample This compound Sample Gamma Irradiation Gamma Irradiation This compound Sample->Gamma Irradiation E-beam E-beam This compound Sample->E-beam Ethylene Oxide Ethylene Oxide This compound Sample->Ethylene Oxide Steam Autoclave Steam Autoclave This compound Sample->Steam Autoclave Unsterilized Control Unsterilized Control This compound Sample->Unsterilized Control Molecular Weight (GPC) Molecular Weight (GPC) Gamma Irradiation->Molecular Weight (GPC) Mechanical Properties (Tensile Test) Mechanical Properties (Tensile Test) Gamma Irradiation->Mechanical Properties (Tensile Test) Thermal Properties (DSC) Thermal Properties (DSC) Gamma Irradiation->Thermal Properties (DSC) Surface Morphology (SEM) Surface Morphology (SEM) Gamma Irradiation->Surface Morphology (SEM) E-beam->Molecular Weight (GPC) E-beam->Mechanical Properties (Tensile Test) E-beam->Thermal Properties (DSC) E-beam->Surface Morphology (SEM) Ethylene Oxide->Molecular Weight (GPC) Ethylene Oxide->Mechanical Properties (Tensile Test) Ethylene Oxide->Thermal Properties (DSC) Ethylene Oxide->Surface Morphology (SEM) Steam Autoclave->Molecular Weight (GPC) Steam Autoclave->Mechanical Properties (Tensile Test) Steam Autoclave->Thermal Properties (DSC) Steam Autoclave->Surface Morphology (SEM) Unsterilized Control->Molecular Weight (GPC) Unsterilized Control->Mechanical Properties (Tensile Test) Unsterilized Control->Thermal Properties (DSC) Unsterilized Control->Surface Morphology (SEM) Comparative Analysis Comparative Analysis Molecular Weight (GPC)->Comparative Analysis Mechanical Properties (Tensile Test)->Comparative Analysis Thermal Properties (DSC)->Comparative Analysis Surface Morphology (SEM)->Comparative Analysis

Caption: Experimental workflow for comparing sterilization effects on this compound.

References

A Comparative Guide to Determining the Molecular Weight of PCL-Acrylate: GPC and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with poly(ε-caprolactone) (PCL)-acrylate, an accurate determination of molecular weight is paramount. This parameter critically influences the polymer's physicochemical properties, degradation kinetics, and, ultimately, its performance in applications such as drug delivery and tissue engineering. While Gel Permeation Chromatography (GPC) is a widely adopted method, a comprehensive understanding of its principles, limitations, and viable alternatives is essential for robust material characterization. This guide provides an objective comparison of GPC with other common techniques, supported by experimental protocols and data.

Gel Permeation Chromatography (GPC): The Industry Standard

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most common technique for analyzing the molecular weight distribution of polymers.[1][2] It separates molecules based on their hydrodynamic volume in solution. Larger molecules elute first as they are excluded from the pores of the column's stationary phase, while smaller molecules take a longer path through the pores and elute later.[1][2] This technique provides the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which describes the breadth of the molecular weight distribution.[2][3]

GPC is a relative technique, meaning its accuracy depends on calibration with standards of a known molecular weight.[1][3] For PCL-acrylate, polystyrene standards are often used; however, structural differences between polystyrene and PCL can lead to inaccuracies in the determined molecular weight.[4][5] It has been reported that GPC can overestimate the number-average molecular weight (Mn) of PCL by 15-25% when calibrated with polystyrene standards.[5] A correction factor of approximately 0.56 is sometimes applied to mitigate this discrepancy.[5]

  • Sample Preparation:

    • Dissolve the PCL-acrylate sample in a suitable solvent, such as tetrahydrofuran (B95107) (THF) or chloroform, to a concentration of 2–10 mg/mL.[6][7]

    • Gently agitate the solution at room temperature until the polymer is fully dissolved.[6]

    • Filter the solution through a 0.2 µm syringe filter to remove any particulate matter.[7]

  • Instrumentation and Conditions:

    • GPC System: An isocratic HPLC pump, a column oven, and a refractive index (RI) detector.[8][9]

    • Column: A set of Styragel columns (e.g., HR series) suitable for the expected molecular weight range of the polymer.[8][10]

    • Mobile Phase: THF is a commonly used eluent.[4][9][11]

    • Flow Rate: A typical flow rate is 1 mL/min.[8][9]

    • Temperature: The column oven is often maintained at a slightly elevated temperature, such as 40°C, to improve resolution by reducing solvent viscosity and accelerating sample diffusion.[1]

    • Injection Volume: 20-100 µL.[8][11]

  • Calibration:

    • Prepare a series of narrow polydispersity polystyrene standards of known molecular weights.[2][10]

    • Inject each standard and record its retention time.

    • Create a calibration curve by plotting the logarithm of the molecular weight versus the retention time.[2]

  • Data Analysis:

    • Inject the PCL-acrylate sample and record its chromatogram.

    • Determine the Mn, Mw, and PDI of the sample using the calibration curve.[2]

GPC_Workflow cluster_prep Sample Preparation cluster_analysis GPC Analysis cluster_data Data Processing dissolve Dissolve PCL-Acrylate (2-10 mg/mL in THF) filter Filter (0.2 µm syringe filter) dissolve->filter inject Inject Sample (20-100 µL) filter->inject separate Separation on Styragel Column inject->separate detect RI Detection separate->detect calculate Calculate Mn, Mw, PDI detect->calculate calibrate Calibration Curve (Polystyrene Standards) calibrate->calculate

Alternative Methods for Molecular Weight Determination

While GPC is a powerful tool, relying solely on it can sometimes be misleading, especially when appropriate calibration standards are unavailable.[3] Therefore, employing orthogonal methods for cross-validation is highly recommended.[3]

Proton NMR (¹H NMR) spectroscopy offers a direct and absolute method for determining the number-average molecular weight (Mn) of polymers with identifiable end-groups.[1][3] This technique does not require calibration standards, making it a valuable tool for validating GPC data.[1] The principle involves comparing the integral of the signal from the polymer's repeating units to the integral of the signal from a specific end-group.[1][3]

However, ¹H NMR is generally less accurate for polymers with high molecular weights (>25-30 kDa) due to the decreasing relative intensity of the end-group signals.[1] Additionally, the end-group signals must not overlap with other signals in the spectrum.[1]

  • Sample Preparation: Dissolve 5-10 mg of the PCL-acrylate sample in a suitable deuterated solvent (e.g., CDCl₃).

  • Data Acquisition: Acquire the ¹H NMR spectrum.

  • Data Analysis:

    • Identify the signals corresponding to the repeating units of the PCL backbone and the acrylate (B77674) end-groups.

    • Integrate the respective signals.

    • Calculate the degree of polymerization (DP) using the formula: DP = (Integral of repeating unit protons / Number of protons per repeating unit) / (Integral of end-group protons / Number of protons per end-group)

    • Calculate Mn using the formula: Mn = (DP × Molecular weight of the repeating unit) + Molecular weight of the end-groups[3]

Static Light Scattering (SLS) is considered a gold standard for the absolute determination of the weight-average molecular weight (Mw).[3] The technique measures the intensity of light scattered by a polymer solution at various angles.[12][13] The intensity of the scattered light is directly proportional to the polymer's molecular weight and concentration.[13][14]

SLS is more complex and labor-intensive than GPC and requires the accurate determination of the refractive index increment (dn/dc) of the polymer in the chosen solvent.[3]

  • Sample Preparation:

    • Prepare a series of PCL-acrylate solutions of known concentrations in a suitable solvent.

    • Filter the solutions to remove any dust or particulate matter.[12]

  • Instrumentation: A light scattering instrument equipped with a laser light source and a detector.[12]

  • Data Acquisition: Measure the intensity of scattered light at multiple angles for each concentration.[12]

  • Data Analysis:

    • Construct a Zimm plot, which is a double extrapolation of the scattering data to zero concentration and zero angle.[12]

    • The intercept of the Zimm plot provides the absolute Mw.[15]

Validation_Logic GPC GPC Analysis (Provides Mn, Mw, PDI) Validation Comprehensive Molecular Weight Validation GPC->Validation Relative Data NMR ¹H NMR End-Group Analysis (Provides absolute Mn) NMR->Validation Cross-validation of Mn SLS Static Light Scattering (Provides absolute Mw) SLS->Validation Cross-validation of Mw

Comparison of Techniques

The following table summarizes the key features of GPC, ¹H NMR, and SLS for the molecular weight determination of PCL-acrylate.

FeatureGel Permeation Chromatography (GPC)¹H NMR SpectroscopyStatic Light Scattering (SLS)
Principle Separation by hydrodynamic volume[2]End-group analysis[1][3]Measurement of scattered light intensity[12][13]
Molecular Weight Obtained Mn, Mw, PDI (relative)[2][3]Mn (absolute)[1][3]Mw (absolute)[3][12]
Calibration Required Yes (e.g., polystyrene standards)[1][2]No[1]No (but requires dn/dc measurement)[3]
Advantages Provides full molecular weight distribution, widely used.[2][4]Fast, provides absolute Mn, no calibration needed.[1]Provides absolute Mw, "gold standard".[3]
Limitations Relative method, accuracy depends on standards.[1][3]Less accurate for high MW (>25-30 kDa), requires distinct end-groups.[1]More complex data analysis, requires accurate dn/dc.[3]

Quantitative Data Comparison

The table below presents hypothetical data illustrating the comparison of molecular weight values for a PCL-acrylate sample obtained by GPC (with and without a correction factor), ¹H NMR, and SLS.

ParameterGPC (Polystyrene Calibration)GPC (with Correction Factor of 0.56)¹H NMRStatic Light Scattering (SLS)
Mn (Da) 12,5007,0007,200-
Mw (Da) 18,75010,500-11,000
PDI (Mw/Mn) 1.501.50--

This hypothetical data showcases how GPC with polystyrene standards can overestimate the molecular weight of PCL-acrylate and how applying a correction factor can bring the values closer to those obtained by absolute methods like ¹H NMR and SLS.

Conclusion

Gel Permeation Chromatography is an indispensable tool for characterizing the molecular weight distribution of PCL-acrylate.[1][9] However, due to its nature as a relative method, it is crucial for researchers and drug development professionals to be aware of its limitations, particularly the potential for inaccuracies when using non-ideal calibration standards.[3][4] For a comprehensive and reliable validation of molecular weight, it is highly recommended to employ an orthogonal method. ¹H NMR spectroscopy serves as an excellent and accessible technique for cross-validating the number-average molecular weight (Mn), while Static Light Scattering provides the most accurate determination of the weight-average molecular weight (Mw).[3] By integrating data from these complementary techniques, researchers can ensure the quality and consistency of their PCL-acrylate materials, leading to more reliable and reproducible outcomes in their research and development efforts.

References

In Vivo Biocompatibility of Caprolactone Acrylate Scaffolds: A Comparative Guide for Murine Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the landscape of biomaterials, selecting the optimal scaffold for in vivo applications is a critical decision. This guide provides a comparative analysis of caprolactone (B156226) acrylate (B77674) scaffolds and other commonly used alternatives—Poly(ε-caprolactone) (PCL), Poly(lactic-co-glycolic acid) (PLGA), and hydrogels—within a murine model context. The following sections present available quantitative data, detailed experimental protocols, and visualizations of key biological pathways to inform material selection for tissue engineering and regenerative medicine research.

While extensive data exists for PCL, PLGA, and hydrogels, it is important to note that direct quantitative comparative studies for caprolactone acrylate scaffolds in murine models are limited in publicly available literature. The data presented for this compound is therefore based on the well-established biocompatibility of polycaprolactone, a closely related polyester.

Quantitative Biocompatibility Data

The following tables summarize key in vivo biocompatibility metrics for the compared scaffolds. These metrics are crucial for assessing the host response to an implanted biomaterial.

Table 1: Fibrous Capsule Thickness Following Subcutaneous Implantation in Mice

Scaffold MaterialTime PointAverage Fibrous Capsule Thickness (µm)Citation
This compound 2 weeksData not available
4 weeksEstimated similar to PCL
PCL 2 weeksSignificantly thinner than siCOL1A1/CADY and siCOL1A1/TKO scaffolds[1]
4 weeksSignificant decrease from 2 weeks with siCOL1A1 treatment[1]
PLGA 4 weeksDegraded and did not maintain architecture[2]
Hydrogel (Agarose) 1 week81.36[3]
4 weeksIncreased from 1 week[3]
12 weeks155.08[3]
16 weeksDecreased from 12 weeks[3]

Table 2: Inflammatory Cell Response to Subcutaneously Implanted Scaffolds in Mice

Scaffold MaterialKey Inflammatory MarkersObservationsCitation
This compound Macrophages, LymphocytesData not available, expected to be similar to PCL
PCL Macrophages, Foreign Body Giant CellsGenerally mild inflammatory response with a thin fibrous capsule.[4][4]
PLGA Macrophages, LymphocytesMild foreign body response; acidic degradation byproducts can contribute to inflammation.[4][4]
Hydrogel (Gelatin-based) CD68+ cells (macrophages)No statistically significant difference in the number of CD68+ cells compared to control.[5]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of biocompatibility studies. The following are standard protocols for key experiments cited in this guide.

Subcutaneous Implantation of Scaffolds in a Murine Model

This protocol outlines the surgical procedure for implanting scaffold materials subcutaneously in mice to evaluate the local tissue response.

  • Animal Model: Utilize immunocompetent mouse strains such as C57BL/6 or BALB/c, aged 8-12 weeks.

  • Anesthesia: Anesthetize the mice using an appropriate method, such as isoflurane (B1672236) inhalation or intraperitoneal injection of a ketamine/xylazine cocktail.

  • Surgical Preparation: Shave the dorsal surface of the mouse and disinfect the skin with 70% ethanol (B145695) and povidone-iodine.

  • Incision: Make a small (~1 cm) incision through the skin on the dorsal midline.

  • Subcutaneous Pocket Creation: Using blunt dissection, create a subcutaneous pocket on each side of the incision.

  • Scaffold Implantation: Carefully insert the sterile scaffold material into the subcutaneous pockets.

  • Wound Closure: Close the incision using surgical sutures or wound clips.

  • Post-operative Care: Administer analgesics as required and monitor the animals for signs of infection or distress.

  • Explantation: At predetermined time points (e.g., 1, 4, 8, and 12 weeks), euthanize the mice and carefully excise the scaffolds along with the surrounding tissue for further analysis.

Histological Analysis of Explanted Tissues

Histological evaluation provides qualitative and quantitative information about the tissue response to the implanted scaffold.

  • Fixation: Fix the explanted tissue samples in 10% neutral buffered formalin for at least 24 hours.

  • Processing: Dehydrate the fixed tissues through a graded series of ethanol, clear with xylene, and embed in paraffin (B1166041) wax.

  • Sectioning: Cut 5 µm thick sections from the paraffin blocks using a microtome.

  • Staining:

    • Hematoxylin and Eosin (H&E) Staining: To visualize the overall tissue morphology, inflammatory cell infiltrate, and fibrous capsule formation.

    • Masson's Trichrome Staining: To specifically stain collagen fibers (blue), allowing for the assessment of fibrous capsule composition and thickness.

  • Microscopy and Analysis: Examine the stained sections under a light microscope. Quantify parameters such as fibrous capsule thickness and inflammatory cell density using image analysis software.

Immunofluorescence Staining for Macrophage Polarization

This technique is used to identify different macrophage phenotypes (pro-inflammatory M1 vs. anti-inflammatory M2) at the implant site.

  • Tissue Preparation: Use frozen sections of the explanted tissue for optimal antigen preservation.

  • Antigen Retrieval: If using paraffin-embedded sections, perform antigen retrieval using a citrate (B86180) buffer.

  • Blocking: Block non-specific antibody binding with a suitable blocking buffer (e.g., 5% goat serum in PBS).

  • Primary Antibody Incubation: Incubate the sections with primary antibodies specific for M1 (e.g., anti-CCR7) and M2 (e.g., anti-CD163) macrophage markers overnight at 4°C.[6]

  • Secondary Antibody Incubation: Wash the sections and incubate with fluorescently labeled secondary antibodies (e.g., Alexa Fluor 488 and Alexa Fluor 594) for 1-2 hours at room temperature.

  • Counterstaining: Counterstain the cell nuclei with DAPI.

  • Mounting and Imaging: Mount the sections with an anti-fade mounting medium and visualize using a fluorescence or confocal microscope.

  • Analysis: Quantify the number of M1 and M2 positive cells to determine the M2:M1 ratio, providing insight into the nature of the inflammatory response.[6]

Mandatory Visualizations

Signaling Pathway of the Foreign Body Response

The following diagram illustrates the key signaling events involved in the foreign body response (FBR) to an implanted biomaterial, with a focus on the role of TGF-β in fibrosis.

FBR_Signaling cluster_InitialEvents Initial Events cluster_Inflammation Inflammatory Response cluster_Fibrosis Fibrotic Response Implant Implanted Scaffold ProteinAdsorption Protein Adsorption (e.g., Fibrinogen) Implant->ProteinAdsorption Immediate Monocytes Monocytes ProteinAdsorption->Monocytes Recruitment Macrophages Macrophages (M1 Phenotype) Monocytes->Macrophages Differentiation FBGCs Foreign Body Giant Cells Macrophages->FBGCs Fusion Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) Macrophages->Cytokines Release TGFb TGF-β Macrophages->TGFb Secretion FBGCs->TGFb Secretion Fibroblasts Fibroblasts TGFb->Fibroblasts Activation Myofibroblasts Myofibroblasts Fibroblasts->Myofibroblasts Differentiation Collagen Collagen Deposition Myofibroblasts->Collagen FibrousCapsule Fibrous Capsule Formation Collagen->FibrousCapsule

Caption: Signaling cascade of the foreign body response to an implanted biomaterial.

Experimental Workflow for In Vivo Biocompatibility Assessment

This diagram outlines the logical flow of a typical in vivo study designed to evaluate the biocompatibility of a scaffold material.

ExperimentalWorkflow cluster_Analysis Biocompatibility Analysis ScaffoldFabrication Scaffold Fabrication (this compound, PCL, PLGA, Hydrogel) Sterilization Sterilization (e.g., Ethylene Oxide, Gamma Irradiation) ScaffoldFabrication->Sterilization Implantation Subcutaneous Implantation in Murine Model Sterilization->Implantation Explantation Explantation at Pre-defined Time Points Implantation->Explantation Histology Histological Analysis (H&E, Masson's Trichrome) Explantation->Histology Immunofluorescence Immunofluorescence (Macrophage Polarization) Explantation->Immunofluorescence DataAnalysis Quantitative Data Analysis (Capsule Thickness, Cell Counts) Histology->DataAnalysis Immunofluorescence->DataAnalysis

Caption: Workflow for assessing the in vivo biocompatibility of scaffolds in a murine model.

References

Safety Operating Guide

Proper Disposal of Caprolactone Acrylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, liquid caprolactone (B156226) acrylate (B77674) is classified as hazardous waste and requires specialized disposal procedures. Under no circumstances should it be disposed of down the drain or in regular solid waste streams. [1][2][3] Improper disposal can lead to environmental contamination and potential harm from its toxic and irritant properties.[2][4] This guide provides detailed procedures for the safe handling and disposal of caprolactone acrylate in a laboratory setting.

I. Immediate Safety and Handling Precautions

Before handling this compound, ensure all appropriate personal protective equipment (PPE) is worn.[1][5] Handling should occur in a well-ventilated area, such as a chemical fume hood.[1][5]

Personal Protective Equipment (PPE) and Handling Conditions
Eye Protection Tightly fitting safety goggles with side-shields.[1]
Hand Protection Chemical impermeable gloves (inspect before use).[1]
Skin Protection Fire/flame resistant and impervious clothing; lab coat.[1][6]
Respiratory Protection Use only in a well-ventilated area.[1][5] If ventilation is inadequate, a self-contained breathing apparatus may be necessary.[1]
Handling Location Well-ventilated area or chemical fume hood.[1][5]
Storage Conditions Store in a tightly closed container in a dry, cool, and well-ventilated place, away from heat, sparks, open flames, and direct sunlight.[1][6][7]

II. Step-by-Step Disposal Protocol

The disposal of this compound must adhere to local, state, and federal regulations.[1][8] The following protocol outlines the general steps for its safe disposal as hazardous waste.

1. Waste Segregation and Collection:

  • Designate a specific, compatible container for this compound waste. This container should be made of a material that will not react with or be degraded by the chemical.[6]

  • Clearly label the container as "Hazardous Waste - this compound".[6] Include any other identifiers required by your institution's Environmental Health and Safety (EHS) department.[6]

  • Do not mix this compound waste with other waste streams, especially incompatible materials like strong acids, bases, or peroxides.[6]

2. Spill and Contamination Cleanup:

  • In case of a small spill, use an inert absorbent material such as vermiculite, sand, or earth to contain it.[6][8] Do not use combustible materials like sawdust.[6]

  • Carefully collect the absorbent material and any contaminated debris into the designated hazardous waste container.[1][6]

  • All cleaning materials, including wipes and absorbent pads, that have come into contact with this compound must also be disposed of as hazardous waste in the same container.[6]

  • Decontaminate surfaces and non-disposable equipment with a suitable solvent, following guidance from the SDS or your institution's EHS.[6]

3. Container Management and Storage:

  • Keep the hazardous waste container securely closed at all times, except when adding waste.[1][9][10]

  • Store the sealed container in a designated, secure, and well-ventilated satellite accumulation area that is at or near the point of waste generation.[6][9][10]

  • The storage area should be away from heat, sparks, open flames, and direct sunlight.[6]

4. Final Disposal:

  • Coordinate with your institution's EHS department or a licensed hazardous waste disposal company for the pickup and final disposal of the waste.[6]

  • Ensure all required paperwork, such as a hazardous waste manifest, is completed accurately.[6]

  • The primary methods for final disposal are controlled incineration with flue gas scrubbing or transfer to a licensed chemical destruction plant.[1] Do not attempt to dispose of liquid this compound in a landfill.[7][11]

III. Experimental Workflow and Disposal Pathway

The following diagrams illustrate the logical workflow for the proper disposal of this compound waste and the decision-making process for handling contaminated materials.

Caption: Workflow for the proper disposal of this compound waste.

SpillCleanup spill This compound Spill Occurs contain Contain with Inert Absorbent Material spill->contain collect Collect Contaminated Material contain->collect dispose Dispose as Hazardous Waste collect->dispose decontaminate Decontaminate Surfaces & Equipment dispose->decontaminate end Area is Safe decontaminate->end

Caption: Decision-making process for spill cleanup.

References

Safeguarding Your Research: A Guide to Handling Caprolactone Acrylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Caprolactone Acrylate (B77674), a monomer that requires careful management to prevent potential health hazards. Adherence to these procedural steps will minimize risks and ensure the integrity of your research.

Caprolactone Acrylate, like other acrylate monomers, can cause skin and eye irritation, and may lead to allergic skin reactions upon repeated contact.[1][2] It is crucial to handle this chemical with appropriate personal protective equipment and to be prepared for emergency situations.

Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is the primary defense against exposure to this compound. The following table summarizes the recommended PPE for handling this chemical.

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety GogglesTightly fitting with side-shields conforming to EN 166 (EU) or NIOSH (US) standards should be worn to protect against splashes.[3]
Face ShieldA face shield may be required for handling larger quantities or when there is a significant risk of splashing.[1]
Hand Protection Chemical-resistant glovesNitrile gloves are recommended as some acrylates can penetrate latex and vinyl gloves within minutes.[2][4] Double gloving may be necessary for extended tasks.[4] Gloves must be inspected before use and changed immediately if contaminated.[3]
Body Protection Protective ClothingFire/flame resistant and impervious clothing should be worn to prevent skin contact.[3] A lab coat or apron should be standard practice.
Respiratory Protection RespiratorUse in a well-ventilated area is crucial.[3][5] If ventilation is insufficient, exposure limits are exceeded, or during aerosol-generating procedures, a NIOSH-approved full-face respirator should be used.[1][3]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is essential for maintaining a safe laboratory environment.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store the container in a cool, dry, well-ventilated place, away from direct sunlight and heat sources to prevent premature polymerization.[1][6]

  • The storage temperature should not exceed 35°C (95°F).[6]

  • Store separately from incompatible materials such as strong oxidizing agents, acids, and bases.[1]

  • Containers should be tightly closed and stored locked up.[3]

2. Handling and Use:

  • Always handle this compound in a designated area, preferably within a chemical fume hood to minimize inhalation of vapors or mists.[1]

  • Ensure an emergency eyewash station and safety shower are readily accessible and have been recently tested.[1]

  • Avoid all direct contact with the substance.[1]

  • Use non-sparking tools and prevent fire caused by electrostatic discharge.[3]

  • Wash hands thoroughly after handling.[7]

3. Disposal Plan:

  • Dispose of contents and containers in accordance with all applicable federal, state, and local regulations.[3][7]

  • The material may be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3]

  • Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[3]

  • Contaminated packaging should be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[3]

Emergency Response Plan

Immediate and appropriate action during an emergency can significantly mitigate potential harm.

1. Spills and Leaks:

  • Evacuate personnel from the spill area.

  • Remove all sources of ignition.[3]

  • Ensure adequate ventilation.

  • Wear appropriate PPE, including respiratory protection.

  • Contain the spillage using non-combustible absorbent materials like sand or earth.[7]

  • Collect the absorbed material into a suitable, closed container for disposal.[3][7]

  • Do not let the chemical enter drains.[3]

2. Personal Exposure:

  • Skin Contact: Immediately remove all contaminated clothing.[7] Wash the affected skin with plenty of soap and water.[3] Seek medical attention if irritation or a rash occurs.[3][7]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Remove contact lenses if present and easy to do.[3] Continue rinsing and seek immediate medical attention.[7]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[3] If breathing is difficult, give oxygen.[3] If not breathing, give artificial respiration.[3] Seek medical help if you feel unwell.[3]

  • Ingestion: Do NOT induce vomiting.[7] Rinse the mouth with water.[3] Never give anything by mouth to an unconscious person.[3] Call a poison control center or doctor immediately.[3][7]

Below is a workflow diagram illustrating the safe handling process for this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Don PPE Don PPE Check Emergency Equipment Check Emergency Equipment Don PPE->Check Emergency Equipment Ensure readiness Work in Fume Hood Work in Fume Hood Check Emergency Equipment->Work in Fume Hood Proceed to handling Use and Experimentation Use and Experimentation Work in Fume Hood->Use and Experimentation Decontaminate Work Area Decontaminate Work Area Use and Experimentation->Decontaminate Work Area After completion Spill Spill Use and Experimentation->Spill If spill occurs Personal Exposure Personal Exposure Use and Experimentation->Personal Exposure If exposure occurs Dispose of Waste Dispose of Waste Decontaminate Work Area->Dispose of Waste Remove PPE Remove PPE Dispose of Waste->Remove PPE Spill->Decontaminate Work Area After cleanup Personal Exposure->Remove PPE After first aid

Caption: Workflow for Safe Handling of this compound.

References

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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。